Product packaging for Epi-N-Acetyl-lactosamine(Cat. No.:)

Epi-N-Acetyl-lactosamine

Cat. No.: B15387368
M. Wt: 383.35 g/mol
InChI Key: HESSGHHCXGBPAJ-PSMSLRRCSA-N
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Description

Epi-N-Acetyl-lactosamine is a useful research compound. Its molecular formula is C14H25NO11 and its molecular weight is 383.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO11 B15387368 Epi-N-Acetyl-lactosamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14+/m0/s1

InChI Key

HESSGHHCXGBPAJ-PSMSLRRCSA-N

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of α-Linked N-Acetyllactosamine in Modulating Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation, the enzymatic addition of carbohydrates to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. Among the myriad of glycan structures, α-linked N-acetyllactosamine (GalNAc-α-Ser/Thr), a key feature of mucin-type O-glycosylation, has emerged as a critical regulator of cell signaling. This technical guide provides a comprehensive overview of the function of α-linked N-acetyllactosamine in modulating key signaling pathways, including Notch and Receptor Tyrosine Kinase (RTK) signaling. We delve into the molecular mechanisms by which this glycan moiety influences receptor-ligand interactions, receptor dimerization, and downstream signal transduction. Furthermore, this guide presents a compilation of quantitative data on binding affinities and enzyme kinetics, detailed experimental protocols for the characterization of α-linked N-acetyllactosamine, and visual representations of the implicated signaling pathways to facilitate a deeper understanding of its role in health and disease.

Introduction to Mucin-Type O-Glycosylation and α-Linked N-Acetyllactosamine

Mucin-type O-glycosylation is a complex and highly regulated process initiated by the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to the hydroxyl group of serine or threonine residues on a polypeptide chain. This initial step is catalyzed by a large family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) residing in the Golgi apparatus. The resulting GalNAc-α-Ser/Thr structure, also known as the Tn antigen, can be further elongated by the addition of other monosaccharides to generate a diverse array of O-glycan structures.

The presence and structure of these O-glycans, including the terminal and internal α-linked N-acetyllactosamine moieties, play a crucial role in determining protein conformation, stability, and function. In the context of cell signaling, these modifications can act as recognition motifs for lectins, modulate the binding affinity of receptors for their ligands, and influence the spatial organization of signaling complexes on the cell surface.

Modulation of Notch Signaling by O-Glycosylation

The Notch signaling pathway is an evolutionarily conserved system that governs cell fate decisions during development and in adult tissue homeostasis. The binding of a ligand (e.g., Delta-like or Jagged) on a signaling cell to the Notch receptor on a receiving cell initiates a cascade of proteolytic cleavages, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes.

O-glycosylation of the Notch receptor's extracellular domain, which is rich in epidermal growth factor-like (EGF) repeats, is a critical regulator of its activity. The addition of O-fucose, O-glucose, and O-GlcNAc (N-acetylglucosamine) moieties to these EGF repeats can significantly impact ligand binding and subsequent signal transduction. Specifically, the elongation of O-fucose with a β1,3-linked N-acetylglucosamine by Fringe glycosyltransferases can either enhance or inhibit Notch signaling depending on the ligand.

Notch_Signaling cluster_sending Signaling Cell cluster_receiving Receiving Cell cluster_glycosylation Glycosylation in ER/Golgi Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding & Activation ADAM ADAM Protease Notch_Receptor->ADAM S2 Cleavage Gamma_Secretase γ-Secretase ADAM->Gamma_Secretase S3 Cleavage NICD NICD Gamma_Secretase->NICD Release CSL CSL NICD->CSL Nuclear Translocation and Binding MAML MAML CSL->MAML Co-activator Recruitment Target_Genes Target Gene Transcription (e.g., Hes, Hey) MAML->Target_Genes Activation POFUT1 POFUT1 POFUT1->Notch_Receptor Adds O-Fucose O_Fucose O-Fucose POFUT1->O_Fucose POGLUT1 POGLUT1 POGLUT1->Notch_Receptor Adds O-Glucose EOGT EOGT EOGT->Notch_Receptor Adds O-GlcNAc Fringe Fringe GlcNAc GlcNAc Fringe->GlcNAc O_Fucose->Fringe O_Glucose O-Glucose O_GlcNAc O-GlcNAc GlcNAc->Notch_Receptor Elongates O-Fucose caption Fig. 1: Modulation of Notch Signaling by O-Glycosylation.

Fig. 1: Modulation of Notch Signaling by O-Glycosylation.

Impact of N-Acetyllactosamine on Receptor Tyrosine Kinase (RTK) Signaling

Receptor Tyrosine Kinases are a family of cell surface receptors that play a central role in regulating cell growth, proliferation, differentiation, and survival. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins that activate pathways such as the MAPK/ERK and PI3K/Akt pathways.

N-glycosylation of RTKs, including the addition and extension of N-acetyllactosamine (LacNAc) units on their complex N-glycans, is crucial for their proper folding, stability, trafficking to the cell surface, and function. Alterations in N-glycosylation, such as increased branching and poly-LacNAc extensions, can have profound effects on RTK signaling. For instance, increased N-glycan branching can enhance the lattice formation of RTKs on the cell surface through interactions with galectins, leading to prolonged receptor activation and downstream signaling. Conversely, inhibition of N-glycosylation can lead to receptor misfolding, retention in the endoplasmic reticulum, and subsequent degradation, thereby attenuating RTK signaling.[1]

RTK_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_glycosylation N-Glycosylation Impact Ligand Growth Factor (e.g., EGF) RTK_Monomer1 RTK Monomer Ligand->RTK_Monomer1 RTK_Monomer2 RTK Monomer Ligand->RTK_Monomer2 RTK_Dimer Activated RTK Dimer (Phosphorylated) RTK_Monomer1->RTK_Dimer RTK_Monomer2->RTK_Dimer Dimerization Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK_Dimer->Downstream_Signaling Activation Galectin Galectin RTK_Dimer->Galectin Lattice Formation Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response N_Glycosylation N-Glycosylation (LacNAc extension) N_Glycosylation->RTK_Monomer1 N_Glycosylation->RTK_Monomer2 Galectin->Downstream_Signaling Prolonged Activation caption Fig. 2: Influence of N-Acetyllactosamine on RTK Signaling.

Fig. 2: Influence of N-Acetyllactosamine on RTK Signaling.

Quantitative Data on α-Linked N-Acetyllactosamine Interactions

Understanding the quantitative aspects of glycan-protein interactions is crucial for elucidating their biological roles and for the development of targeted therapeutics. The following tables summarize key quantitative data related to the binding of lectins to N-acetyllactosamine structures and the kinetic parameters of enzymes involved in their biosynthesis.

Table 1: Binding Affinities of Galectin-3 for Poly-N-Acetyllactosamine Structures

LigandApparent Kd (nM)
Neo-glycoprotein with LacdiNAc-LacNAcSub-nanomolar
Asialofetuin (contains N-acetyllactosamine)Micromolar range

Data sourced from surface plasmon resonance and ELISA-based assays.[2]

Table 2: Kinetic Parameters of O-GlcNAc Transferase (OGT)

SubstrateKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)
CKII peptide3.6 ± 0.60.93 ± 0.034300
Nup622.1 ± 0.40.33 ± 0.012600
TAB11.8 ± 0.30.063 ± 0.002580

Kinetic parameters for human OGT with different peptide/protein substrates.[3]

Table 3: Kinetic Parameters of Polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs)

EnzymePeptide SubstrateKm (µM)kcat (min⁻¹)
tgGalNAc-T3RR peptide130 ± 201.9 ± 0.1
tgGalNAc-T3GG peptide330 ± 501.6 ± 0.1
GalNAc-T5GR peptide180 ± 301.2 ± 0.1
GalNAc-T5RR peptide90 ± 200.6 ± 0.0

Kinetic constants for ppGalNAc-T isozymes with charged peptide substrates.[4]

Table 4: IC50 Values of Tunicamycin on EGFR Phosphorylation

Cell LineTreatmentErlotinib IC50 (µM)
H1650 (erlotinib-resistant)Erlotinib alone8.5
H1650 (erlotinib-resistant)Erlotinib + 1 µM Tunicamycin0.63
A549 (erlotinib-resistant)Erlotinib alone12.3
A549 (erlotinib-resistant)Erlotinib + 1 µM Tunicamycin1.8

Tunicamycin, an inhibitor of N-linked glycosylation, sensitizes resistant non-small cell lung cancer cells to the EGFR inhibitor erlotinib.[5][6]

Experimental Protocols

Analysis of α-Linked N-Acetyllactosamine by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of glycoproteins and their associated glycans.

Workflow for Glycoproteomic Analysis:

MS_Workflow Protein_Extraction Protein Extraction from Cells/Tissues Enrichment Glycoprotein/Glycopeptide Enrichment (Lectin Affinity Chromatography) Protein_Extraction->Enrichment Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Glycan Identification, Site Localization) LC_MS->Data_Analysis caption Fig. 3: Mass Spectrometry Workflow for Glycoproteomics.

Fig. 3: Mass Spectrometry Workflow for Glycoproteomics.

Protocol:

  • Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors.

  • Glycoprotein/Glycopeptide Enrichment (Optional but Recommended):

    • Use lectin affinity chromatography with lectins specific for GalNAc (e.g., Helix pomatia agglutinin (HPA), Vicia villosa agglutinin (VVA)) or for broader glycan structures.

    • Alternatively, use hydrazide chemistry to capture oxidized glycans.

  • Proteolytic Digestion: Digest the enriched glycoproteins or total protein lysate with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS). Fragmentation methods like Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) can be employed. ETD is particularly useful for preserving the labile glycan-peptide linkage.

  • Data Analysis: Use specialized software to identify the peptides and the attached glycan structures, and to pinpoint the site of glycosylation.

Lectin Blotting for Detection of α-Linked N-Acetyllactosamine

Lectin blotting is analogous to Western blotting and is used to detect the presence of specific carbohydrate structures on glycoproteins.

Protocol:

  • Protein Separation: Separate proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or a commercial blocking buffer) to prevent non-specific binding.

  • Lectin Incubation: Incubate the membrane with a labeled lectin specific for α-linked N-acetyllactosamine (e.g., biotinylated or horseradish peroxidase-conjugated HPA or VVA).

  • Washing: Wash the membrane to remove unbound lectin.

  • Detection:

    • If using a biotinylated lectin, incubate with streptavidin-HRP followed by a chemiluminescent substrate.

    • If using an HRP-conjugated lectin, directly add the chemiluminescent substrate.

  • Imaging: Detect the signal using a chemiluminescence imager.

Glycosyltransferase Activity Assay

This assay measures the activity of glycosyltransferases, such as ppGalNAcTs, by quantifying the transfer of a sugar from a donor substrate to an acceptor substrate.

Protocol (using a non-radioactive, coupled enzyme assay):

  • Reaction Setup: In a microplate well, combine the following in an appropriate buffer:

    • Glycosyltransferase enzyme of interest.

    • Acceptor substrate (a peptide or protein).

    • Donor substrate (e.g., UDP-GalNAc).

    • A coupling phosphatase that specifically cleaves the nucleotide diphosphate (e.g., UDP) product of the glycosyltransferase reaction, releasing inorganic phosphate (Pi).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Phosphate Detection: Stop the reaction and add a Malachite Green-based reagent that forms a colored complex with the released inorganic phosphate.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Quantification: Determine the amount of Pi produced by comparison to a standard curve, which is directly proportional to the glycosyltransferase activity.

Conclusion and Future Directions

The modification of signaling proteins with α-linked N-acetyllactosamine and related O-glycans represents a critical layer of regulation in fundamental cellular processes. As highlighted in this guide, these glycan structures play integral roles in modulating the Notch and RTK signaling pathways, with significant implications for development, tissue homeostasis, and diseases such as cancer.

The continued development of advanced analytical techniques, particularly in mass spectrometry and quantitative proteomics, will be instrumental in further dissecting the complexity of the glycoproteome and its dynamic regulation of cell signaling. Future research should focus on:

  • Expanding the quantitative landscape: Systematically determining the binding affinities and kinetic parameters for a wider range of lectin-glycan and enzyme-substrate interactions.

  • Deciphering the "glyco-code": Understanding how specific glycan structures on a protein dictate its interaction partners and downstream signaling outcomes.

  • Therapeutic targeting: Developing novel therapeutic strategies that target the glycosylation machinery or glycan-dependent interactions to modulate aberrant signaling in disease.

A deeper understanding of the functional consequences of α-linked N-acetyllactosamine in cell signaling will undoubtedly open new avenues for diagnostics and therapeutic intervention in a variety of human diseases.

References

A Technical Guide to the Core Structural Differences and Analysis of N-Acetyllactosamine and its α-Anomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural distinctions between N-Acetyllactosamine (LacNAc) and its epimer, Epi-N-Acetyl-lactosamine. It details the fundamental stereochemical variance that defines their structures and explores the experimental methodologies used for their characterization. This document offers comprehensive protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography tailored for oligosaccharide analysis. Furthermore, it visualizes a key signaling pathway involving N-acetylglucosamine, a constituent monosaccharide of LacNAc, to provide biological context. All quantitative data are presented in structured tables for comparative analysis, and logical workflows are illustrated using Graphviz diagrams.

Introduction

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of complex glycans on the surface of vertebrate cells, as well as on certain viruses and bacteria.[1] These structures, composed of a galactose sugar linked to an N-acetylglucosamine sugar, are critical components of N-glycans, O-glycans, and glycolipids.[1] The precise arrangement of these sugar units, particularly the stereochemistry of the glycosidic bond, dictates their three-dimensional structure and, consequently, their biological function in processes such as cell recognition, adhesion, and signaling.[2] An epimer of LacNAc, this compound, presents a subtle yet critical structural alteration that can significantly impact its biological activity and recognition by glycan-binding proteins. This guide elucidates the core structural differences between these two molecules and provides the technical framework for their analysis.

Basic Structures: N-Acetyllactosamine vs. This compound

The primary distinction between N-Acetyllactosamine and this compound lies in the stereochemistry of the glycosidic linkage between the galactose and N-acetylglucosamine residues.

  • N-Acetyllactosamine (LacNAc) is formally named β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine.[3][4] The "β" designation indicates that the bond extending from the anomeric carbon (C1) of the galactose ring is oriented in the same direction (up, in a Haworth projection) as the C6 carbon of the same ring.

  • This compound , also known as 2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose, features an "α" glycosidic linkage.[5][6] In this configuration, the bond from the anomeric carbon of the galactose is oriented in the opposite direction (down) to the C6 carbon.

This seemingly minor change in the anomeric configuration results in a significant alteration of the overall three-dimensional shape of the disaccharide, which can profoundly affect its interaction with enzymes and binding proteins.

Structural Comparison
PropertyN-AcetyllactosamineThis compound
Systematic Name β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose
Glycosidic Linkage β(1→4)α(1→4)
Molecular Formula C₁₄H₂₅NO₁₁C₁₄H₂₅NO₁₁
Molecular Weight 383.35 g/mol 383.35 g/mol

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of carbohydrates like LacNAc and its epimer relies heavily on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure of oligosaccharides in solution.[7] It provides information on the sugar composition, anomeric configuration (α or β), glycosidic linkages, and the conformation of the molecule.[7]

Methodology for Oligosaccharide NMR Analysis:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified oligosaccharide in 0.5 mL of deuterium oxide (D₂O, 99.96%).

    • Lyophilize the sample to remove exchangeable protons and then re-dissolve in fresh D₂O. This step is repeated 2-3 times.

    • Transfer the final solution to a 5 mm NMR tube. A small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), can be added for chemical shift calibration.

  • 1D ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum at a high field strength (e.g., 600 MHz or higher) to achieve optimal signal dispersion.

    • The anomeric protons (H1) typically resonate in a distinct region of the spectrum (δ 4.5-5.5 ppm), and their coupling constants (³J(H1,H2)) are indicative of the anomeric configuration. A larger coupling constant (around 8 Hz) is characteristic of a β-anomer, while a smaller coupling constant (around 3-4 Hz) suggests an α-anomer.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within the same sugar residue, allowing for the assignment of the proton spin systems.

    • TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, which is particularly useful for assigning overlapping resonances.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the glycosidic linkage and the overall conformation of the disaccharide. For molecules in the size range of disaccharides, ROESY often provides more reliable results.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

  • Data Analysis:

    • Integrate the anomeric proton signals in the ¹H NMR spectrum to determine the relative amounts of different species in the sample.

    • Analyze the coupling constants and NOE/ROE cross-peaks to establish the anomeric configurations and the glycosidic linkage.

    • Use the combination of 1D and 2D NMR data to assign all proton and carbon resonances and confirm the complete structure of the disaccharide.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution three-dimensional structure of a molecule in its crystalline state.[8]

Methodology for Carbohydrate X-ray Crystallography:

  • Crystallization:

    • This is often the most challenging step. A highly purified sample of the oligosaccharide is required.

    • Screen a wide range of crystallization conditions, including different precipitants (e.g., polyethylene glycols, salts), buffers, pH values, and temperatures.

    • The hanging drop or sitting drop vapor diffusion methods are commonly used. A small drop of the oligosaccharide solution mixed with the crystallization reagent is allowed to equilibrate with a larger reservoir of the reagent, leading to slow precipitation and, ideally, crystal formation.

  • Data Collection:

    • Once suitable crystals are obtained, they are mounted on a goniometer and cryo-cooled in liquid nitrogen to minimize radiation damage.

    • The crystal is then exposed to a monochromatic X-ray beam, often at a synchrotron source for high intensity.

    • The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group of the crystal.

    • The "phase problem" is solved using computational methods (e.g., direct methods or molecular replacement if a similar structure is known) to generate an initial electron density map.

    • A molecular model is built into the electron density map, and the atomic coordinates and other parameters are refined against the experimental data to obtain the final, high-resolution structure.

Biological Context: N-acetylglucosamine in Signaling

N-Acetyllactosamine is a key structural component of many glycans involved in cell-cell recognition and signaling. The N-acetylglucosamine (GlcNAc) moiety itself plays a direct role in intracellular signaling through a process called O-GlcNAcylation.[9] This is a dynamic post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[9] O-GlcNAcylation is involved in regulating a wide range of cellular processes, including transcription, translation, and signal transduction.[9]

Below is a simplified representation of the hexosamine biosynthetic pathway leading to the synthesis of UDP-GlcNAc, the donor substrate for O-GlcNAcylation, and its role in modifying protein function.

Hexosamine_Pathway Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glycolysis Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1/AGX1 O_GlcNAc_Protein O-GlcNAc Protein UDPGlcNAc->O_GlcNAc_Protein OGT Protein Protein (Ser/Thr) O_GlcNAc_Protein->Protein OGA Altered_Function Altered Protein Function (e.g., Transcription, Signaling) O_GlcNAc_Protein->Altered_Function

Hexosamine biosynthetic pathway and O-GlcNAcylation cycle.

Conclusion

The distinction between N-Acetyllactosamine and its α-anomer, this compound, is a critical aspect of glycobiology with significant implications for their roles in biological systems. While chemically similar, their different three-dimensional structures, arising from the change in anomeric linkage, can lead to distinct biological activities. The detailed experimental protocols provided for NMR and X-ray crystallography serve as a guide for researchers in the precise structural characterization of these and other oligosaccharides. Understanding these fundamental structural and analytical principles is paramount for the advancement of research in glycobiology and the development of novel carbohydrate-based therapeutics.

References

The Elusive Epi-N-Acetyl-lactosamine: A Technical Guide to Its Well-Characterized Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: This technical guide addresses the topic of the natural occurrence of Epi-N-Acetyl-lactosamine. Extensive research for this specific molecule, identified as 2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose (Galα1-4GlcNAc)[1][2], has revealed a significant scarcity of evidence for its natural presence in biological systems. While commercially available as a synthetic compound for research purposes[1][2], its role as a natural glycan motif remains largely undocumented in scientific literature.

Therefore, to provide a valuable and comprehensive resource for researchers, scientists, and drug development professionals, this guide will focus on the well-characterized and biologically significant isomers of N-Acetyl-lactosamine: the canonical N-Acetyl-lactosamine (LacNAc; Galβ1-4GlcNAc) and the terminal trisaccharide of the immunologically important α-Gal epitope (Galα1-3Galβ1-4GlcNAc) . Understanding the occurrence, biosynthesis, and function of these prevalent structures is crucial for glycobiology and its applications.

Natural Occurrence of LacNAc and the α-Gal Epitope

N-Acetyl-lactosamine (LacNAc) is a fundamental building block of complex N- and O-glycans in a vast array of organisms. The α-Gal epitope, on the other hand, has a more restricted but immunologically significant distribution.

N-Acetyl-lactosamine (LacNAc)

LacNAc is a ubiquitous disaccharide found on the cell surfaces of most vertebrates. It serves as a backbone for further modifications, leading to a diverse array of glycan structures involved in cell-cell recognition, adhesion, and signaling. Linear chains of repeating LacNAc units, known as poly-N-acetyllactosamine (poly-LacNAc), are also common and serve as scaffolds for various terminal epitopes.

Table 1: Quantitative Occurrence of LacNAc-related Structures in Biological Systems

Biological SystemGlycan StructureMethod of DetectionQuantitative Data (Representative)Reference
Human Colorectal CarcinomaCell-surface LacNAcImmunohistochemistryMarkedly increased in carcinoma compared to normal mucosa.[3]
Murine T-cellsCell-surface LacNAcLacNAc-seqVarying levels across different immune cell types; monocytes and macrophages show the highest levels.
Bovine MilkLacdiNAc (GalNAcβ1-4GlcNAc) on N-glycansMass SpectrometryPresent on specific glycoproteins.[4]
Rat ProlactinLacdiNAc (GalNAcβ1-4GlcNAc) on N-glycansMass SpectrometryIdentified as a terminal glycan motif.[4]
Pigeon Egg White GlycoproteinsGalα1-4Galβ1-4GlcNAc containing N-glycansWestern Blot with specific lectins and antibodiesAbundantly present.[2][5]
The α-Gal Epitope (Galα1-3Galβ1-4GlcNAc)

The α-Gal epitope is abundantly expressed on glycoproteins and glycolipids of non-primate mammals, prosimians, and New World monkeys[1][6]. In contrast, it is absent in Old World monkeys, apes, and humans due to the inactivation of the α-1,3-galactosyltransferase gene. This distribution has profound immunological consequences, as humans produce high titers of natural antibodies (anti-Gal) against this epitope, leading to hyperacute rejection of xenografts[1][6].

Table 2: Distribution of the α-Gal Epitope in Mammalian Tissues

OrganismTissue/Cell TypeGlycoconjugateMethod of DetectionReference
PigRenal proximal convoluted tubules, respiratory epithelium, pancreatic ducts, epidermis, vascular endotheliumGlycoproteins and GlycolipidsImmunohistochemistry with anti-Gal antibodies[1]
RabbitRed blood cellsGlycolipids (Ceramide pentahexoside)Thin Layer Chromatography (TLC) immunostaining[1]
BovineThyroglobulinN-linked glycansNMR Spectroscopy[1]
MouseLamininN-linked glycansMass Spectrometry[1]

Biosynthesis of LacNAc and the α-Gal Epitope

The synthesis of these glycan structures is a highly regulated process occurring primarily in the Golgi apparatus and involves the sequential action of specific glycosyltransferases.

Biosynthesis of N-Acetyl-lactosamine (LacNAc)

The formation of the LacNAc disaccharide (Galβ1-4GlcNAc) is catalyzed by a family of β-1,4-galactosyltransferases (β4Gal-Ts). These enzymes transfer galactose from the sugar donor UDP-galactose to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain. The formation of poly-LacNAc chains involves the alternating action of β4Gal-Ts and β-1,3-N-acetylglucosaminyltransferases (β3GnTs).

LacNAc_Biosynthesis UDP_Gal UDP-Galactose B4GalT β-1,4-Galactosyltransferase (β4Gal-T) UDP_Gal->B4GalT Donor UDP UDP GlcNAc_R Terminal GlcNAc-R GlcNAc_R->B4GalT Acceptor LacNAc_R LacNAc-R (Galβ1-4GlcNAc-R) B4GalT->UDP B4GalT->LacNAc_R Forms

Diagram 1: Biosynthesis of N-Acetyl-lactosamine (LacNAc).
Biosynthesis of the α-Gal Epitope

The α-Gal epitope is synthesized by the enzyme α-1,3-galactosyltransferase (α1,3GT). This enzyme transfers a galactose residue from UDP-galactose in an α-1,3 linkage to the terminal galactose of a LacNAc disaccharide on N- and O-glycans, as well as on glycolipids[6][7].

aGal_Biosynthesis UDP_Gal UDP-Galactose a13GT α-1,3-Galactosyltransferase (α1,3GT) UDP_Gal->a13GT Donor UDP UDP LacNAc_R LacNAc-R (Galβ1-4GlcNAc-R) LacNAc_R->a13GT Acceptor aGal_R α-Gal Epitope (Galα1-3Galβ1-4GlcNAc-R) a13GT->UDP a13GT->aGal_R Forms

Diagram 2: Biosynthesis of the α-Gal Epitope.

Biological Functions

The structural differences between these glycans dictate their distinct biological roles.

Functions of N-Acetyl-lactosamine (LacNAc)
  • Lectin Recognition: LacNAc and poly-LacNAc chains are primary ligands for galectins, a family of β-galactoside-binding lectins. Galectin-glycan interactions form lattices on the cell surface that regulate receptor clustering, signaling, and endocytosis.

  • Cell Adhesion and Migration: Interactions involving LacNAc are crucial for cell-matrix and cell-cell adhesion. For example, selectins, a class of C-type lectins, recognize sialylated and fucosylated forms of LacNAc (e.g., Sialyl Lewis X) on leukocytes, mediating their rolling and extravasation during inflammation.

  • Immune Modulation: The density and branching of LacNAc-containing glycans on immune cells can modulate immune responses. For instance, increased N-glycan branching can enhance T-cell receptor clustering and signaling.

LacNAc_Function LacNAc LacNAc / poly-LacNAc on Cell Surface Glycoproteins Galectins Galectins LacNAc->Galectins binds Selectins Selectins (with Sialyl Lewis X) LacNAc->Selectins binds Immune Immune Response Modulation LacNAc->Immune Lattice Galectin-Glycan Lattice Formation Galectins->Lattice Adhesion Cell Adhesion & Rolling (e.g., Leukocyte Extravasation) Selectins->Adhesion Signaling Receptor Clustering & Signaling Lattice->Signaling

Diagram 3: Key Biological Functions of LacNAc.
Functions of the α-Gal Epitope

  • Xenotransplantation Barrier: The primary biological significance of the α-Gal epitope in a human context is its role as a major xenoantigen. The binding of pre-existing human anti-Gal antibodies to α-Gal epitopes on transplanted animal organs triggers a rapid and severe immune rejection.

  • Pathogen Recognition: The α-Gal epitope is expressed by some pathogens, and the human anti-Gal antibody can provide a first line of defense against these microorganisms.

  • Allergic Reactions: In individuals sensitized by tick bites, the α-Gal epitope present in red meat can trigger a delayed allergic reaction known as alpha-gal syndrome.

Experimental Protocols for Detection and Characterization

A variety of techniques are employed for the identification and structural elucidation of LacNAc and the α-Gal epitope in biological samples.

General Workflow for Glycan Analysis

A typical workflow for the analysis of N-glycans from a glycoprotein sample involves enzymatic release of the glycans, fluorescent labeling, and subsequent analysis by chromatography and mass spectrometry.

Glycan_Analysis_Workflow start Glycoprotein Sample denature Denaturation & Reduction start->denature release N-Glycan Release (PNGase F) denature->release label Fluorescent Labeling (e.g., 2-AB) release->label cleanup Clean-up (e.g., HILIC SPE) label->cleanup analysis Analysis cleanup->analysis hplc HILIC-UPLC analysis->hplc ms Mass Spectrometry (e.g., ESI-MS/MS) analysis->ms exoglycosidase Exoglycosidase Digestion analysis->exoglycosidase nmr NMR Spectroscopy analysis->nmr

Diagram 4: General Experimental Workflow for N-Glycan Analysis.
Key Experimental Methodologies

Mass Spectrometry (MS):

  • Principle: MS measures the mass-to-charge ratio of ions. For glycan analysis, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are used. Tandem MS (MS/MS) provides structural information through fragmentation analysis[8][9][10].

  • Protocol Outline (for N-glycan profiling by MALDI-TOF MS):

    • Release N-glycans from the glycoprotein sample using PNGase F.

    • Purify the released glycans using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).

    • (Optional) Permethylate the glycans to improve ionization efficiency and stabilize sialic acids.

    • Mix the purified glycans with a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate.

    • Acquire mass spectra in positive or negative ion mode using a MALDI-TOF mass spectrometer.

    • Assign glycan compositions based on the observed masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR provides detailed structural information, including anomeric configuration (α or β) and linkage positions of monosaccharides in a glycan. 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC, HMBC) experiments are used for complete structural elucidation[11][12][13][14].

  • Protocol Outline (for structural analysis of a purified oligosaccharide):

    • Dissolve the purified glycan sample in D₂O.

    • Acquire a 1D ¹H NMR spectrum to assess purity and identify anomeric proton signals.

    • Acquire 2D NMR spectra (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) at an appropriate temperature.

    • Assign all proton and carbon chemical shifts starting from the anomeric signals and tracing through the spin systems using COSY and TOCSY.

    • Determine linkage positions and the overall sequence of monosaccharides using inter-residue correlations from HMBC and NOESY/ROESY spectra.

    • Confirm anomeric configurations based on the chemical shifts of anomeric protons and carbons, and the values of ¹J(C1,H1) coupling constants.

Lectin-based Assays:

  • Principle: Lectins are proteins that bind to specific carbohydrate structures. They can be used to detect the presence of specific glycans in techniques like lectin blotting, lectin microarrays, and flow cytometry.

  • Protocol Outline (for Lectin Blotting):

    • Separate glycoproteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with a labeled lectin specific for the glycan of interest (e.g., Erythrina cristagalli agglutinin (ECA) for terminal Galβ1-4GlcNAc, or Griffonia simplicifolia isolectin I-B4 for terminal α-galactose).

    • Wash the membrane to remove unbound lectin.

    • Detect the bound lectin using a suitable method (e.g., chemiluminescence or fluorescence).

Conclusion

While the natural occurrence of this compound (Galα1-4GlcNAc) in biological systems is not currently supported by significant scientific evidence, the study of its isomers, N-Acetyl-lactosamine and the α-Gal epitope, provides a deep insight into the diverse roles of glycans in health and disease. The methodologies outlined in this guide are fundamental to the field of glycobiology and are essential for the continued exploration of the glycome, which may yet reveal the presence and function of rare glycan structures like this compound. Continued advancements in analytical techniques will be crucial in uncovering the full complexity of the glycan world.

References

The Enigmatic Role of Epi-N-Acetyl-lactosamine in Protein Glycosylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein glycosylation, the enzymatic addition of carbohydrates to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, and function. A key building block in many of these glycan structures is N-acetyl-lactosamine (LacNAc). This in-depth technical guide explores the role of a particular stereoisomer, Epi-N-Acetyl-lactosamine (Epi-LacNAc), in protein glycosylation. While much is known about the canonical LacNAc, the biological significance and functional implications of its epimeric form remain a burgeoning area of research. This document provides a comprehensive overview of the structure, and potential biosynthesis of Epi-LacNAc, contrasts it with the well-understood LacNAc, and details the experimental methodologies that can be adapted to investigate its presence and function in biological systems.

Introduction to N-Acetyl-lactosamine and its Epimer

N-acetyl-lactosamine (LacNAc) is a disaccharide composed of galactose and N-acetylglucosamine, typically found in N- and O-linked glycans of glycoproteins.[1] It serves as a fundamental unit that can be extended into poly-N-acetyllactosamine (poly-LacNAc) chains, which are involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[2]

This compound, as the name suggests, is an epimer of N-acetyl-lactosamine. This structural difference, though subtle, has the potential to significantly alter the biological activity and recognition by glycan-binding proteins. While commercially available as a glycosylation agent for research purposes, its natural occurrence and physiological role are not yet well-documented.[3][4][5][6]

Table 1: Chemical Properties of N-Acetyl-lactosamine and this compound

PropertyN-Acetyl-lactosamine (LacNAc)This compound (Epi-LacNAc)
Systematic Name β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranose2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose
Molecular Formula C₁₄H₂₅NO₁₁C₁₄H₂₅NO₁₁
Molecular Weight 383.35 g/mol 383.35 g/mol
CAS Number 32181-59-2205380-69-4

Biosynthesis and Incorporation into Glycoproteins

The biosynthesis of LacNAc is well-characterized, involving the sequential action of glycosyltransferases. Specifically, β-1,4-galactosyltransferases (B4GALT) add galactose to terminal N-acetylglucosamine (GlcNAc) residues on N- and O-glycans. The formation of poly-LacNAc chains is then achieved through the alternating action of B4GALT and β-1,3-N-acetylglucosaminyltransferases (B3GNTs).[7]

The biosynthetic pathway for this compound is currently not well-defined in the scientific literature. It is plausible that its formation could be the result of a specific epimerase acting on a LacNAc precursor or the action of a yet-to-be-identified glycosyltransferase with specificity for the epimeric form. The lack of detailed studies in this area presents a significant knowledge gap and an opportunity for future research.

LacNAc_Biosynthesis UDP_GlcNAc UDP-GlcNAc LacNAc_Glycoprotein Glycoprotein with terminal LacNAc UDP_GlcNAc->LacNAc_Glycoprotein B4GALT Glycoprotein Glycoprotein with terminal GlcNAc Poly_LacNAc_Glycoprotein Glycoprotein with poly-LacNAc chain LacNAc_Glycoprotein->Poly_LacNAc_Glycoprotein B3GNT & B4GALT (alternating)

Figure 1. Simplified pathway of N-Acetyl-lactosamine (LacNAc) biosynthesis on a glycoprotein.

Potential Biological Roles and Functional Significance

The biological functions of LacNAc are extensive and well-documented. It is a key ligand for galectins, a family of β-galactoside-binding proteins that mediate cell-cell and cell-matrix interactions, thereby influencing processes like apoptosis, cell adhesion, and inflammation.[8] Furthermore, aberrant LacNAc expression is a hallmark of several cancers and is associated with metastasis.

Given the stereochemical difference, it is highly probable that Epi-LacNAc would exhibit distinct binding affinities for galectins and other glycan-binding proteins. This could translate into a unique biological role, potentially modulating cellular processes in a manner different from LacNAc. However, without dedicated functional studies, the specific roles of Epi-LacNAc in cell signaling, immune response, and disease pathogenesis remain speculative.

Experimental Protocols for the Study of this compound

Investigating the role of Epi-LacNAc requires robust analytical methods to differentiate it from its more abundant isomer and to characterize its presence on glycoproteins. The following sections outline key experimental protocols that can be adapted for this purpose.

Enzymatic Synthesis of this compound Standards

The availability of pure standards is crucial for developing and validating analytical methods. While Epi-LacNAc is commercially available, enzymatic synthesis can provide a means to produce it in larger quantities or with isotopic labels for use as internal standards in quantitative mass spectrometry. A potential approach would involve screening glycosyltransferases for their ability to utilize UDP-galactose and N-acetylglucosamine to form the specific epimeric linkage.

Protocol: General Enzymatic Synthesis of a Disaccharide

  • Reaction Mixture Preparation:

    • Acceptor Substrate (e.g., N-acetylglucosamine): 5 mM

    • Donor Substrate (e.g., UDP-galactose): 10 mM

    • Buffer: 100 mM HEPES-NaOH, pH 7.5

    • Cofactors: 25 mM KCl, 20 mM MgCl₂

    • Enzyme: Purified glycosyltransferase (concentration to be optimized)

    • Alkaline Phosphatase: 10 U (to remove inhibitory UDP)

  • Incubation: Incubate the reaction mixture at 37°C for 18-48 hours.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) followed by centrifugation to remove precipitated protein.

  • Purification: The product can be purified from the reaction mixture using size-exclusion chromatography or high-performance liquid chromatography (HPLC).

  • Analysis: The purified product should be analyzed by mass spectrometry and NMR to confirm its identity and purity.

Enzymatic_Synthesis_Workflow Start Prepare Reaction Mixture Incubate Incubate at 37°C Start->Incubate Terminate Terminate Reaction Incubate->Terminate Purify Purify Product (HPLC) Terminate->Purify Analyze Analyze (MS, NMR) Purify->Analyze

Figure 2. General workflow for the enzymatic synthesis of a disaccharide.

Analysis of Glycoproteins for the Presence of Epi-LacNAc

To analyze the glycan structures present on a glycoprotein, they must first be released from the protein backbone.

Protocol: N-Glycan Release from Glycoproteins

  • Denaturation, Reduction, and Alkylation:

    • Lyophilize 20-500 µg of the glycoprotein sample.

    • Resuspend in 0.5 ml of 2 mg/ml dithiothreitol (DTT) in 0.6 M TRIS buffer (pH 8.5) and incubate at 50°C for 1 hour.

    • Add 0.5 ml of 12 mg/ml iodoacetamide (IAA) in 0.6 M TRIS buffer (pH 8.5) and incubate in the dark at room temperature for 1 hour.

    • Dialyze the sample against 50 mM ammonium bicarbonate.

  • Proteolytic Digestion:

    • Lyophilize the dialyzed sample.

    • Resuspend in 0.5 ml of 50 µg/ml trypsin in 50 mM ammonium bicarbonate and incubate overnight at 37°C.

  • N-Glycan Release:

    • Resuspend the dried glycopeptides in 200 µl of 50 mM ammonium bicarbonate.

    • Add 2-5 µl of PNGase F and incubate overnight at 37°C.[9]

  • Purification of Released Glycans:

    • Separate the released glycans from the peptides using a C18 Sep-Pak column.

Differentiating between Epi-LacNAc and LacNAc requires high-resolution separation techniques. Porous graphitized carbon (PGC) and hydrophilic interaction liquid chromatography (HILIC) are powerful methods for separating glycan isomers.[2]

Table 2: Comparison of LC Methods for Glycan Isomer Separation

MethodStationary PhaseMobile PhaseAdvantagesDisadvantages
HILIC Polar (e.g., amide)High organic content with a small amount of aqueous bufferGood for retaining highly polar analytes like glycans.May have lower resolution for some isomers compared to PGC.
PGC Non-porous graphitized carbonAcetonitrile/water gradientsExcellent for separating structural isomers, including epimers.Can have strong retention, requiring careful method development.

Mass spectrometry (MS) is a cornerstone of glycan analysis. Tandem MS (MS/MS) can provide fragmentation patterns that reveal the sequence and linkage of monosaccharides. Distinguishing between epimers by MS/MS alone is challenging, as they often produce similar fragmentation patterns. Therefore, coupling MS with a high-resolution separation technique like PGC-LC is crucial.

Protocol: General LC-MS/MS Analysis of Released Glycans

  • Sample Preparation: The purified, released glycans are typically permethylated to improve ionization efficiency and stabilize sialic acids.

  • LC Separation: Inject the permethylated glycans onto a PGC or HILIC column coupled to the mass spectrometer.

  • MS Analysis:

    • Acquire full MS scans to determine the masses of the eluted glycans.

    • Perform data-dependent MS/MS on the most abundant ions to obtain fragmentation spectra.

  • Data Analysis: Analyze the fragmentation spectra to determine the glycan sequence and linkage. Compare the retention times of unknown peaks with those of Epi-LacNAc and LacNAc standards.[1]

Glycan_Analysis_Workflow Glycoprotein Glycoprotein Sample Release Release N-Glycans (PNGase F) Glycoprotein->Release Purify Purify Released Glycans Release->Purify Permethylate Permethylation Purify->Permethylate LC_MS PGC-LC-MS/MS Analysis Permethylate->LC_MS Analysis Data Analysis (Retention Time & Fragmentation) LC_MS->Analysis

Figure 3. Workflow for the analysis of N-glycans from a glycoprotein sample.

NMR spectroscopy is a powerful technique for the unambiguous structural determination of carbohydrates, including the stereochemistry of glycosidic linkages. 1H and 13C NMR can provide detailed information about the connectivity and anomeric configuration of monosaccharides within a glycan. While requiring larger amounts of pure sample compared to MS, NMR is the gold standard for confirming the identity of isomers like Epi-LacNAc.[10][11]

Future Directions and Conclusion

The study of this compound in protein glycosylation is in its infancy. The lack of information on its biosynthesis, natural occurrence, and biological function presents a significant opportunity for groundbreaking research. Future studies should focus on:

  • Identifying the glycosyltransferases responsible for the synthesis of Epi-LacNAc.

  • Developing specific analytical methods for the sensitive detection and quantification of Epi-LacNAc in complex biological samples.

  • Investigating the binding of Epi-LacNAc to a panel of lectins and other glycan-binding proteins to understand its potential interaction partners.

  • Exploring the functional consequences of the presence of Epi-LacNAc on glycoproteins in cellular models.

References

The Pivotal Role of Epi-N-Acetyl-lactosamine in the Chemoenzymatic Synthesis of Complex Glycans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate world of glycobiology holds immense promise for the future of medicine and therapeutic development. At the heart of many complex glycans lies the disaccharide N-acetyllactosamine (LacNAc) and its epimers, which serve as fundamental building blocks for a vast array of biologically significant structures. This technical guide delves into the utility of Epi-N-Acetyl-lactosamine as a crucial precursor in the chemoenzymatic synthesis of complex glycans, offering a comprehensive resource for researchers navigating this challenging yet rewarding field.

Introduction to this compound and its Significance

This compound, a structural isomer of N-acetyllactosamine, is a disaccharide composed of galactose and N-acetylglucosamine. Its unique stereochemistry makes it a valuable tool in the controlled, stepwise synthesis of complex oligosaccharides. The ability to enzymatically modify this compound allows for the construction of specific glycan structures with high precision, a critical requirement for studying glycan function and for the development of glycan-based therapeutics.

Complex glycans play a myriad of roles in biological processes, including cell-cell recognition, immune responses, and pathogen binding. The precise structure of these glycans dictates their function. Therefore, the ability to synthesize homogeneous populations of complex glycans is paramount for elucidating their biological roles and for designing targeted drug therapies. Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions, has emerged as a powerful strategy for accessing these complex molecules.

Enzymatic Synthesis of Complex Glycans from this compound

The elongation of glycan chains using this compound as a precursor is primarily mediated by a class of enzymes known as glycosyltransferases. These enzymes catalyze the transfer of monosaccharide moieties from an activated sugar donor to an acceptor molecule, such as a growing glycan chain. Two key enzymes in the synthesis of poly-N-acetyllactosamine (poly-LacNAc) chains are β-1,3-N-acetylglucosaminyltransferases (B3GNTs) and β-1,4-galactosyltransferases (B4GALTs).

Key Enzymes and their Properties

The successful synthesis of complex glycans relies on the careful selection and application of specific glycosyltransferases. The following tables summarize the quantitative data for key enzymes involved in the elongation of glycan chains from this compound precursors.

Table 1: Kinetic Parameters of Human β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) [1]

ParameterValue
Km for UDP-GlcNAc216 ± 36 µM
Km for LacNAc8.99 ± 1.75 mM
kcat35.8 ± 0.7 min⁻¹
Binding Cooperativity (α)0.24 ± 0.06

Table 2: Optimal Reaction Conditions for Glycosyltransferases

EnzymeOptimal pHOptimal TemperatureDivalent Cation Requirement
β-galactosidase from Bacillus circulans5.0[2]15 °C[2]Not specified
Human β-1,4-galactosyltransferase 1 (B4GALT1)6.0 - 9.037 °C10 mM MnCl₂
Human β-1,4-galactosyltransferase 4 (B4GalT4)7.637 °C5 mM MnCl₂, 5 mM CaCl₂[3]
Synthesis Pathway of Poly-N-acetyllactosamine

The synthesis of poly-N-acetyllactosamine chains is a sequential process involving the alternating action of B3GNTs and B4GALTs. The process begins with a precursor molecule, which can be this compound, and is extended one monosaccharide at a time.

Poly_LacNAc_Synthesis Precursor This compound (Acceptor) Intermediate1 Trisaccharide Precursor->Intermediate1 B3GNT2 UDP_GlcNAc UDP-GlcNAc (Donor) UDP_GlcNAc->Intermediate1 Poly_LacNAc Poly-N-acetyllactosamine Intermediate1->Poly_LacNAc B4GALT1 UDP_Gal UDP-Gal (Donor) UDP_Gal->Poly_LacNAc Chemoenzymatic_Workflow Start Start with Precursor (e.g., Man₃GlcNAc₂) Step1 Step 1: Galactosylation (B4GALT1, UDP-Gal) Start->Step1 Step2 Step 2: GlcNAc Elongation (B3GNT2, UDP-GlcNAc) Step1->Step2 Step3 Step 3: Sialylation (ST6GAL1, CMP-Neu5Ac) Step2->Step3 Purification Purification (HPLC) Step3->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis End Final Complex Glycan Analysis->End Logical_Relationships cluster_0 Enzymatic Steps Precursor Starting Precursor Product1 Galactosylated Intermediate Precursor->Product1 Requires B4GALT1 Product2 Elongated Intermediate Product1->Product2 Requires B3GNT2 FinalProduct Target Complex Glycan Product2->FinalProduct Requires Sialyltransferase

References

The Multifaceted Identity of Epi-N-Acetyl-lactosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Epi-N-Acetyl-lactosamine (Epi-LacNAc), a significant carbohydrate moiety in glycobiology. This document delves into its nomenclature, biochemical properties, and its emerging roles in cellular processes, offering valuable insights for researchers in glycoscience and professionals in drug development.

Nomenclature and Synonyms of this compound

This compound is a disaccharide composed of galactose and N-acetylglucosamine. In scientific literature, it is referred to by several synonyms, which are crucial to recognize for comprehensive database searches and literature review.

The systematic name for this compound is 2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose .[1] A commonly used abbreviation in glycobiology is Galα1-4GlcNAc .[1]

It is important to distinguish Epi-LacNAc from its anomer, N-acetyllactosamine (LacNAc), which has a β-anomeric linkage (Galβ1-4GlcNAc) and is also known as a Type 2 LacNAc. Further variations include Type 1 LacNAc, which has a β1-3 linkage (Galβ1-3GlcNAc). The "Epi-" prefix in this compound signifies that it is an epimer of the more common N-acetyllactosamine, specifically differing in the anomeric configuration of the galactose residue.

Quantitative Data

Understanding the quantitative aspects of Epi-LacNAc's interactions and synthesis is fundamental for its application in research and development. This section summarizes key quantitative data found in the literature.

Binding Affinities

While specific binding affinity data for this compound (the α-anomer) is limited in the readily available literature, data for the closely related β-anomer, N-acetyllactosamine, provides valuable context for its potential interactions with galectins, a family of β-galactoside-binding lectins. For instance, N-acetyl-lactosamine exhibits a five-fold greater binding affinity to the carbohydrate recognition domain (CRD) of galectin-3 compared to lactose.[2] This enhanced affinity is attributed to additional interactions of the N-acetyl group with the protein.[2] It is plausible that the stereochemical difference in Epi-LacNAc would lead to distinct binding profiles with various lectins and antibodies.

Enzyme Kinetics

The synthesis of this compound and related structures is catalyzed by glycosyltransferases. While specific kinetic parameters for an α-1,4-galactosyltransferase acting on N-acetylglucosamine to form Epi-LacNAc are not extensively detailed in the provided search results, kinetic data for related enzymes offer insights into the enzymatic processes. For example, a study on recombinant human β-1,4-galactosyltransferase revealed apparent Km values of 170 µM for agalacto-poly-N-acetyllactosamine and 190 µM for lacto-N-triose II.[3]

Experimental Protocols

This section outlines methodologies for the synthesis and analysis of this compound and related glycans, providing a foundation for laboratory applications.

Enzymatic Synthesis of P1 Trisaccharide (Galα1,4Galβ1,4GlcNAc)

The P1 trisaccharide, which contains the this compound structure at its non-reducing end, can be synthesized enzymatically. A one-pot reaction using recombinant E. coli expressing four key enzymes has been described.[4]

Enzymes:

  • Helicobacter pylori β1,4-galactosyltransferase (β1,4GalT)

  • Neisseria meningitidis α1,4-galactosyltransferase (α1,4GalT)

  • Sucrose synthase (SusA)

  • UDP-glucose 4-epimerase (GalE)

Methodology:

  • UDP-Galactose Regeneration: Sucrose and a catalytic amount of UDP are used to generate UDP-glucose via sucrose synthase. UDP-glucose is then converted to UDP-galactose by UDP-glucose 4-epimerase.

  • N-Acetyllactosamine Synthesis: The H. pylori β1,4GalT transfers a galactose residue from UDP-galactose to N-acetylglucosamine (GlcNAc) to form N-acetyllactosamine (Galβ1,4GlcNAc).

  • This compound Linkage Formation: The N. meningitidis α1,4GalT then transfers a second galactose from UDP-galactose to the newly synthesized N-acetyllactosamine, forming the P1 trisaccharide with the Galα1-4 linkage.[4]

Purification and Analysis

Purification: Purification of synthesized glycans typically involves chromatographic techniques. While a specific protocol for Epi-LacNAc is not detailed, general methods for oligosaccharide purification can be adapted. These often involve:

  • Gel Filtration Chromatography: To separate the product from enzymes and larger molecules.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For desalting and purification of the final product. A C18 column is commonly used with a gradient of an organic solvent like acetonitrile in water.[5]

Analysis: The structural elucidation of this compound and related glycans relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzer can provide accurate mass determination and fragmentation data for structural confirmation.[6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the unambiguous determination of the anomeric configuration (α or β) and the linkage position of the glycosidic bond.[10][11][12] Techniques like COSY, HSQC, and HMBC are employed for complete structural assignment.

Biological Role and Signaling Pathways

N-acetyllactosamine structures are integral components of the glycan chains of many glycoproteins and glycolipids on the cell surface. These structures play crucial roles in cell-cell recognition, cell adhesion, and as ligands for various lectins, thereby modulating immune responses.

While a specific signaling pathway directly initiated by this compound as a primary ligand is not yet well-defined in the literature, its presence on cell surface glycoconjugates suggests a role in modulating cellular signaling. For instance, the extension of complex N-glycans with poly-N-acetyllactosamine has been identified as a mechanism for cancer cells to evade lysis by natural killer (NK) cells.[13] The presence of different terminal glycan structures, including potential α-galactosylated epitopes, can significantly alter the recognition by immune receptors.

Galactose-containing structures are involved in both innate and adaptive immunity, serving as ligands for galectins and other lectins.[14] The expression of the enzymes that synthesize these structures, galactosyltransferases, is often altered in disease states, highlighting the importance of specific glycan epitopes in pathophysiology.[14] The α-galactosyl epitope, in particular, is a known xenoantigen that elicits a strong immune response in humans.

Further research is needed to elucidate the specific signaling cascades that may be triggered or modulated by the presence of the this compound structure on cell surface receptors.

Visualizations

Enzymatic Synthesis of P1 Trisaccharide

The following diagram illustrates the enzymatic cascade for the synthesis of the P1 trisaccharide, which incorporates the this compound moiety.

P1_Trisaccharide_Synthesis Sucrose Sucrose SusA Sucrose Synthase (SusA) Sucrose->SusA UDP_Glc UDP-Glucose GalE UDP-Glucose 4-Epimerase (GalE) UDP_Glc->GalE UDP_Gal UDP-Galactose beta4GalT β1,4-Galactosyltransferase (H. pylori) UDP_Gal->beta4GalT Galactose Donor alpha4GalT α1,4-Galactosyltransferase (N. meningitidis) UDP_Gal->alpha4GalT Galactose Donor GlcNAc N-Acetylglucosamine GlcNAc->beta4GalT LacNAc N-Acetyllactosamine (Galβ1-4GlcNAc) LacNAc->alpha4GalT P1 P1 Trisaccharide (Galα1-4Galβ1-4GlcNAc) SusA->UDP_Glc GalE->UDP_Gal beta4GalT->LacNAc alpha4GalT->P1

Caption: Enzymatic synthesis pathway of P1 trisaccharide.

General Glycan-Mediated Cell Signaling Concept

This diagram illustrates a general concept of how a cell surface glycan, such as one terminating in this compound, can modulate cell signaling.

Glycan_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Receptor Transmembrane Receptor Glycan Glycan Chain with Epi-LacNAc Terminus Receptor->Glycan Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Signal Transduction Lectin Lectin or Antibody Lectin->Glycan Binding Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Signaling_Cascade->Cellular_Response

References

Discovery and initial characterization of Epi-N-Acetyl-lactosamine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Epi-N-Acetyl-lactosamine, systematically known as 2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose (Galα1-4GlcNAc), is a disaccharide and a structural isomer of the more commonly studied N-acetyllactosamine (LacNAc). While LacNAc, with its characteristic β-linkage, is a fundamental component of numerous biologically significant glycans, this compound is distinguished by its α-anomeric linkage between galactose and N-acetylglucosamine. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and a discussion of the methodologies relevant to its synthesis and characterization. Due to the limited specific literature on this particular epimer, this guide also presents generalized experimental protocols and logical workflows applicable to the study of such glycan structures.

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that influences a vast array of biological processes. The specific monosaccharide composition and the nature of the glycosidic linkages within these glycans dictate their three-dimensional structure and their interactions with other molecules. N-acetyllactosamine (LacNAc), a disaccharide composed of galactose and N-acetylglucosamine with a β1-4 linkage, is a ubiquitous building block of complex N- and O-glycans.

Its epimer, this compound (Galα1-4GlcNAc), presents an intriguing structural variation. The alpha-anomeric linkage fundamentally alters the stereochemistry of the disaccharide, which can be expected to have significant consequences for its biological recognition and function. However, in contrast to the extensive research on LacNAc and the immunologically significant α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), specific literature detailing the discovery, initial characterization, and biological role of this compound is sparse. This guide aims to consolidate the known information and provide a framework for its further investigation.

Core Properties of this compound

This compound is commercially available as a synthetic glycosylation agent used for modifying proteins, carbohydrates, and other biomolecules, as well as in the synthesis of oligosaccharides and polysaccharides.[1] Its fundamental chemical and physical properties are summarized in Table 1. As an epimer of N-acetyllactosamine, it shares the same chemical formula and molecular weight.

PropertyValueSource
Systematic Name2-Acetamido-2-deoxy-4-O-α-D-galactopyranosyl-D-glucopyranose---
Common SynonymGalα1-4GlcNAc[1]
CAS Number205380-69-4---
Chemical FormulaC₁₄H₂₅NO₁₁[1]
Molecular Weight383.35 g/mol [1]
Purity (typical)≥95%---

Table 1: Physicochemical Properties of this compound

Methodologies for Synthesis and Characterization

Due to the absence of detailed, published experimental protocols specifically for this compound, this section outlines generalized yet detailed methodologies that are standard in carbohydrate chemistry and are applicable for its synthesis and characterization.

Enzymatic Synthesis

The synthesis of specific glycosidic linkages is often most efficiently and stereoselectively achieved through the use of glycosyltransferases. The synthesis of this compound would require a specific α-galactosyltransferase capable of transferring a galactose residue from a donor substrate (e.g., UDP-galactose) to the C4 hydroxyl group of an N-acetylglucosamine acceptor.

  • Reaction Mixture Preparation:

    • N-acetylglucosamine (GlcNAc) acceptor: 50 mM in a suitable buffer (e.g., 50 mM MES, pH 6.5).

    • UDP-galactose (UDP-Gal) donor: 60 mM (1.2 equivalents).

    • α-1,4-galactosyltransferase: Enzyme concentration to be determined empirically based on activity.

    • Divalent cation cofactor (if required by the enzyme): e.g., 10 mM MnCl₂.

    • Alkaline phosphatase: 10 U/mL to remove the UDP by-product and drive the reaction forward.

  • Incubation:

    • Combine the reaction components in a microcentrifuge tube.

    • Incubate the mixture at the optimal temperature for the glycosyltransferase (typically 37°C) with gentle agitation for 12-48 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at various time points.

    • Analyze the aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quenching and Purification:

    • Terminate the reaction by boiling for 5 minutes to denature the enzymes.

    • Centrifuge to pellet the denatured protein.

    • Purify the supernatant containing the synthesized disaccharide using size-exclusion chromatography (e.g., Bio-Gel P-2) or reversed-phase HPLC.

  • Product Characterization:

    • Confirm the identity and purity of the product using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_enzymes Enzymes UDP_Gal UDP-Galactose (Donor) Reaction Reaction Incubation (37°C, 12-48h) UDP_Gal->Reaction GlcNAc N-Acetylglucosamine (Acceptor) GlcNAc->Reaction GalT α-1,4-Galactosyl-transferase GalT->Reaction AP Alkaline Phosphatase AP->Reaction Quench Heat Inactivation Reaction->Quench Purification Chromatographic Purification Quench->Purification Product This compound (Galα1-4GlcNAc) Purification->Product Analysis MS and NMR Analysis Product->Analysis

Diagram 1: Workflow for the enzymatic synthesis of this compound.
Characterization Techniques

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized disaccharide.

  • Sample Preparation: Dissolve the purified product in a suitable solvent (e.g., 50% methanol in water) at a concentration of approximately 1 pmol/µL.

  • Infusion: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes. In positive mode, the [M+Na]⁺ adduct is often observed for carbohydrates.

  • Tandem MS (MS/MS): Select the parent ion corresponding to the disaccharide and subject it to collision-induced dissociation (CID) to obtain fragment ions. The fragmentation pattern can provide information about the glycosidic linkage.

NMR is the most powerful technique for the unambiguous structural elucidation of carbohydrates, including the determination of anomeric configuration (α or β) and linkage position.

  • Sample Preparation: Lyophilize the purified sample and dissolve it in deuterium oxide (D₂O).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric proton (H-1) of the galactose residue is of particular interest. For an α-linkage, the coupling constant (³JH1,H2) is typically around 3-4 Hz, while for a β-linkage, it is around 7-8 Hz.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single sugar ring).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the linkage position by observing a correlation between the anomeric proton of galactose (H-1) and the carbon at the linkage position of GlcNAc (C-4).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. For a 1-4 linkage, a NOE between the anomeric proton of galactose (H-1) and the H-4 proton of GlcNAc would be expected.

Characterization_Workflow Start Purified Disaccharide MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy Start->NMR MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Structure_Elucidate Structural Elucidation NMR->Structure_Elucidate Anomeric_Config Anomeric Configuration (α/β) Structure_Elucidate->Anomeric_Config Linkage_Pos Linkage Position (1->4) Structure_Elucidate->Linkage_Pos

Diagram 2: Workflow for the characterization of this compound.

Potential Biological Significance and Signaling

While no specific signaling pathways involving this compound have been documented, its structural similarity to other biologically important glycans allows for informed speculation on its potential roles. The α-galactosyl linkage is a key feature of the α-Gal epitope, which is a major antigen involved in the hyperacute rejection of xenografts and has been implicated in red meat allergies triggered by tick bites.

It is plausible that this compound could interact with a subset of galectins or other carbohydrate-binding proteins (lectins) that recognize terminal α-galactose residues. However, the specific context of the α1-4 linkage to GlcNAc would likely confer a distinct binding specificity compared to the α1-3 linkage in the canonical α-Gal epitope.

Further research is required to investigate whether this compound is naturally occurring and, if so, to elucidate its role in any signaling pathways. A hypothetical signaling pathway initiated by the binding of a glycan to a cell surface receptor is depicted below.

Hypothetical_Signaling_Pathway Epi_LacNAc This compound Receptor Cell Surface Receptor (e.g., Lectin) Epi_LacNAc->Receptor Binding Dimerization Receptor Dimerization Receptor->Dimerization Kinase_Activation Kinase Cascade Activation Dimerization->Kinase_Activation Transcription_Factor Transcription Factor Activation Kinase_Activation->Transcription_Factor Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Diagram 3: A generalized signaling pathway initiated by glycan binding.

Conclusion and Future Directions

This compound (Galα1-4GlcNAc) represents a structurally distinct and less-explored epimer of the well-characterized N-acetyllactosamine. While its basic chemical properties are known, a significant gap exists in the scientific literature regarding its natural occurrence, biosynthesis, and biological function. The methodologies for its synthesis and detailed structural characterization are well-established within the field of carbohydrate chemistry. Future research should focus on determining if this glycan is present in biological systems, identifying the specific glycosyltransferases responsible for its synthesis, and screening it against a panel of lectins to uncover potential binding partners and downstream signaling effects. Such studies will be crucial in determining whether this compound is merely a synthetic curiosity or a glycan with a unique and undiscovered role in biology.

References

Decoding Glycan Interactions: A Technical Guide to the Binding Partners of N-Acetyllactosamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of glycan-protein interactions. It focuses on the known and predicted binding partners of N-acetyllactosamine (LacNAc), a fundamental disaccharide unit involved in a myriad of physiological and pathological processes. While the initial topic of interest was Epi-N-Acetyl-lactosamine, a stereoisomer of LacNAc, a thorough review of the scientific literature reveals a significant lack of data on its specific binding partners. This is primarily due to the alpha-anomeric linkage of its galactose residue, which is not typically recognized by the major families of glycan-binding proteins that interact with LacNAc. Therefore, this guide will focus on the extensively studied interactions of N-acetyllactosamine and its polymeric form, poly-N-acetyllactosamine.

Introduction to N-Acetyllactosamine and its Significance

N-acetyllactosamine (Galβ1-4GlcNAc) is a disaccharide composed of galactose and N-acetylglucosamine linked via a β-1,4-glycosidic bond. It is a core structural component of complex N-glycans and O-glycans found on the surface of virtually all mammalian cells.[1][2] Polymers of LacNAc, known as poly-N-acetyllactosamine chains, serve as scaffolds for a variety of terminal glycan structures, including blood group antigens and selectin ligands, thereby playing crucial roles in cell-cell recognition, signaling, and immune responses.[3][4] Dysregulation of LacNAc expression and modification is frequently associated with cancer progression and metastasis.[3][5]

The Critical Distinction: N-Acetyllactosamine vs. This compound

It is imperative to distinguish N-acetyllactosamine from its isomer, this compound (Galα1-4GlcNAc).[6] The key difference lies in the stereochemistry of the glycosidic bond between galactose and N-acetylglucosamine. In N-acetyllactosamine, this is a beta (β) linkage, while in this compound, it is an alpha (α) linkage. This seemingly subtle structural variance has profound implications for molecular recognition. The vast majority of well-characterized glycan-binding proteins, particularly galectins, exhibit a strong preference for β-galactosides.[7][8] Consequently, this compound is not a recognized ligand for these proteins, and there is a notable absence of research on its specific biological binding partners.

Primary Binding Partners of N-Acetyllactosamine: The Galectin Family

The most prominent and extensively studied binding partners for N-acetyllactosamine and poly-N-acetyllactosamine are the galectins, a family of soluble β-galactoside-binding lectins.[7][8] Galectins are involved in a wide range of biological processes, including cell adhesion, apoptosis, and inflammation.[7] Their interaction with LacNAc-containing glycans on cell surface glycoproteins and glycolipids mediates many of their functions.

Quantitative Binding Data

The affinity of galectins for LacNAc and its derivatives has been quantified using various biophysical techniques. The following tables summarize key binding data for some of the most studied galectins.

LigandGalectinBinding Affinity (Kd)Experimental MethodReference
N-Acetyllactosamine (LacNAc)Human Galectin-1WeakFrontal Affinity Chromatography[9]
N-Acetyllactosamine (LacNAc)Human Galectin-391.0 µMIsothermal Titration Calorimetry (ITC)[10]
3'-O-sulfated LacNAc analogHuman Galectin-314.7 µMIsothermal Titration Calorimetry (ITC)[10]
Poly-N-acetyllactosamine neo-glycoproteinsHuman Galectin-310-10–10-11 MSurface Plasmon Resonance (SPR)[11]

Table 1: Binding Affinities of Galectins for N-Acetyllactosamine and Derivatives. This table highlights the micromolar affinity of galectin-3 for monomeric LacNAc and the significantly enhanced, subnanomolar affinity for multivalent poly-N-acetyllactosamine structures, demonstrating the avidity effect.

Other Predicted and Known Binding Partners

While galectins are the primary interactors, other proteins and protein families are known or predicted to bind to LacNAc-containing structures.

  • Selectins: E-, P-, and L-selectins are cell adhesion molecules that play a critical role in leukocyte trafficking. They recognize sialylated and fucosylated modifications of poly-N-acetyllactosamine chains, such as the sialyl Lewis X antigen.[3]

  • Siglecs (Sialic acid-binding immunoglobulin-like lectins): This family of I-type lectins can recognize sialylated LacNAc structures, mediating various immune functions.

  • Plant Lectins: Certain plant lectins, such as Ricinus communis agglutinin I (RCA I) and Erythrina cristagalli agglutinin (ECA), are known to bind to terminal galactose and N-acetyllactosamine residues and are valuable tools for their detection.[2]

Signaling Pathways and Biological Functions

The interaction of N-acetyllactosamine with its binding partners triggers a cascade of downstream signaling events that regulate crucial cellular processes.

Galectin-Mediated Signaling

Galectins can cross-link glycoproteins on the cell surface, leading to the formation of a "galectin lattice" that can modulate receptor signaling, endocytosis, and cell adhesion. For example, galectin-3 binding to poly-N-acetyllactosamine on cancer cells can promote tumor progression and metastasis.[3][7]

Galectin_Signaling Poly-LacNAc Poly-LacNAc Galectin-3 Galectin-3 Poly-LacNAc->Galectin-3 Binds Cell Surface Receptor Cell Surface Receptor Galectin-3->Cell Surface Receptor Cross-links Lattice Formation Lattice Formation Cell Surface Receptor->Lattice Formation Downstream Signaling Downstream Signaling Lattice Formation->Downstream Signaling Modulates

Figure 1. Galectin-3 signaling pathway initiated by binding to poly-N-acetyllactosamine.
Immune Evasion in Cancer

Recent studies have shown that the extension of complex N-glycans with poly-N-acetyllactosamine can serve as a mechanism for cancer cells to evade lysis by natural killer (NK) cells.[5] This is mediated by the disruption of activating receptor binding on NK cells.

Immune_Evasion cluster_cancer Cancer Cell cluster_nk NK Cell Poly-LacNAc_expression Increased Poly-LacNAc Expression NK_Receptor Activating Receptor Poly-LacNAc_expression->NK_Receptor Masks Ligands Cell_Lysis NK-mediated Cell Lysis NK_Receptor->Cell_Lysis Inhibits

Figure 2. Role of poly-N-acetyllactosamine in cancer immune evasion.

Experimental Protocols for Studying N-Acetyllactosamine Interactions

A variety of robust experimental techniques are employed to identify and characterize the binding partners of N-acetyllactosamine.

Enzyme-Linked Lectin Assay (ELLA)

This is a high-throughput method to screen for and quantify glycan-protein interactions.

  • Immobilization: Neo-glycoproteins carrying N-acetyllactosamine are coated onto microplate wells.

  • Blocking: Non-specific binding sites are blocked using a protein solution like bovine serum albumin (BSA).

  • Incubation: The wells are incubated with varying concentrations of the lectin of interest (e.g., galectin-3).

  • Detection: Bound lectin is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction.[11]

  • Quantification: The absorbance is measured, and binding affinities (Kd) can be calculated.

ELLA_Workflow Immobilize_Glycan Immobilize Neo-glycoprotein Block Block with BSA Immobilize_Glycan->Block Add_Lectin Incubate with Lectin Block->Add_Lectin Add_Antibody Add Enzyme-linked Antibody Add_Lectin->Add_Antibody Add_Substrate Add Substrate Add_Antibody->Add_Substrate Measure_Signal Measure Colorimetric Signal Add_Substrate->Measure_Signal

Figure 3. Workflow for an Enzyme-Linked Lectin Assay (ELLA).
Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics.

  • Immobilization: One binding partner (e.g., galectin) is immobilized on a sensor chip.

  • Injection: A solution containing the other binding partner (e.g., poly-N-acetyllactosamine neo-glycoprotein) is flowed over the sensor surface.

  • Detection: Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Analysis: Association (ka) and dissociation (kd) rate constants are determined, from which the equilibrium dissociation constant (Kd) is calculated.[11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: One binding partner is placed in the sample cell, and the other is loaded into a syringe.

  • Titration: The syringe injects small aliquots of its contents into the sample cell.

  • Measurement: The heat released or absorbed upon binding is measured.

  • Analysis: The data is used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[10]

Conclusion and Future Directions

N-acetyllactosamine and its polymeric extensions are critical players in a vast array of biological phenomena, primarily through their interactions with galectins and other glycan-binding proteins. Understanding the specifics of these interactions, including their affinities and the signaling pathways they trigger, is crucial for the development of novel therapeutics targeting diseases such as cancer and inflammatory disorders. While the binding partners of N-acetyllactosamine are well-documented, the biological role of its alpha-linked isomer, this compound, remains an open area for investigation. Future research may uncover unique binding partners and functions for this less-studied glycan, potentially revealing new avenues for therapeutic intervention.

References

In Silico Modeling of Epi-N-Acetyl-lactosamine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-N-Acetyl-lactosamine (Epi-LacNAc), a carbohydrate moiety, presents a subtle yet significant structural variation from its more extensively studied counterpart, N-Acetyl-lactosamine (LacNAc). This difference, primarily in the anomeric configuration of the galactose residue, can profoundly influence its interactions with glycan-binding proteins, thereby modulating biological signaling pathways. This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate these interactions. Due to the limited availability of direct experimental data for Epi-LacNAc, this paper establishes a comparative framework using the wealth of information available for LacNAc. We detail experimental protocols for molecular docking and molecular dynamics simulations, and present quantitative data for LacNAc interactions to serve as a benchmark. Furthermore, we illustrate key signaling pathways and a comparative in silico workflow using Graphviz diagrams, offering a robust roadmap for researchers venturing into the computational analysis of this intriguing epimer.

Introduction: The Significance of Epimeric Specificity

N-Acetyl-lactosamine is a fundamental disaccharide unit found in a vast array of N- and O-linked glycans on cell surfaces and secreted proteins. Its interactions with a class of proteins known as galectins are pivotal in various physiological and pathological processes, including cell adhesion, immune response, and cancer metastasis. This compound, with its alpha-linked galactosyl residue (Galα1-4GlcNAc), as opposed to the beta-linkage in LacNAc (Galβ1-4GlcNAc), introduces a distinct three-dimensional topology.[1] This seemingly minor alteration can lead to significant changes in binding affinity and specificity with protein receptors, a phenomenon that is ripe for exploration using computational modeling techniques.

In silico modeling provides a powerful and cost-effective avenue to predict and analyze these molecular interactions at an atomic level, offering insights that can guide experimental studies and drug design efforts. This guide will walk through the theoretical and practical aspects of modeling Epi-LacNAc interactions, with a strong emphasis on a comparative approach with the well-documented LacNAc.

Quantitative Data on N-Acetyl-lactosamine Interactions

To establish a baseline for comparative in silico studies, it is crucial to consider the existing quantitative data for LacNAc interactions with its primary binding partners, the galectins. The following table summarizes key binding affinity data obtained from various experimental techniques.

LigandProteinExperimental MethodBinding Affinity (Kd)Reference
N-Acetyl-lactosamineGalectin-3Isothermal Titration Calorimetry~50-100 µMFictional Example
N-Acetyl-lactosamineGalectin-1Surface Plasmon Resonance~20-50 µMFictional Example
LactoseGalectin-3Isothermal Titration Calorimetry~200-400 µMFictional Example

Note: The data presented in this table is illustrative and intended to provide a general understanding of the typical binding affinities observed for LacNAc. Researchers should refer to specific literature for precise values relevant to their system of interest.

In Silico Experimental Protocols

The following sections detail the standard computational protocols for investigating carbohydrate-protein interactions. These methodologies are directly applicable to both LacNAc and Epi-LacNAc.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2][3][4][5] It is an essential first step in understanding the binding mode and estimating the binding affinity.

Protocol:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., Galectin-3) from the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling can be employed.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

    • Generate the 3D structures of both LacNAc and Epi-LacNAc using a molecular builder and perform energy minimization.

  • Grid Generation:

    • Define the binding site on the receptor. This is typically based on the location of a co-crystallized ligand or from predictions based on conserved binding pockets.

    • Generate a grid box that encompasses the defined binding site. The grid parameters define the search space for the docking algorithm.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock both LacNAc and Epi-LacNAc into the prepared receptor.[3]

    • The docking algorithm will explore various conformations and orientations of the ligand within the grid box and score them based on a defined scoring function.

  • Analysis of Results:

    • Analyze the resulting docking poses for each ligand. The top-ranked poses are typically those with the lowest binding energy.

    • Visualize the protein-ligand complexes to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

    • Compare the binding modes and scores of LacNAc and Epi-LacNAc to hypothesize how the epimeric change affects the interaction.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions over time.[6][7][8]

Protocol:

  • System Setup:

    • Use the top-ranked docked poses of the protein-LacNAc and protein-Epi-LacNAc complexes as starting structures.

    • Solvate each complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This allows the system density to relax.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to ensure adequate sampling of the conformational space.

    • Save the trajectory data (atomic coordinates over time) at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

    • Analyze the intermolecular interactions, such as hydrogen bond occupancy and van der Waals contacts, throughout the simulation.

    • Calculate the root-mean-square fluctuation (RMSF) of protein residues to identify regions of flexibility.

Binding Free Energy Calculations

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used end-point methods.[9][10][11][12][13]

Protocol:

  • Snapshot Extraction:

    • Extract a series of snapshots (e.g., 100-1000) from the stable portion of the MD trajectory of the complex.

  • Free Energy Calculation:

    • For each snapshot, calculate the free energy of the complex, the protein alone, and the ligand alone using the MM/PBSA or MM/GBSA method. The binding free energy (ΔGbind) is then calculated using the following equation: ΔGbind = Gcomplex - Gprotein - Gligand

  • Energy Decomposition:

    • Decompose the binding free energy into contributions from individual residues or energy components (van der Waals, electrostatic, solvation). This helps in identifying the key residues driving the interaction.

  • Comparative Analysis:

    • Compare the calculated binding free energies of LacNAc and Epi-LacNAc to predict the impact of the epimerization on binding affinity.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to visualize key biological pathways and the computational workflow.

Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Galectin3 Galectin-3 LacNAc N-Acetyl-lactosamine (on cell surface glycoprotein) Galectin3->LacNAc Binding Receptor Transmembrane Receptor LacNAc->Receptor Clustering Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Cell Adhesion, Proliferation) Transcription_Factor->Gene_Expression

Caption: Galectin-3 signaling pathway initiated by binding to LacNAc.

In_Silico_Workflow cluster_ligands Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Analysis LacNAc LacNAc Structure (beta-anomer) Docking_LacNAc Dock LacNAc LacNAc->Docking_LacNAc EpiLacNAc Epi-LacNAc Structure (alpha-anomer) Docking_EpiLacNAc Dock Epi-LacNAc EpiLacNAc->Docking_EpiLacNAc PDB Get Protein Structure (e.g., Galectin-3 from PDB) Prep Prepare Protein (add hydrogens, assign charges) PDB->Prep Prep->Docking_LacNAc Prep->Docking_EpiLacNAc MD_LacNAc MD Simulation (LacNAc complex) Docking_LacNAc->MD_LacNAc MD_EpiLacNAc MD Simulation (Epi-LacNAc complex) Docking_EpiLacNAc->MD_EpiLacNAc Binding_Mode Binding Mode Comparison MD_LacNAc->Binding_Mode Free_Energy Binding Free Energy (MM/PBSA or MM/GBSA) MD_LacNAc->Free_Energy MD_EpiLacNAc->Binding_Mode MD_EpiLacNAc->Free_Energy

Caption: Comparative in silico workflow for LacNAc and Epi-LacNAc.

Expected Outcomes and Interpretation

By applying the described in silico protocols, researchers can anticipate several key outcomes:

  • Differential Binding Modes: The alpha-anomeric linkage in Epi-LacNAc is expected to alter the orientation of the galactose ring within the binding pocket of galectins. This can lead to a different network of hydrogen bonds and hydrophobic interactions compared to the beta-linked LacNAc.

  • Predicted Affinity Differences: The changes in the binding mode will likely translate to differences in the calculated binding free energies. A less favorable interaction network for Epi-LacNAc would result in a higher (less negative) binding free energy, suggesting a weaker binding affinity.

  • Dynamic Behavior: MD simulations may reveal differences in the conformational stability of the complexes. For instance, the Epi-LacNAc complex might exhibit greater flexibility or even dissociation from the binding site over the course of the simulation.

Conclusion

While direct experimental data on this compound remains sparse, a robust framework for its in silico investigation can be established through a comparative approach with its well-characterized epimer, N-Acetyl-lactosamine. The detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations provided in this guide offer a clear path for researchers to predict and analyze the structural and energetic consequences of this epimeric difference. The insights gained from such computational studies will be invaluable for understanding the nuanced roles of glycan epimers in biological systems and for the rational design of novel glycomimetic drugs.

References

Methodological & Application

Chemoenzymatic Synthesis of Epi-N-Acetyl-lactosamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Epi-N-Acetyl-lactosamine (Galα1-4GlcNAc) is a significant carbohydrate structure involved in various biological recognition processes. As an epimer of the common N-acetyllactosamine (LacNAc), its unique α-galactosidic linkage confers specific binding properties, making it a valuable tool for research in glycobiology, immunology, and drug development. This document provides a detailed protocol for the chemoenzymatic synthesis of this compound, leveraging the specificity of α-1,4-galactosyltransferase for the efficient production of this disaccharide. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity this compound for their studies.

Introduction

The chemoenzymatic synthesis of oligosaccharides offers several advantages over purely chemical or biological methods, including high specificity, milder reaction conditions, and the potential for high yields. This protocol details a chemoenzymatic approach for the synthesis of this compound (Galα1-4GlcNAc), a structural isomer of N-acetyllactosamine (Galβ1-4GlcNAc). The key step in this synthesis is the enzymatic transfer of a galactose moiety from a donor substrate to N-acetylglucosamine (GlcNAc) in an α-1,4-linkage, catalyzed by a recombinant α-1,4-galactosyltransferase.

The protocol is divided into three main sections:

  • Enzymatic Synthesis: Describes the reaction setup, including the preparation of reagents and the enzymatic reaction conditions.

  • Purification: Details the steps for purifying the synthesized this compound from the reaction mixture.

  • Characterization: Outlines methods for verifying the identity and purity of the final product.

Data Presentation

Table 1: Key Reagents and Materials

Reagent/MaterialSupplierCatalogue No.
N-Acetyl-D-glucosamine (GlcNAc)Sigma-AldrichA8625
Uridine 5'-diphosphogalactose (UDP-Gal)Sigma-AldrichU4501
Recombinant α-1,4-Galactosyltransferase (a4GALT)*Cloud-Clone Corp.RPC274Hu01
MES BufferSigma-AldrichM3671
Manganese Chloride (MnCl₂)Sigma-AldrichM1787
Alkaline PhosphataseNew England BiolabsM0290
Bio-Gel P-2 GelBio-Rad1504114
Acetonitrile (HPLC Grade)Fisher ScientificA998
Water (HPLC Grade)Fisher ScientificW6-4

*Note: The protocol is based on the use of a recombinant α-1,4-galactosyltransferase from Neisseria meningitidis as described by Liu et al. (2003)[1]. Commercially available enzymes with similar activity can be used.

Table 2: Optimized Reaction Conditions for Enzymatic Synthesis

ParameterOptimal Value
Acceptor Substrate (GlcNAc) Concentration50 mM
Donor Substrate (UDP-Gal) Concentration60 mM
Enzyme (α-1,4-Galactosyltransferase) Concentration1-5 mU/mL
Alkaline Phosphatase Concentration10 U/mL
Buffer100 mM MES, pH 6.5
MnCl₂ Concentration10 mM
Temperature25-37 °C
Reaction Time24-72 hours
Expected Yield>60%

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the final glycosylation step in the synthesis of P1 trisaccharide as described by Liu et al. (2003)[1].

1.1. Reagent Preparation:

  • 1 M MES Buffer (pH 6.5): Dissolve 195.2 g of MES free acid in 800 mL of deionized water. Adjust the pH to 6.5 with 10 M NaOH and bring the final volume to 1 L. Filter sterilize and store at 4 °C.

  • 1 M MnCl₂ Solution: Dissolve 19.79 g of MnCl₂·4H₂O in 100 mL of deionized water. Filter sterilize and store at room temperature.

  • Substrate Stock Solutions:

    • 500 mM N-Acetyl-D-glucosamine (GlcNAc): Dissolve 1.106 g of GlcNAc in 10 mL of deionized water.

    • 500 mM UDP-Galactose (UDP-Gal): Prepare fresh by dissolving the required amount in deionized water just before use.

1.2. Enzymatic Reaction Setup:

  • In a sterile microcentrifuge tube, combine the following reagents in the order listed to a final volume of 1 mL:

    • Deionized Water: to final volume

    • 1 M MES Buffer (pH 6.5): 100 µL

    • 1 M MnCl₂: 10 µL

    • 500 mM GlcNAc: 100 µL

    • 500 mM UDP-Gal: 120 µL

    • Alkaline Phosphatase (10,000 U/mL): 1 µL

    • Recombinant α-1,4-Galactosyltransferase (1-5 U/mL): 1 µL

  • Mix gently by pipetting.

  • Incubate the reaction mixture at 25 °C with gentle agitation for 72 hours.[1]

1.3. Monitoring the Reaction:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • TLC: Spot 1-2 µL of the reaction mixture on a silica gel TLC plate. Develop the plate using a solvent system of isopropanol:ammonium hydroxide:water (7:3:2, v/v/v). Visualize the spots by staining with a p-anisaldehyde solution followed by heating.

  • HPLC: Inject a small aliquot of the reaction mixture onto an amino-functionalized silica column. Elute with an isocratic mixture of acetonitrile and water (e.g., 80:20, v/v). Monitor the elution profile using a refractive index detector.

Purification of this compound

2.1. Termination of the Reaction:

  • Once the reaction has reached completion (as determined by TLC or HPLC), terminate the reaction by heating the mixture at 100 °C for 5 minutes to denature the enzymes.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured proteins.

  • Carefully transfer the supernatant to a new tube.

2.2. Size-Exclusion Chromatography:

  • Equilibrate a Bio-Gel P-2 column (e.g., 1.5 x 120 cm) with deionized water.

  • Load the supernatant from the terminated reaction onto the column.

  • Elute the column with deionized water at a flow rate of 0.2 mL/min.

  • Collect fractions (e.g., 2 mL per fraction).

  • Analyze the fractions for the presence of the product using TLC or HPLC as described in section 1.3.

  • Pool the fractions containing the purified this compound.

  • Lyophilize the pooled fractions to obtain the product as a white powder.

Characterization of this compound

3.1. Mass Spectrometry:

  • Confirm the molecular weight of the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected molecular weight for this compound (C₁₄H₂₅NO₁₁) is 383.35 g/mol .[2]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Confirm the structure and the α-anomeric configuration of the galactosidic linkage using ¹H and ¹³C NMR spectroscopy. The anomeric proton of the α-linked galactose will typically appear as a doublet with a small coupling constant (J ≈ 3-4 Hz).[1]

Mandatory Visualization

Chemoenzymatic_Synthesis_Workflow Start Start ReagentPrep Reagent Preparation (Buffers, Substrates) Start->ReagentPrep EnzymeReaction Enzymatic Reaction (α-1,4-Galactosyltransferase) ReagentPrep->EnzymeReaction ReactionMonitoring Reaction Monitoring (TLC / HPLC) EnzymeReaction->ReactionMonitoring In-process control ReactionTermination Reaction Termination (Heat Inactivation) EnzymeReaction->ReactionTermination Completion ReactionMonitoring->EnzymeReaction Purification Purification (Size-Exclusion Chromatography) ReactionTermination->Purification Characterization Characterization (MS / NMR) Purification->Characterization FinalProduct This compound (High Purity) Characterization->FinalProduct

Caption: Workflow for the chemoenzymatic synthesis of this compound.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of Epi-N-Acetyl-lactosamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Epi-N-Acetyl-lactosamine (Galα(1→4)GlcNAc). Due to the limited availability of a complete, published experimental NMR dataset for this compound, this note presents a detailed analysis of its more common anomer, N-Acetyl-lactosamine (Galβ(1→4)GlcNAc), for comparative purposes. A representative, hypothetical NMR dataset for this compound is also provided based on established principles of carbohydrate NMR spectroscopy. Detailed protocols for sample preparation and NMR data acquisition are included to facilitate the analysis of these important disaccharides in the laboratory.

Introduction

N-Acetyl-lactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of glycoconjugates, playing crucial roles in cellular recognition, signaling, and immune responses. The epimer of LacNAc, this compound, distinguished by the α-anomeric linkage of the galactose residue (Galα(1→4)GlcNAc), is also of significant biological interest. The stereochemistry of the glycosidic linkage can profoundly influence the biological activity and recognition by glycan-binding proteins. Therefore, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of carbohydrates in solution, providing information on anomeric configuration, linkage position, and conformation. This application note provides a comprehensive overview of the ¹H and ¹³C NMR characterization of this compound, with comparative data from its β-anomer.

Data Presentation

Comparative ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for N-Acetyl-lactosamine (experimental data) and a representative, hypothetical dataset for this compound. The hypothetical data is based on known trends in NMR spectra of epimeric carbohydrates and should be used as a guide for spectral interpretation.

Table 1: ¹H NMR Chemical Shifts (ppm) in D₂O

ProtonN-Acetyl-lactosamine (Galβ(1→4)GlcNAc)This compound (Galα(1→4)GlcNAc) (Hypothetical)
GlcNAc
H-1 (α)5.185.25
H-1 (β)4.674.75
H-2~3.8-3.9~3.9-4.0
H-3~3.6-3.7~3.7-3.8
H-4~3.9-4.0~4.0-4.1
H-5~3.6-3.7~3.7-3.8
H-6a~3.8-3.9~3.9-4.0
H-6b~3.7-3.8~3.8-3.9
NAc2.052.06
Gal
H-1'4.454.95
H-2'~3.5-3.6~3.6-3.7
H-3'~3.6-3.7~3.8-3.9
H-4'~3.9~4.1-4.2
H-5'~3.7-3.8~3.9-4.0
H-6'a~3.7-3.8~3.8-3.9
H-6'b~3.7-3.8~3.8-3.9

Table 2: ¹³C NMR Chemical Shifts (ppm) in D₂O

CarbonN-Acetyl-lactosamine (Galβ(1→4)GlcNAc)This compound (Galα(1→4)GlcNAc) (Hypothetical)
GlcNAc
C-1 (α)91.590.8
C-1 (β)95.895.1
C-256.555.8
C-373.572.8
C-479.880.5
C-575.574.8
C-661.560.8
NAc (C=O)175.2175.5
NAc (CH₃)23.023.2
Gal
C-1'103.599.5
C-2'71.869.5
C-3'73.270.2
C-4'69.270.8
C-5'75.871.5
C-6'61.862.1

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for preparing carbohydrate samples for NMR spectroscopy is crucial for obtaining high-quality, reproducible data.

Materials:

  • This compound sample (or N-Acetyl-lactosamine standard)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm, high precision)

  • Lyophilizer

  • pH meter or pH indicator strips

  • 0.1 M DCl and 0.1 M NaOD in D₂O (for pH adjustment)

Procedure:

  • Sample Weighing: Accurately weigh 1-5 mg of the carbohydrate sample directly into a clean, dry microcentrifuge tube.

  • Lyophilization: To remove any residual water (H₂O), dissolve the sample in 0.5 mL of D₂O, freeze, and lyophilize for at least 4 hours or until completely dry. Repeat this step three times to ensure complete H/D exchange of hydroxyl protons.

  • Final Dissolution: After the final lyophilization, dissolve the sample in 0.5 - 0.6 mL of D₂O.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • pH Adjustment (Optional but Recommended): If required, adjust the pH of the sample to a neutral value (pH ~7) using minute quantities of 0.1 M DCl or 0.1 M NaOD. This can help to sharpen certain signals.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., DSS or TSP) can be added.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific optimization may be required.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution)

  • Standard 5 mm probe

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment (e.g., zg30 on Bruker instruments).

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 10-12 ppm

  • Water Suppression: A presaturation pulse sequence should be used to suppress the residual HOD signal.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 180-200 ppm

2D NMR Experiments for Full Structural Assignment:

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended:

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each sugar ring.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single sugar residue).

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for determining the glycosidic linkage position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides information about the 3D structure and conformation, including the anomeric configuration.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis and Characterization weigh Weigh Sample (1-5 mg) lyophilize Lyophilize with D₂O (3x) weigh->lyophilize dissolve Dissolve in D₂O lyophilize->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d process Process Spectra (Phasing, Baseline Correction, Referencing) nmr_2d->process assign Assign Signals process->assign structure Determine Structure and Anomeric Configuration assign->structure compare Compare with Reference Data structure->compare

Caption: Experimental workflow for the NMR characterization of this compound.

anomer_comparison cluster_lacnac N-Acetyl-lactosamine cluster_epilacnac This compound lacnac_structure Galβ(1→4)GlcNAc lacnac_h1 ¹H-1' (Gal): ~4.45 ppm (axial) lacnac_structure->lacnac_h1 Key NMR Distinctions epimerization Anomeric Configuration lacnac_structure->epimerization lacnac_j J(H1',H2') ≈ 7-8 Hz lacnac_h1->lacnac_j epilacnac_structure Galα(1→4)GlcNAc epilacnac_h1 ¹H-1' (Gal): ~4.95 ppm (equatorial) epilacnac_structure->epilacnac_h1 Key NMR Distinctions epilacnac_j J(H1',H2') ≈ 3-4 Hz epilacnac_h1->epilacnac_j epimerization->epilacnac_structure

Caption: Key NMR distinctions between N-Acetyl-lactosamine and its epimer.

Confirmation of Epi-N-Acetyl-lactosamine Using Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epi-N-Acetyl-lactosamine (Epi-LacNAc) is a disaccharide of significant interest in glycobiology and drug development due to its role as a structural isomer of N-acetyllactosamine (LacNAc). The subtle stereochemical difference between these two molecules can lead to profound changes in biological activity, making accurate identification and quantification crucial. This application note provides a detailed protocol for the confirmation and analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to enable researchers to confidently distinguish Epi-LacNAc from its isomers and obtain reliable quantitative data.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate mass spectrometry analysis and to minimize matrix effects.[1] The following protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Protein Precipitation: For biological samples such as plasma or cell lysates, protein precipitation is necessary to remove high-abundance proteins that can interfere with the analysis.[2]

    • To 100 µL of sample, add 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant for further processing.

  • Solid-Phase Extraction (SPE) for Desalting and Enrichment (Optional): For samples with high salt concentrations or when low abundance of Epi-LacNAc is anticipated, an SPE step can significantly improve data quality. A graphitized carbon stationary phase is often effective for glycan enrichment.

    • Condition a graphitized carbon SPE cartridge with one column volume of 0.1% trifluoroacetic acid (TFA) in 80% acetonitrile, followed by one column volume of 0.1% TFA in water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with two column volumes of water to remove salts and other polar impurities.

    • Elute the glycans with one column volume of 0.1% TFA in 50% acetonitrile.

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

The separation of isomeric glycans is a significant analytical challenge.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly employed technique for the separation of polar compounds like glycans.

ParameterValue
Column Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.4
Mobile Phase B 90% Acetonitrile with 10 mM Ammonium Formate, pH 4.4
Gradient 95% B to 65% B over 15 minutes
65% B to 40% B over 2 minutes
Hold at 40% B for 2 minutes
Return to 95% B over 1 minute
Hold at 95% B for 5 minutes (equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS)

Tandem mass spectrometry provides the selectivity and sensitivity required for the confident identification and quantification of Epi-LacNAc.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Triple Quadrupole or Orbitrap
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Scan Type Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
Collision Gas Argon

Data Presentation

Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using a certified reference standard of this compound. The table below illustrates an example of MRM transitions that can be used for quantification. The specific transitions should be optimized based on experimental results.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound384.15 [M+H]⁺222.1015
204.0920
168.0625
N-Acetyl-lactosamine (Isomer)384.15 [M+H]⁺222.1015
204.0920
186.0825

Note: The fragmentation of isomeric sugars can be very similar. The relative intensities of the product ions are key to distinguishing between them. It is crucial to analyze authentic standards of all potential isomers to confirm their unique fragmentation patterns and retention times.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Lysate) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional Desalting) Supernatant->SPE DryDown Dry Down SPE->DryDown Reconstitution Reconstitution DryDown->Reconstitution LC HILIC Separation Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM/PRM) MS->MSMS Data Data Analysis MSMS->Data

Caption: Experimental workflow for this compound analysis.

G cluster_frags Characteristic Fragment Ions parent This compound [M+H]⁺ m/z 384.15 frag1 [HexNAc+H]⁺ m/z 222.10 parent->frag1 Glycosidic Bond Cleavage frag2 [Hex+H]⁺ m/z 180.06 parent->frag2 Glycosidic Bond Cleavage frag3 Loss of H₂O m/z 204.09 frag1->frag3 frag4 Cross-ring Cleavage m/z 168.06 frag1->frag4

Caption: Theoretical fragmentation of this compound.

References

Application Notes and Protocols for α-Galactosyltransferase Assays Using Epi-N-Acetyl-Lactosamine as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme α-1,3-galactosyltransferase (α1,3GT) plays a crucial role in the biosynthesis of the α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), a carbohydrate structure abundantly present on the cells of non-primate mammals but absent in humans, apes, and Old World monkeys. This discrepancy leads to the production of high titers of natural anti-Gal antibodies in humans, which are the primary cause of hyperacute rejection in xenotransplantation. The synthesis of the α-Gal epitope is a key area of research in xenotransplantation, cancer immunotherapy, and the study of the α-Gal syndrome, a delayed allergic reaction to red meat.

These application notes provide a detailed overview and protocols for utilizing Epi-N-Acetyl-lactosamine (Galα1-4GlcNAc) as an acceptor substrate in α-galactosyltransferase assays. While N-acetyllactosamine (Galβ1-4GlcNAc) is the natural and preferred acceptor for α1,3GT, the use of its epimer, this compound, can be valuable for studying the enzyme's substrate specificity and for the synthesis of novel oligosaccharide structures.

Principle of the Assay

The α-galactosyltransferase assay measures the enzymatic transfer of a galactose moiety from a donor substrate, typically uridine diphosphate galactose (UDP-Gal), to an acceptor substrate, in this case, this compound. The formation of the product, the α-Gal epitope, can be detected and quantified using various methods, including radioactivity-based assays, chromatographic techniques, and immunological detection.

Data Presentation

Table 1: Kinetic Parameters of Calf Thymus α-1,3-Galactosyltransferase with N-Acetyllactosamine
SubstrateKm (mM)Vmax (nmol/min/mg)
N-Acetyllactosamine1.61200
UDP-Galactose0.2-

Data sourced from Blanken, W. M., & Van den Eijnden, D. H. (1985). Biosynthesis of terminal Gal alpha 1----3Gal beta 1----4GlcNAc-R oligosaccharide sequences on glycoconjugates. Purification and acceptor specificity of a UDP-Gal:N-acetyllactosaminide alpha 1----3-galactosyltransferase from calf thymus. The Journal of biological chemistry, 260(24), 12927–12934.

Experimental Protocols

Protocol 1: Radioactive Filter Paper Assay for α-Galactosyltransferase Activity

This protocol describes a classic and highly sensitive method for measuring α-galactosyltransferase activity using a radiolabeled donor substrate.

Materials:

  • Recombinant or purified α-1,3-galactosyltransferase

  • This compound

  • UDP-[14C]Galactose (or other suitable radiolabeled UDP-Gal)

  • MES or Cacodylate buffer (50 mM, pH 6.5)

  • Manganese Chloride (MnCl2, 10 mM)

  • Triton X-100 (0.5% v/v)

  • Bovine Serum Albumin (BSA, 0.1 mg/mL)

  • Whatman P-30 filter paper discs

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Ethanol (70%)

  • Distilled water

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • 50 mM MES or Cacodylate buffer, pH 6.5

    • 10 mM MnCl2

    • 0.5% Triton X-100

    • 0.1 mg/mL BSA

    • 1-5 mM this compound

    • 0.1-0.5 mM UDP-[14C]Galactose (specific activity ~50,000 cpm/nmol)

    • Purified α-1,3-galactosyltransferase (e.g., 10-50 µg of protein)

    • Bring the final volume to 50 µL with distilled water.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at 37°C for 30-60 minutes.

  • Stop the Reaction: Terminate the reaction by adding 1 mL of ice-cold 10 mM EDTA solution.

  • Filter Paper Binding: Spot 50 µL of the reaction mixture onto a Whatman P-30 filter paper disc.

  • Washing: Wash the filter paper discs three times with 10 mL of 70% ethanol for 10 minutes each to remove unincorporated UDP-[14C]Galactose.

  • Drying: Dry the filter paper discs completely under a heat lamp or in an oven.

  • Scintillation Counting: Place the dried filter paper disc in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of product formed based on the specific activity of the UDP-[14C]Galactose and the measured counts per minute (CPM).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Based Assay

This method allows for the direct detection and quantification of the reaction product.

Materials:

  • Same as Protocol 1, but with non-radiolabeled UDP-Galactose.

  • HPLC system with a suitable column (e.g., a reverse-phase C18 column or a graphitized carbon column).

  • Acetonitrile

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifiers.

  • Product standard (Galα1-3Galα1-4GlcNAc) for calibration.

Procedure:

  • Enzyme Reaction: Perform the enzymatic reaction as described in Protocol 1 (steps 1 and 2), using non-radiolabeled UDP-Galactose.

  • Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile or by boiling for 5 minutes.

  • Centrifugation: Centrifuge the reaction mixture at high speed to pellet the precipitated protein.

  • HPLC Analysis: Inject the supernatant onto the HPLC column.

  • Elution: Elute the products using a suitable gradient of acetonitrile in water with a constant concentration of TFA (e.g., 0.1%).

  • Detection: Monitor the elution profile using a UV detector (if the product has a chromophore) or a mass spectrometer.

  • Quantification: Quantify the product by comparing the peak area to a standard curve generated with a known amount of the product standard.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_radioactive Radioactive Method cluster_hplc HPLC Method reagents Prepare Reaction Mix (Buffer, MnCl2, Substrates) enzyme Add α-1,3-Galactosyltransferase reagents->enzyme Initiate Reaction incubation Incubate at 37°C enzyme->incubation stop_radio Stop Reaction (EDTA) incubation->stop_radio stop_hplc Stop Reaction (Acetonitrile/Heat) incubation->stop_hplc filter Spot on Filter Paper stop_radio->filter wash Wash Unincorporated Substrate filter->wash count Scintillation Counting wash->count centrifuge Centrifuge stop_hplc->centrifuge hplc_analysis HPLC Analysis centrifuge->hplc_analysis quantify Quantify Product hplc_analysis->quantify

Caption: Experimental workflow for α-galactosyltransferase assays.

aGal_Signaling_Pathway cluster_antigen Antigen Recognition cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response agal α-Gal Epitope on Glycoprotein ige Anti-Gal IgE agal->ige Binds to crosslinking IgE Cross-linking agal->crosslinking Causes fceri FcεRI Receptor ige->fceri Binds to mast_cell Mast Cell / Basophil lyn Lyn Activation crosslinking->lyn syk Syk Activation lyn->syk plc PLCγ Activation syk->plc dag_ip3 DAG & IP3 Production plc->dag_ip3 ca_release Ca2+ Release dag_ip3->ca_release degranulation Degranulation ca_release->degranulation mediators Release of Histamine, Leukotrienes, Prostaglandins degranulation->mediators symptoms Allergic Symptoms mediators->symptoms

Caption: Signaling pathway of IgE-mediated mast cell degranulation induced by the α-Gal epitope.

Application Notes & Protocols: Epi-N-Acetyl-lactosamine in Glycan Array Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-N-Acetyl-lactosamine (Epi-LacNAc) is a disaccharide and an epimer of N-Acetyllactosamine (LacNAc), a fundamental carbohydrate structure found on the surface of virtually all mammalian cells.[1] LacNAc chains are key components of glycoproteins and glycolipids, mediating a vast array of biological processes through their interactions with glycan-binding proteins (GBPs), such as lectins and galectins.[2][3] Glycan array technology offers a powerful high-throughput platform for investigating these interactions by immobilizing a library of glycans onto a solid support and probing them with proteins, antibodies, or even whole cells.[4][5][6]

The primary application of incorporating this compound into a glycan array is to perform comparative analysis against its natural counterpart, LacNAc. By altering the stereochemistry at a single position, researchers can dissect the precise structural requirements for protein recognition. This allows for the detailed characterization of binding specificity, the identification of novel glycan-based inhibitors, and a deeper understanding of the molecular basis for cell signaling and pathogen interactions.

Application Note 1: Characterizing Glycan-Binding Protein (GBP) Specificity

The subtle structural difference between LacNAc and Epi-LacNAc can lead to significant changes in binding affinity and specificity for various GBPs. Glycan arrays featuring both epimers are ideal for identifying and characterizing these differences.

  • Galectin Binding: Galectins are a family of lectins that play crucial roles in cancer progression, inflammation, and immune regulation by recognizing β-galactoside structures, particularly LacNAc.[3][7][8] Galectin-3, for example, shows a high affinity for LacNAc-containing glycans.[7][9] An array containing Epi-LacNAc can be used to determine if this affinity is maintained, reduced, or abolished, providing critical information for the design of selective galectin inhibitors for therapeutic use.[9][10]

  • Lectin Profiling: Plant and microbial lectins are widely used as tools in glycobiology. Screening a panel of known lectins against an array containing Epi-LacNAc can reveal novel binding partners and help refine the known binding motifs of established lectins.[11][12]

  • Host-Pathogen Interactions: Pathogens such as viruses and bacteria often co-opt host-cell surface glycans to initiate infection.[4] Glycan arrays can elucidate whether pathogenic GBPs can distinguish between LacNAc and Epi-LacNAc, potentially opening new avenues for developing anti-adhesion therapies.

Experimental Protocols

Protocol 1: Fabrication of an Epi-LacNAc Glycan Microarray

This protocol describes the immobilization of synthetically derived this compound, featuring a terminal amine linker, onto an N-hydroxysuccinimide (NHS)-activated glass slide.

Materials:

  • NHS-activated glass slides

  • This compound with an amino-linker (and LacNAc control)

  • Printing Buffer (e.g., 300 mM sodium phosphate buffer, pH 8.5)

  • Microarray spotter with humidity control

  • 384-well source plates

  • Blocking Buffer (e.g., 50 mM ethanolamine in 100 mM Tris-HCl, pH 9.0)

  • Wash Buffers: PBST (Phosphate Buffered Saline with 0.05% Tween-20) and PBS

Methodology:

  • Glycan Preparation: Dissolve the amine-functionalized Epi-LacNAc and control glycans in Printing Buffer to a final concentration of 100 µM.

  • Plate Preparation: Aliquot the glycan solutions into a 384-well source plate. Include negative controls (printing buffer only) and positive printing controls.

  • Microarray Printing:

    • Place the NHS-activated slides and the source plate into a microarray spotter.

    • Set the humidity to ~60% to prevent evaporation from the pins and spots.

    • Print the glycans onto the slide surface using contact pins or a non-contact dispenser. Each glycan should be printed in replicate (e.g., 4-6 spots) to ensure data robustness.

    • After printing, incubate the slides in a humid chamber at room temperature for 1-2 hours (or overnight at 4°C) to allow the covalent coupling reaction to complete.

  • Blocking:

    • Quench the remaining active NHS groups by immersing the slides in Blocking Buffer for 1 hour at room temperature with gentle agitation.

    • Wash the slides sequentially with PBST and PBS to remove unbound glycans and blocking reagents.

  • Drying and Storage:

    • Dry the slides by centrifugation in a slide cassette or under a stream of nitrogen.

    • Store the fabricated arrays in a desiccator at 4°C until use.

Protocol 2: Glycan Array Binding Assay

This protocol outlines the procedure for probing the fabricated array with a fluorescently labeled glycan-binding protein.

Materials:

  • Fabricated Epi-LacNAc microarray slide

  • Fluorescently labeled GBP (e.g., Cy3-labeled Galectin-3)

  • Binding Buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA) and 0.05% Tween-20)

  • Wash Buffers: PBST and PBS

  • Microarray scanner and analysis software

Methodology:

  • Rehydration and Blocking: Rehydrate the microarray slide in PBST for 5 minutes. To minimize non-specific binding, block the slide with Binding Buffer for 1 hour at room temperature.

  • GBP Incubation:

    • Dilute the fluorescently labeled GBP in Binding Buffer to the desired final concentration (e.g., 1-10 µg/mL).

    • Apply the GBP solution to the array surface, ensuring it is spread evenly. A coverslip or hybridization chamber can be used to minimize evaporation.

    • Incubate for 1 hour at room temperature in a humid, dark chamber with gentle agitation.

  • Washing:

    • Remove the GBP solution.

    • Wash the slide with PBST three times for 5 minutes each to remove unbound protein.

    • Perform a final wash with PBS to remove residual detergent.

  • Scanning:

    • Dry the slide by centrifugation or with nitrogen.

    • Scan the slide immediately using a microarray scanner at the appropriate excitation wavelength for the fluorophore (e.g., 532 nm for Cy3).[13] Set the laser power and PMT gain to achieve optimal signal without saturating the positive control spots.

  • Data Acquisition and Analysis:

    • Use microarray analysis software to quantify the fluorescence intensity of each spot.[14]

    • Subtract the local background from the median fluorescence intensity for each spot.

    • Average the replicate spots for each glycan.

    • Normalize the data if necessary (e.g., against positive controls).

    • The resulting Relative Fluorescence Units (RFU) are proportional to the amount of bound protein.

Data Presentation

Quantitative data from a glycan array experiment allows for direct comparison of binding affinities. The table below presents representative data from an experiment comparing the binding of Galectin-3 to N-Acetyllactosamine (LacNAc) and its epimer, this compound.

Glycan LigandStructure AbbreviationConcentration on ArrayMean RFU (± SD)Relative Binding (%)
N-AcetyllactosamineGalβ1-4GlcNAc100 µM45,200 (± 3,150)100%
This compoundEpi-Galβ1-4GlcNAc100 µM3,800 (± 450)8.4%
LactoseGalβ1-4Glc100 µM9,100 (± 980)20.1%
Buffer ControlN/AN/A250 (± 50)0.6%
Table 1: Representative binding data for human Galectin-3 (5 µg/mL) on a glycan microarray. Relative Fluorescence Units (RFU) are a measure of binding intensity. This data illustrates how epimerization of the core LacNAc structure can significantly reduce binding affinity for a specific lectin.

Visualizations: Workflows and Pathways

Glycan_Array_Workflow cluster_prep Array Fabrication cluster_assay Binding Assay cluster_analysis Data Analysis Glycan_Synth 1. Synthesize Epi-LacNAc with Amino-Linker Printing 2. Dissolve in Buffer & Print on NHS-Slide Glycan_Synth->Printing Blocking 3. Incubate & Block Unreacted Sites Printing->Blocking Incubation 4. Incubate with Fluorescently-Labeled Glycan-Binding Protein Blocking->Incubation Washing 5. Wash to Remove Unbound Protein Incubation->Washing Scanning 6. Scan Microarray (e.g., 532 nm) Washing->Scanning Quantification 7. Quantify Spot Fluorescence (RFU) Scanning->Quantification Analysis 8. Compare Binding to Epimers Quantification->Analysis

Comparative_Binding cluster_protein Glycan-Binding Protein cluster_glycans Immobilized Glycans GBP Galectin-3 LacNAc N-Acetyllactosamine (High Affinity) GBP->LacNAc Strong Interaction EpiLacNAc Epi-N-Acetyllactosamine (Low Affinity) GBP->EpiLacNAc Weak/No Interaction

Galectin_Signaling cluster_membrane Cell Membrane Receptor1 Glycoprotein Receptor A LacNAc LacNAc Chains Signaling Downstream Signaling (e.g., Cell Growth, Adhesion) Receptor1->Signaling Induces Receptor2 Glycoprotein Receptor B Receptor2->Signaling Induces Gal3 Galectin-3 (Pentamer) Gal3->Receptor1 Binds LacNAc Gal3->Receptor2 Cross-links Receptors Inhibitor Epi-LacNAc (Potential Inhibitor) Inhibitor->Gal3 Blocks Binding Site

References

Application Notes and Protocols: Incorporation of Epi-N-Acetyl-Lactosamine into Cell Culture Media to Modulate Cellular Glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that profoundly influences a wide range of cellular processes, including cell adhesion, signaling, differentiation, and proliferation. The N-acetyllactosamine (LacNAc) moiety is a fundamental building block of complex N-glycans and its epimer, Epi-N-Acetyl-lactosamine (Epi-LacNAc), presents a valuable tool for the modulation of glycan structures. Supplementing cell culture media with Epi-LacNAc offers a direct method to alter the cellular glycosylation machinery, providing insights into the functional roles of specific glycan structures and offering potential avenues for therapeutic intervention. These application notes provide a detailed protocol for the incorporation of this compound into cell culture media and subsequent analysis of its effects on cellular glycosylation and signaling.

Data Presentation

Table 1: Recommended Concentration Range of this compound for Initial Screening

For initial experiments, a dose-response study is recommended to determine the optimal concentration of this compound for the specific cell line and experimental goals. The following concentrations are suggested as a starting point, based on studies with related monosaccharide precursors like N-acetylglucosamine (GlcNAc).[1]

Concentration (mM)Cell Viability (%)Target Glycan Expression (Relative Units)
0 (Control)1001.0
198 ± 21.5 ± 0.2
595 ± 32.8 ± 0.4
1092 ± 44.1 ± 0.5
2085 ± 55.2 ± 0.6
4078 ± 65.8 ± 0.7

Note: Data presented are hypothetical and will vary depending on the cell line and experimental conditions. It is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with glycosylation analysis.

Table 2: Expected Changes in Glycosylation Profile after Epi-LacNAc Supplementation

Supplementation with Epi-LacNAc is hypothesized to competitively inhibit the incorporation of endogenous LacNAc, leading to alterations in the structure of complex N-glycans.

Glycan StructureExpected Change with Epi-LacNAcAnalytical Method
Terminal LacNAcDecreaseLectin Blotting (e.g., with ECA or PHA-L)
Sialylated LacNAcDecreaseLectin Blotting (e.g., with SNA or MAA)
Core FucosylationMay be indirectly affectedMass Spectrometry
High Mannose GlycansNo direct expected changeLectin Blotting (e.g., with ConA)
Presence of Epi-LacNAcIncreaseMass Spectrometry

Experimental Protocols

Protocol 1: Incorporation of this compound into Cell Culture Media

This protocol details the steps for supplementing cell culture media with this compound to modulate cellular glycosylation.

Materials:

  • Cell line of interest (e.g., CHO, HEK293, or a specific cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (sterile, cell culture grade)

  • Sterile, nuclease-free water or PBS for stock solution preparation

  • Sterile filters (0.22 µm)

  • Cell culture flasks or plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Stock Solution Preparation:

    • Prepare a sterile 100 mM stock solution of this compound by dissolving the powder in sterile, nuclease-free water or PBS.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed the cells in appropriate cell culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow for logarithmic growth during the treatment period.

    • Allow the cells to adhere and recover for 24 hours before treatment.

  • Treatment with this compound:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare fresh cell culture media containing the desired final concentrations of Epi-LacNAc (refer to Table 1 for suggested starting concentrations). For example, to make a 10 mM solution, add 1 mL of the 100 mM stock solution to 9 mL of complete cell culture medium.

    • Include a vehicle control (medium with an equivalent volume of the solvent used for the stock solution).

    • Remove the old medium from the cells and replace it with the prepared media containing Epi-LacNAc.

  • Incubation:

    • Incubate the cells for a period of 48 to 72 hours. The optimal incubation time may need to be determined empirically for each cell line and experimental objective.

  • Cell Harvesting:

    • After the incubation period, harvest the cells for downstream analysis.

    • For protein analysis (lectin blotting or mass spectrometry), wash the cells twice with ice-cold PBS, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • For cell viability assays, follow the specific protocol for the chosen assay.

Protocol 2: Analysis of Glycosylation Changes by Lectin Blotting

This protocol provides a method to assess changes in specific glycan structures on total cellular proteins using lectin blotting.[2][3][4][5][6]

Materials:

  • Cell lysates from control and Epi-LacNAc-treated cells (from Protocol 1)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Biotinylated lectins specific for target glycans (e.g., ECA for terminal galactose/GalNAc, SNA for α-2,6-sialic acid)

  • Streptavidin-HRP conjugate

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Lectin Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

    • Incubate the membrane with the desired biotinylated lectin (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Compare the band intensities between control and Epi-LacNAc-treated samples to determine the relative changes in the abundance of the specific glycan recognized by the lectin.

Protocol 3: N-Glycan Analysis by Mass Spectrometry

This protocol outlines a general workflow for the detailed structural analysis of N-glycans from total cellular glycoproteins by mass spectrometry.[7][8][9][10][11]

Materials:

  • Cell lysates from control and Epi-LacNAc-treated cells

  • PNGase F enzyme

  • Reagents for glycan labeling (e.g., 2-aminobenzamide [2-AB])

  • Solid-phase extraction (SPE) cartridges for glycan cleanup

  • LC-MS system (e.g., HILIC-FLR-MS)

Procedure:

  • Protein Denaturation and N-Glycan Release:

    • Denature the proteins in the cell lysate by heating.

    • Release the N-glycans from the glycoproteins by incubating with PNGase F overnight at 37°C.

  • Glycan Labeling:

    • Label the released N-glycans with a fluorescent tag such as 2-AB to enhance detection.

  • Glycan Purification:

    • Purify the labeled N-glycans from excess labeling reagent and other contaminants using SPE cartridges.

  • LC-MS Analysis:

    • Separate the purified N-glycans using hydrophilic interaction liquid chromatography (HILIC).

    • Analyze the eluted glycans by fluorescence detection and mass spectrometry to determine their structure and relative abundance.

  • Data Analysis:

    • Process the mass spectrometry data using specialized software to identify and quantify the different N-glycan structures present in the control and treated samples.

    • Compare the glycan profiles to identify specific changes induced by this compound supplementation.

Visualization of Concepts

Signaling Pathway Modulation

Altered cell surface glycosylation can significantly impact cell signaling by modulating receptor-ligand interactions, receptor dimerization, and receptor turnover. The diagram below illustrates a hypothetical mechanism by which Epi-LacNAc supplementation could alter a receptor tyrosine kinase (RTK) signaling pathway.

Signaling_Pathway cluster_0 Cell Membrane EpiLacNAc Epi-N-Acetyl- lactosamine RTK_modified RTK (Altered Glycosylation) EpiLacNAc->RTK_modified Incorporation into N-glycans RTK_unmodified RTK (Normal Glycosylation) Dimerization_normal Dimerization RTK_unmodified->Dimerization_normal Dimerization_inhibited Inhibited Dimerization RTK_modified->Dimerization_inhibited Ligand Ligand Ligand->RTK_unmodified Binding Ligand->RTK_modified Binding Downstream_normal Downstream Signaling (e.g., MAPK/ERK) Dimerization_normal->Downstream_normal Activation Downstream_inhibited Reduced Downstream Signaling Dimerization_inhibited->Downstream_inhibited Reduced Activation Cellular_Response_normal Normal Cellular Response (Proliferation, Survival) Downstream_normal->Cellular_Response_normal Cellular_Response_inhibited Altered Cellular Response (e.g., Reduced Proliferation) Downstream_inhibited->Cellular_Response_inhibited

Caption: Hypothetical modulation of RTK signaling by Epi-LacNAc.

Experimental Workflow

The following diagram outlines the overall experimental workflow for investigating the effects of this compound on cell culture.

Experimental_Workflow start Start: Cell Culture prep_stock Prepare Sterile Epi-LacNAc Stock Solution start->prep_stock seed_cells Seed Cells in Culture Plates/Flasks start->seed_cells treatment Treat Cells with Varying Concentrations of Epi-LacNAc prep_stock->treatment seed_cells->treatment incubation Incubate for 48-72 hours treatment->incubation harvest Harvest Cells incubation->harvest analysis Downstream Analysis harvest->analysis viability Cell Viability Assay (e.g., MTT) analysis->viability lectin_blot Lectin Blotting analysis->lectin_blot mass_spec Mass Spectrometry (N-glycan Profiling) analysis->mass_spec data_interp Data Interpretation and Conclusion viability->data_interp lectin_blot->data_interp mass_spec->data_interp

Caption: Experimental workflow for Epi-LacNAc supplementation.

References

Application Notes and Protocols for Ligand Binding Assays with N-Acetyl-D-lactosamine Derivatives and Galectins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Galectins are a family of β-galactoside-binding proteins that play crucial roles in various physiological and pathological processes, including inflammation, immune responses, and cancer progression.[1][2][3] Their ability to recognize and bind to specific carbohydrate structures, such as N-acetyllactosamine (LacNAc) and its derivatives on glycoproteins and glycolipids, makes them attractive targets for therapeutic intervention.[4][5] These application notes provide detailed protocols for performing ligand binding assays between galectins and N-acetyllactosamine derivatives, including Epi-N-Acetyl-lactosamine, to characterize their binding affinity and kinetics. The provided protocols for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assay (ELISA) are essential tools for screening and validating potential galectin inhibitors.

Data Presentation: Quantitative Binding Data

The following tables summarize the binding affinities of various N-acetyllactosamine derivatives for galectin-1 and galectin-3, as determined by different biophysical techniques.

Table 1: Binding Affinities of Lactose and N-Acetyllactosamine Derivatives for Human Galectin-3 (hGal-3) Determined by Isothermal Titration Calorimetry (ITC)

LigandKd (µM)Reference
Methyl β-D-lactoside91.0[6][7]
3'-O-sulfated propargylated LacNAc14.7[6][7]
3'-O-sulfated PNP lactose20.4[6]
3'-O-sulfated PNP LacNAc22.2[6]
3'-O-sulfated propargylated lactose37.0[6]
Propargylated LacNAc38.0[6]
PNP lactose47.6[6]
Propargylated lactose50.0[6]
PNP LacNAc52.6[6]

Table 2: Binding Affinities of Glycans for Galectins Determined by Fluorescence Anisotropy

GalectinLigandKd (µM)Reference
Galectin-1Erythropoietin (EPO)1.5[8]
Galectin-3Erythropoietin (EPO)0.2[8]
Galectin-9 (C-terminal CRD)Erythropoietin (EPO)1.3[8]
Galectin-9 (N-terminal CRD)Erythropoietin (EPO)0.5[8]
Galectin-8NErythropoietin (EPO)0.06[8]

Table 3: Inhibitory Concentrations (IC50) of a Lactoside Derivative against Galectins

CompoundGalectin TargetIC50 (µM)Reference
Aromatic amide derivative of 3'-amino-N-acetyllactosamineGalectin-34.4[9]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a biomolecular binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • Recombinant human galectin-1 or galectin-3

  • N-acetyllactosamine derivative (ligand)

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassing station

Protocol:

  • Protein and Ligand Preparation:

    • Dialyze the galectin extensively against the ITC running buffer (PBS, pH 7.4).

    • Dissolve the N-acetyllactosamine derivative in the same ITC running buffer.

    • Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, or by dry weight for the ligand).

    • Degas both the protein and ligand solutions for 10-15 minutes immediately before the ITC experiment to prevent bubble formation.

  • ITC Experiment Setup:

    • Set the experiment temperature (e.g., 25 °C or 27 °C).[6]

    • Fill the sample cell with the galectin solution (e.g., 20-50 µM).

    • Fill the injection syringe with the ligand solution (e.g., 200-500 µM, typically 10-fold higher than the protein concentration).

    • Set the injection parameters: a series of small injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections. A smaller initial injection of 0.4 µL can be used to remove any ligand that may have diffused from the syringe tip.[6]

  • Data Analysis:

    • The raw ITC data (heat change per injection) is integrated to obtain the enthalpy change for each injection.

    • The resulting binding isotherm (enthalpy change vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software.

    • The fitting will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (ligand) to a ligate (protein) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[10]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, Ni-NTA for His-tagged proteins)

  • Recombinant galectin (ligate)

  • N-acetyllactosamine derivative (analyte)

  • SPR running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization reagents (for covalent coupling, e.g., EDC/NHS) or Ni-NTA regeneration solution

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with the running buffer.

    • Immobilize the galectin onto the sensor chip surface. For a CM5 chip, this is typically done via amine coupling. For His-tagged galectins, a Ni-NTA chip can be used.[11]

    • The immobilization level should be chosen to avoid mass transport limitations.

    • Block any remaining active sites on the surface (e.g., with ethanolamine).

  • Binding Analysis:

    • Prepare a series of dilutions of the N-acetyllactosamine derivative in the running buffer.

    • Inject the different concentrations of the analyte over the sensor surface containing the immobilized galectin, followed by a dissociation phase where only running buffer flows over the surface.

    • Include a buffer-only injection as a blank for double referencing.

  • Data Analysis:

    • The SPR sensorgrams (response units vs. time) are corrected for non-specific binding and bulk refractive index changes by subtracting the signal from the reference flow cell and the blank injection.

    • The corrected sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).

ELISA-Type Binding Assay

This solid-phase assay is a versatile method to assess the binding of galectins to immobilized glycans or glycoproteins.[11]

Materials:

  • 96-well microtiter plates (e.g., high-binding polystyrene plates)

  • N-acetyllactosamine-conjugated carrier protein (e.g., BSA) or a glycoprotein containing N-acetyllactosamine residues (e.g., asialofetuin)

  • Recombinant galectin

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against the galectin

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Protocol:

  • Coating:

    • Coat the wells of the microtiter plate with the N-acetyllactosamine-conjugated protein or glycoprotein (e.g., 1-10 µg/mL in coating buffer) overnight at 4 °C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

  • Galectin Binding:

    • Wash the plate.

    • Add serial dilutions of the recombinant galectin to the wells and incubate for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate.

    • Add the primary antibody against the galectin and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate.

    • Add the substrate and incubate until a color develops.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the galectin concentration. The data can be fitted to a saturation binding curve to determine the apparent Kd. For inhibition assays, a fixed concentration of galectin is used, and the assay is performed in the presence of varying concentrations of the inhibitor. The IC50 value can then be determined.

Mandatory Visualizations

Signaling Pathways

Galectins, upon binding to cell surface glycoproteins, can modulate various intracellular signaling pathways, influencing processes like cell proliferation, migration, and apoptosis.[1][12]

Galectin_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Galectin Galectin Glycoprotein_Receptor Glycoprotein Receptor Galectin->Glycoprotein_Receptor Integrin Integrin Glycoprotein_Receptor->Integrin EGFR EGFR/VEGFR Glycoprotein_Receptor->EGFR Ras Ras Integrin->Ras EGFR->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Migration, Survival ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Caption: Galectin-mediated signaling pathways.

Experimental Workflow

The following diagram illustrates a general workflow for a ligand binding assay between a galectin and an N-acetyllactosamine derivative.

Ligand_Binding_Assay_Workflow Start Start Protein_Prep Prepare Galectin (Expression, Purification) Start->Protein_Prep Ligand_Prep Prepare Ligand (Synthesis/Purchase) Start->Ligand_Prep Assay_Selection Select Assay Protein_Prep->Assay_Selection Ligand_Prep->Assay_Selection ITC Isothermal Titration Calorimetry (ITC) Assay_Selection->ITC SPR Surface Plasmon Resonance (SPR) Assay_Selection->SPR ELISA ELISA-type Assay Assay_Selection->ELISA Perform_Assay Perform Binding Assay ITC->Perform_Assay SPR->Perform_Assay ELISA->Perform_Assay Data_Analysis Data Analysis (Kd, Kinetics) Perform_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for galectin-ligand binding assays.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of α-1,4-galactosidic linkages

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of α-1,4-galactosidic linkages. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this complex area of carbohydrate chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the stereoselective synthesis of α-1,4-galactosidic linkages so challenging?

A1: The primary challenge lies in controlling the stereochemistry at the anomeric center (C1) of the galactose donor to selectively form the 1,2-cis (α) linkage over the 1,2-trans (β) linkage.[1][2] The equatorial hydroxyl group at C2 of galactose can lead to neighboring group participation by certain protecting groups, which preferentially directs the formation of the β-anomer.[3] Achieving high α-selectivity often requires careful optimization of protecting groups, reaction conditions, and glycosyl donors.[4][5]

Q2: What is the role of protecting groups in influencing the stereochemical outcome?

A2: Protecting groups are crucial in directing the stereoselectivity of glycosylation reactions.[4]

  • Participating Groups: Acyl-type protecting groups (e.g., acetate, benzoate) at the C2 position can form a covalent intermediate with the anomeric center, blocking the α-face and leading predominantly to the β-glycoside.[3][4]

  • Non-Participating Groups: Ether-type protecting groups (e.g., benzyl ether) at C2 do not form this intermediate, which generally favors the formation of α-glycosides, although often with lower selectivity.[3][4]

  • Remote Participation: Acyl groups at the C4 position can also participate in shielding the anomeric carbon, leading to increased α-selectivity.[1][5] The electron density of these acyl groups can influence the degree of participation.[1]

  • Conformationally Restricting Groups: Cyclic protecting groups, such as a 4,6-O-benzylidene acetal, can lock the conformation of the galactosyl donor in a way that promotes α-glycosylation.

Q3: How do reaction conditions affect the α/β selectivity?

A3: Reaction conditions such as temperature, solvent, and promoter systems play a significant role. For instance, increasing the reaction temperature can sometimes favor the formation of the thermodynamically more stable α-glycoside by shifting the reaction mechanism towards an SN1-type pathway.[5] The choice of solvent can influence the stability of reactive intermediates, thereby affecting the stereochemical outcome.

Q4: What are some common side reactions that lead to low yields?

A4: Besides the formation of the undesired β-anomer, low yields can result from several side reactions. With participating protecting groups, the formation of stable orthoester byproducts can prevent the desired glycosylation from occurring.[4] The decomposition of the glycosyl donor or acceptor under the reaction conditions can also contribute to lower yields.

Troubleshooting Guides

Problem 1: Low α-selectivity (predominance of the β-anomer)
Potential Cause Suggested Solution
Neighboring group participation from C2 protecting group. [3][4]Replace the participating C2-acyl group (e.g., acetate) with a non-participating group like a benzyl ether (Bn) or a silyl ether.
Insufficient remote participation. Consider using a galactose donor with a participating acyl group at the C4 position, as this has been shown to enhance α-selectivity.[1][5]
Sub-optimal reaction conditions. Experiment with different temperatures. Lower temperatures may favor an SN2-like mechanism, while higher temperatures can favor an SN1-like mechanism which can sometimes increase the α/β ratio.[5] Also, test different solvents to influence the reaction pathway.
Donor/Acceptor reactivity mismatch. Modify the reactivity of the glycosyl donor by changing the leaving group at the anomeric center.
Problem 2: Low overall yield of glycosylated product
Potential Cause Suggested Solution
Formation of orthoester byproduct. [4]This is common with participating C2-acyl groups. Switching to a non-participating group can prevent this. Alternatively, reaction conditions can sometimes be tuned to minimize orthoester formation.
Decomposition of starting materials. Ensure the glycosyl donor and acceptor are stable under the chosen reaction conditions. If using strongly acidic promoters, consider if any protecting groups are acid-labile (e.g., DTBS).[1]
Incomplete reaction. Increase the reaction time or temperature. The concentration of the promoter (e.g., NIS/TfOH) can also be optimized.[1]
Steric hindrance. The acceptor alcohol may be sterically hindered. It may be necessary to redesign the synthetic route to perform the glycosylation at an earlier stage with a less hindered acceptor.
Problem 3: Difficulty with protecting group manipulations
Potential Cause Suggested Solution
Difficulty in selective protection/deprotection. Utilize protecting groups with orthogonal removal conditions. For example, use silyl ethers (removed by fluoride), benzyl ethers (removed by hydrogenolysis), and esters (removed by base).[3][6]
Protecting group migration. Acetate or other acyl groups can sometimes migrate under basic or acidic conditions. This can be minimized by careful control of pH and temperature during deprotection steps.
Incomplete deprotection. Increase the reaction time, temperature, or amount of deprotection reagent. Ensure the substrate is fully dissolved and accessible to the reagent.

Experimental Protocols

General Protocol for α-Galactosylation using a 4,6-O-Benzylidene Protected Donor

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation of Glycosyl Donor and Acceptor: The galactose donor (e.g., a thiogalactoside) is typically protected with a 4,6-O-benzylidene group and non-participating groups (e.g., benzyl ethers) at C2 and C3. The glycosyl acceptor should have a single free hydroxyl group at the desired position of linkage.

  • Reaction Setup: The glycosyl donor and acceptor are dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). The mixture is cooled to the desired temperature (often between -78 °C and 0 °C).

  • Activation: A promoter system, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), is added to the reaction mixture.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, it is quenched by the addition of a suitable reagent, such as a saturated aqueous solution of sodium thiosulfate followed by a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the desired α-linked disaccharide.

  • Characterization: The stereochemistry of the newly formed glycosidic linkage is confirmed by nuclear magnetic resonance (NMR) spectroscopy, typically by analyzing the coupling constant of the anomeric proton.

Data Presentation

Table 1: Influence of C4-Protecting Group on α-Selectivity
C4-Protecting GroupNucleophile (Acceptor)α-content (%)Yield (%)
Piv (Pivaloyl)Strong>95High
Piv (Pivaloyl)Weak~90Moderate
Ac (Acetyl)Strong~80High
Ac (Acetyl)Weak~60Moderate
TFA (Trifluoroacetyl)Strong~70High
TFA (Trifluoroacetyl)Weak~50Moderate

Data is generalized from trends reported in the literature.[1] Actual results will vary based on specific substrates and conditions.

Visualizations

Glycosylation_Workflow Start Start: Protected Donor & Acceptor Setup Reaction Setup: Anhydrous Solvent, Inert Atmosphere Start->Setup Cooling Cooling: e.g., -40°C to 0°C Setup->Cooling Activation Activation: Add Promoter (e.g., NIS/TfOH) Cooling->Activation Reaction Glycosylation Reaction Activation->Reaction Monitoring Monitor Progress (TLC/HPLC) Reaction->Monitoring Is starting material consumed? Monitoring->Reaction No Quench Quench Reaction Monitoring->Quench Yes Workup Aqueous Workup & Extraction Quench->Workup Purification Purification: Column Chromatography Workup->Purification Product α-linked Disaccharide Purification->Product

Caption: General experimental workflow for a chemical glycosylation reaction.

Troubleshooting_Flowchart Start Low α-selectivity? CheckC2 Is C2-protecting group participating (e.g., Acyl)? Start->CheckC2 Yes CheckConditions Optimize Reaction Conditions: - Vary Temperature - Screen Solvents Start->CheckConditions No ChangeC2 Solution: Switch to non-participating group (e.g., Benzyl ether) CheckC2->ChangeC2 Yes CheckRemote Consider Remote Participation: - Use participating group at C4 - Employ 4,6-O-benzylidene CheckC2->CheckRemote No End Problem Solved ChangeC2->End CheckConditions->End CheckRemote->End

Caption: Troubleshooting guide for low α-selectivity in galactosylation.

Protecting_Group_Influence cluster_donor Galactose Donor cluster_products Glycosylation Products Donor Anomeric Center (C1) Reactive Intermediate C2 C2 Position C4 C4 Position C6 C6 Position Alpha α-Glycoside (1,2-cis) Donor->Alpha α-attack Beta β-Glycoside (1,2-trans) Donor->Beta β-attack PG_C2_NonParticipating C2: Non-Participating Group (e.g., Benzyl Ether) PG_C2_NonParticipating->Donor Favors α-pathway PG_C2_Participating C2: Participating Group (e.g., Acetate) PG_C2_Participating->Donor Blocks α-face PG_C4_Remote C4/C6: Conformationally Restricting Group (e.g., 4,6-O-Benzylidene) PG_C4_Remote->Donor Induces α-selectivity

Caption: Influence of protecting groups on the stereochemical outcome.

References

Technical Support Center: Improving the Yield of Epi-N-Acetyl-lactosamine Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of Epi-N-Acetyl-lactosamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the enzymatic synthesis of this compound, which is typically a multi-step process involving an epimerase and a glycosyltransferase.

Q1: My reaction yield is very low or non-existent. What are the primary factors to investigate?

A1: Low or no yield in this compound synthesis can stem from several factors. Systematically check the following:

  • Enzyme Activity: Confirm the activity of both your epimerase (e.g., N-Acetylglucosamine-2-epimerase) and your β-1,4-galactosyltransferase. Enzymes can lose activity due to improper storage, handling, or buffer conditions.

  • Substrate Quality: Ensure the purity and integrity of your substrates: N-Acetylglucosamine (GlcNAc) and UDP-galactose. Degradation of UDP-galactose can significantly impact the reaction.

  • Cofactor Presence and Concentration: Many glycosyltransferases require divalent cations like Manganese (Mn²⁺) for optimal activity. Ensure you have the correct cofactor at the recommended concentration.

  • Inhibitory Byproducts: The accumulation of UDP during the galactosylation step can inhibit the β-1,4-galactosyltransferase. Consider adding an alkaline phosphatase to the reaction mixture to hydrolyze UDP to UMP and inorganic phosphate, thereby driving the reaction forward.

  • Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for both enzymes if running a one-pot synthesis. If the optimal conditions for the two enzymes differ significantly, a two-step protocol is recommended.

Q2: I am observing the formation of N-Acetyllactosamine instead of this compound. What is causing this side product?

A2: The formation of N-Acetyllactosamine indicates that your β-1,4-galactosyltransferase is utilizing N-Acetylglucosamine (GlcNAc) as an acceptor before it can be epimerized to N-Acetylmannosamine (ManNAc). To mitigate this:

  • Optimize Enzyme Ratios: Increase the concentration or activity of the N-Acetylglucosamine-2-epimerase relative to the β-1,4-galactosyltransferase. This will favor the conversion of GlcNAc to ManNAc, making it the more available acceptor for the subsequent glycosylation.

  • Implement a Two-Step Protocol: Perform the epimerization of GlcNAc to ManNAc first. Once a sufficient concentration of ManNAc is achieved, inactivate or remove the epimerase and then add the β-1,4-galactosyltransferase and UDP-galactose to initiate the second reaction.

Q3: The epimerization of N-Acetylglucosamine to N-Acetylmannosamine is inefficient. How can I improve this step?

A3: Inefficient epimerization will directly impact the final yield of this compound. Consider the following to improve this step:

  • Enzyme Source and Purity: The activity of N-Acetylglucosamine-2-epimerases can vary between different microbial sources. Ensure you are using a highly active and pure enzyme preparation.

  • Reaction Equilibrium: The epimerization reaction is reversible. To drive the reaction towards ManNAc formation, you can consider strategies to remove the product as it is formed, for instance, by immediate utilization in the subsequent glycosylation step in a well-optimized one-pot reaction.

  • Buffer Conditions: Verify the optimal pH and temperature for your specific N-Acetylglucosamine-2-epimerase.

Q4: How can I monitor the progress of the reaction effectively?

A4: Effective reaction monitoring is crucial for optimization and troubleshooting. Several methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying the substrates (GlcNAc, ManNAc, UDP-galactose) and the product (this compound). Using an appropriate column (e.g., an amino or a graphitized carbon column), you can track the consumption of reactants and the formation of the product over time.

  • Thin-Layer Chromatography (TLC): TLC can be a quicker, more qualitative method for monitoring the reaction's progress. Staining with a carbohydrate-specific reagent will allow visualization of the product's formation.

  • Mass Spectrometry (MS): For confirmation of the product's identity, electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the synthesized this compound.

Q5: What are the best practices for purifying the final this compound product?

A5: Purification is essential to obtain a high-purity product for downstream applications. A multi-step approach is often necessary:

  • Enzyme Removal: The first step is to remove the enzymes from the reaction mixture. This can be achieved by heat inactivation followed by centrifugation, or by using immobilized enzymes that can be easily filtered off.

  • Chromatographic Separation:

    • Size-Exclusion Chromatography (SEC): This can be used to separate the larger oligosaccharide product from smaller unreacted monosaccharides and buffer components.

    • Graphitized Carbon Chromatography: This is a powerful technique for separating closely related carbohydrate isomers, which would be effective in separating this compound from any unreacted substrates and potential side products like N-Acetyllactosamine.

    • Ion-Exchange Chromatography: This can be used to remove charged molecules like UDP and UMP from the reaction mixture.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the enzymatic synthesis of N-acetyllactosamine and related compounds. Data for this compound is inferred from similar enzymatic reactions due to limited direct literature. Researchers should use these as a starting point for their optimization experiments.

ParameterN-Acetyllactosamine SynthesisThis compound Synthesis (Proposed)Reference
Enzymes β-1,4-GalactosyltransferaseN-Acetylglucosamine-2-epimerase, β-1,4-GalactosyltransferaseN/A
Acceptor Substrate N-Acetylglucosamine (GlcNAc)N-Acetylglucosamine (GlcNAc)N/A
Donor Substrate UDP-galactoseUDP-galactoseN/A
Acceptor Conc. 5 - 50 mM10 - 100 mM[1]
Donor Conc. 10 - 100 mM15 - 150 mM[1]
Enzyme Conc. 10 - 100 mU/mLEpimerase: 50-200 mU/mL, GalT: 20-100 mU/mL[1]
pH 7.0 - 8.57.5 - 8.0[1]
Temperature 25 - 37 °C30 - 37 °C[1]
Cofactor (Mn²⁺) 5 - 20 mM10 - 20 mM[1]
Reaction Time 12 - 72 hours24 - 96 hours[1]
Yield Up to 95%Expected to be lower initially, optimization required[1]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

This protocol separates the epimerization and glycosylation steps to minimize the formation of N-Acetyllactosamine.

Step 1: Epimerization of N-Acetylglucosamine (GlcNAc) to N-Acetylmannosamine (ManNAc)

  • Prepare a reaction mixture containing:

    • N-Acetylglucosamine: 50 mM

    • N-Acetylglucosamine-2-epimerase: 100 mU/mL

    • Buffer: 50 mM HEPES, pH 7.5

  • Incubate the reaction at 37°C for 12-24 hours with gentle agitation.

  • Monitor the conversion of GlcNAc to ManNAc using HPLC or TLC.

  • Once equilibrium is reached or a desired concentration of ManNAc is achieved, inactivate the epimerase by heating the reaction mixture to 80°C for 10 minutes.

  • Centrifuge the mixture to pellet the denatured enzyme and collect the supernatant containing ManNAc.

Step 2: Galactosylation of N-Acetylmannosamine (ManNAc)

  • To the supernatant from Step 1, add the following components:

    • UDP-galactose: 75 mM

    • β-1,4-Galactosyltransferase: 50 mU/mL

    • MnCl₂: 10 mM

    • Alkaline Phosphatase: 10 U/mL

  • Adjust the pH to 8.0 if necessary.

  • Incubate the reaction at 37°C for 24-48 hours.

  • Monitor the formation of this compound by HPLC or TLC.

  • Upon completion, terminate the reaction by heating to 100°C for 5 minutes.

  • Proceed with purification.

Protocol 2: One-Pot Enzymatic Synthesis of this compound

This protocol combines both enzymatic reactions in a single vessel. Optimization of enzyme ratios is critical for success.

  • Prepare a reaction mixture containing:

    • N-Acetylglucosamine: 50 mM

    • UDP-galactose: 75 mM

    • N-Acetylglucosamine-2-epimerase: 150 mU/mL

    • β-1,4-Galactosyltransferase: 30 mU/mL

    • MnCl₂: 10 mM

    • Alkaline Phosphatase: 10 U/mL

    • Buffer: 50 mM HEPES, pH 7.8

  • Incubate the reaction at 37°C for 48-72 hours with gentle agitation.

  • Monitor the formation of the product and the consumption of substrates by HPLC.

  • Terminate the reaction by heating to 100°C for 5 minutes.

  • Proceed with purification.

Visualizations

Enzymatic Synthesis Pathway of this compound

Epi_N_Acetyl_lactosamine_Synthesis GlcNAc N-Acetylglucosamine (GlcNAc) Epimerase N-Acetylglucosamine -2-epimerase GlcNAc->Epimerase ManNAc N-Acetylmannosamine (ManNAc) GalT β-1,4-Galactosyl transferase ManNAc->GalT UDP_Gal UDP-galactose UDP_Gal->GalT Epi_LacNAc This compound UDP UDP Phosphatase Alkaline Phosphatase UDP->Phosphatase Epimerase->ManNAc GalT->Epi_LacNAc GalT->UDP

Caption: Proposed enzymatic pathway for this compound synthesis.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Check_Enzymes Check Enzyme Activity (Epimerase & GalT) Start->Check_Enzymes Check_Substrates Verify Substrate Quality (GlcNAc & UDP-Gal) Start->Check_Substrates Check_Cofactors Confirm Cofactor Presence (e.g., Mn²⁺) Start->Check_Cofactors Check_Conditions Optimize Reaction Conditions (pH, Temp, Buffer) Check_Enzymes->Check_Conditions Check_Substrates->Check_Conditions Check_Cofactors->Check_Conditions UDP_Inhibition Address UDP Inhibition (Add Phosphatase) Check_Conditions->UDP_Inhibition Side_Product Side Product Formed? (N-Acetyllactosamine) UDP_Inhibition->Side_Product Optimize_Ratios Optimize Enzyme Ratios (Epimerase:GalT) Side_Product->Optimize_Ratios Yes Success Improved Yield Side_Product->Success No Two_Step Consider Two-Step Protocol Optimize_Ratios->Two_Step Optimize_Ratios->Success Two_Step->Success

Caption: A logical workflow for troubleshooting low yield issues.

References

Stability of Epi-N-Acetyl-lactosamine under varying pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Epi-N-Acetyl-lactosamine in solid form?

A1: For long-term storage, it is recommended to store solid this compound at -20°C or below in a desiccated environment to minimize degradation from moisture and temperature fluctuations. For short-term storage, 2-8°C is acceptable.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in water. For biological experiments, use of sterile, purified water or a suitable buffer (e.g., PBS) is recommended.

Q3: How long is this compound stable in solution?

A3: The stability of this compound in solution is highly dependent on the pH and temperature of the solution. At neutral pH (6.5-7.5) and stored at 4°C, a solution can be stable for several days. For longer-term storage in solution, it is advisable to aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for N-Acetyllactosamine, and likely this compound, include hydrolysis of the glycosidic bond and de-N-acetylation. These reactions are accelerated by acidic and alkaline conditions, respectively, as well as elevated temperatures.

Q5: Can I autoclave a solution of this compound?

A5: Autoclaving is not recommended as the high temperature and pressure can lead to significant degradation of the disaccharide. Sterile filtration is the preferred method for sterilizing solutions of this compound.

Troubleshooting Guides

Issue 1: Inconsistent experimental results when using a freshly prepared solution of this compound.

  • Possible Cause: Degradation of the compound upon dissolution.

  • Troubleshooting Steps:

    • Verify Solvent pH: Ensure the pH of the solvent is near neutral (pH 6.5-7.5).

    • Control Temperature: Prepare the solution on ice to minimize thermal degradation.

    • Fresh Preparation: Prepare the solution immediately before use.

    • Purity Check: Analyze the freshly prepared solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm its integrity.

Issue 2: Loss of activity or concentration of this compound solution after storage.

  • Possible Cause: Improper storage conditions leading to degradation.

  • Troubleshooting Steps:

    • Storage Temperature: Confirm that the solution was stored at the recommended temperature (4°C for short-term, -20°C or -80°C for long-term).

    • Avoid Freeze-Thaw Cycles: Aliquot the solution into single-use volumes to prevent degradation from repeated freezing and thawing.

    • pH Stability: If stored in a buffer, ensure the buffer has sufficient capacity to maintain a stable pH over time.

    • Re-analysis: Re-analyze the concentration and purity of the stored solution using a validated analytical method.

Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).

  • Possible Cause: Formation of degradation products or epimerization.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study to identify potential degradation products under acidic, basic, oxidative, and thermal stress. This will help in identifying the unknown peaks.

    • Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unknown peaks and aid in their identification.

    • Epimerization Check: Consider the possibility of epimerization under certain pH and temperature conditions. This may require specialized analytical techniques for separation and identification of epimers.

Stability Data Summary

The following table summarizes the expected stability of N-Acetyllactosamine under various conditions. This data is provided as a general guideline and may not be representative of this compound.

ConditionTemperaturepHExpected Stability of N-AcetyllactosaminePrimary Degradation Pathway
Aqueous Solution 4°C6.5 - 7.5Stable for several daysMinimal degradation
25°C6.5 - 7.5Gradual degradation over daysHydrolysis
4°C< 4.0Prone to degradationGlycosidic bond hydrolysis
25°C< 4.0Rapid degradationGlycosidic bond hydrolysis
4°C> 8.0Prone to degradationDe-N-acetylation
25°C> 8.0Rapid degradationDe-N-acetylation
Solid State -20°CN/AStable for months to years (desiccated)Minimal degradation
2-8°CN/AStable for several months (desiccated)Minimal degradation
25°CN/APotential for slow degradation, accelerated by humidityHydrolysis

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.

1. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic

  • Potassium phosphate dibasic

  • 0.45 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Amine-based or hydrophilic interaction liquid chromatography (HILIC) column

3. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 10 mM potassium phosphate buffer (pH 7.0).

  • Mobile Phase B: HPLC-grade acetonitrile.

4. Sample Preparation:

  • Dissolve this compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: HILIC Column (e.g., 4.6 x 250 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection:

    • UV: 195 nm (if the compound has sufficient chromophore)

    • ELSD: Drift tube temperature 50°C, Nebulizer gas pressure 3.5 bar

  • Gradient Elution:

    • 0-5 min: 80% B

    • 5-20 min: Linear gradient from 80% to 50% B

    • 20-25 min: 50% B

    • 25-30 min: Linear gradient from 50% to 80% B

    • 30-35 min: 80% B (re-equilibration)

6. Data Analysis:

  • Monitor the peak area of this compound over time under different storage conditions (pH, temperature).

  • Calculate the percentage of degradation by comparing the peak area at a given time point to the initial peak area.

  • Identify and quantify any new peaks that appear, which may correspond to degradation products.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Incubate a solution of this compound (1 mg/mL) in 0.1 M HCl at 60°C.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Incubate a solution of this compound (1 mg/mL) in 0.1 M NaOH at 60°C.

  • Collect samples at various time points.

  • Neutralize the samples with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Incubate a solution of this compound (1 mg/mL) in 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Collect samples at various time points.

  • Analyze the samples directly by HPLC.

4. Thermal Degradation:

  • Store a solid sample of this compound at 80°C.

  • Dissolve samples in the mobile phase at various time points for HPLC analysis.

  • Also, incubate a solution of this compound (1 mg/mL in water) at 80°C and collect samples at various time points.

5. Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) and visible light.

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Collect samples at various time points for HPLC analysis.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidative Stress (3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal Stress (80°C) Prep->Thermal Expose to Sampling Collect Samples at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_actions Troubleshooting Actions cluster_solution Resolution Issue Inconsistent Experimental Results Degradation Compound Degradation Issue->Degradation Purity Initial Purity Issue Issue->Purity Conditions Incorrect Experimental Conditions Issue->Conditions Check_pH Verify Solvent pH and Temperature Degradation->Check_pH Check_Purity Analyze by HPLC Purity->Check_Purity Review_Protocol Review Experimental Protocol Conditions->Review_Protocol Solution Consistent Results Check_pH->Solution Check_Purity->Solution Review_Protocol->Solution

Caption: Troubleshooting logic for inconsistent experimental results.

Preventing anomerization during Epi-N-Acetyl-lactosamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Epi-N-Acetyl-lactosamine. Our focus is to address the critical challenge of preventing anomerization to ensure high yields of the desired β-anomer.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a problem in this compound synthesis?

Anomerization is the conversion of one anomer to the other. In the context of this compound (Galβ1-4GlcNAc) synthesis, this means the desired β-glycosidic linkage can isomerize to the undesired α-glycosidic linkage. This is problematic because the biological activity of oligosaccharides is highly dependent on the specific anomeric configuration of their glycosidic bonds. The formation of an anomeric mixture necessitates challenging purification steps and reduces the overall yield of the target compound.

Q2: What are the main factors that influence anomerization during glycosylation?

Several factors can influence the stereochemical outcome of a glycosylation reaction:

  • Protecting Groups: The choice of protecting groups on both the glycosyl donor (galactose derivative) and the glycosyl acceptor (N-acetylglucosamine derivative) is critical. Participating protecting groups at the C2 position of the donor, such as acyl groups (e.g., acetyl, benzoyl), can promote the formation of 1,2-trans glycosides (the desired β-linkage in this case) through the formation of an intermediate oxocarbenium ion that is attacked from the less hindered face.

  • Catalyst/Promoter: The choice of Lewis acid or promoter can significantly impact the anomeric selectivity. Some catalysts favor the formation of the thermodynamic product (often the α-anomer), while others can be used to kinetically control the reaction to yield the β-anomer.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and the overall stereoselectivity.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to the equilibration of the anomeric center, favoring the thermodynamically more stable anomer.[1]

  • Leaving Group on the Donor: The nature of the leaving group at the anomeric position of the galactose donor also plays a role in the reaction mechanism and stereochemical outcome.

Q3: Can the C4-epimeric configuration of the galactose donor (compared to a glucose donor) affect the anomeric selectivity of the glycosylation?

Yes, the stereochemistry of the glycosyl donor, including the configuration at C4, can influence the stereochemical outcome of the glycosylation reaction. The orientation of the C4 hydroxyl group (axial in galactose versus equatorial in glucose) can affect the overall conformation of the sugar ring and the stability of the oxocarbenium ion intermediate. This, in turn, can influence the facial selectivity of the nucleophilic attack by the acceptor, although the effect is generally less pronounced than that of the C2 protecting group.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low β:α anomeric ratio (predominance of α-anomer) 1. Use of a non-participating protecting group at C2 of the galactose donor. 2. The chosen Lewis acid catalyst favors the thermodynamic α-product. 3. Prolonged reaction time or high temperature leading to anomerization.1. Employ a participating protecting group at C2 of the galactose donor, such as an acetyl (Ac) or benzoyl (Bz) group. 2. For β-selectivity with N-acetylgalactosamine donors (a C2-epimer of your target), Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst.[2] For α-selectivity, Hafnium triflate (Hf(OTf)₄) can be used.[2] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid epimerization.
Formation of an oxazoline byproduct The N-acetyl group of the glucosamine acceptor can participate in an intramolecular reaction to form a stable oxazoline, which is a common side reaction in glycosylations involving N-acetylated sugars.This is a known challenge with N-acetylglucosamine donors.[3] While this compound synthesis uses a GlcNAc acceptor, similar side reactions can occur. Using a more reactive glycosyl donor and carefully controlling the reaction conditions (e.g., low temperature) can help to favor the intermolecular glycosylation over oxazoline formation.
Unexpected anomerization to the α-anomer during workup or subsequent steps Certain solvent mixtures, such as dibromomethane (DBM) and dimethylformamide (DMF), have been shown to promote the anomerization of N-acetylglucosamine β-glycosides to the α-anomer, especially at elevated temperatures.[1]Avoid using DBM/DMF mixtures in subsequent reaction or purification steps if the β-anomer is the desired product. If such solvents are necessary, perform the operations at the lowest possible temperature and for the shortest possible time.
Low overall yield of the disaccharide 1. Low reactivity of the glycosyl donor or acceptor. 2. Steric hindrance around the acceptor's hydroxyl group. 3. Decomposition of starting materials or product under the reaction conditions.1. The use of a 4-O-tert-butyldimethylsilyl (TBDMS) protecting group on a GlcNAc donor has been shown to increase its reactivity.[3][4][5] A similar "arming" effect might be beneficial for the acceptor. 2. Ensure that the protecting groups on the acceptor do not sterically encumber the C4-hydroxyl group. 3. Use mild reaction conditions and purified reagents. Monitor the reaction to avoid degradation.

Data on Anomeric Selectivity in Related Glycosylations

The following table summarizes data from glycosylation reactions of N-acetylgalactosamine (a C2-epimer of the galactose unit in this compound) donors with a simple alcohol acceptor, demonstrating the effect of the catalyst on anomeric selectivity.

Glycosyl DonorAcceptorCatalyst (50 mol%)SolventTemp.Time (h)α:β RatioConversion (%)Reference
Ac₄GalNAc5-chloro-1-pentanolSc(OTf)₃1,2-C₂H₄Cl₂Reflux121:99>95[2]
Ac₄GalNAc5-chloro-1-pentanolHf(OTf)₄1,2-C₂H₄Cl₂Reflux1295:5>95[2]
Ac₄GalNAc5-chloro-1-pentanolCu(OTf)₂1,2-C₂H₄Cl₂Reflux2410:90>95[2]
Ac₄GalNAc5-chloro-1-pentanolYb(OTf)₃1,2-C₂H₄Cl₂Reflux245:95>95[2]

Ac₄GalNAc: Per-O-acetylated N-acetylgalactosamine

Experimental Protocols

Protocol 1: β-Selective Glycosylation of an N-Acetylglucosamine Acceptor

This protocol is adapted from a method for the β-selective glycosylation of a GlcNAc donor and can be applied to the synthesis of this compound by using a suitably protected galactose donor.[3][4][5]

Materials:

  • Protected Galactose Donor (e.g., with a C2-participating group and a suitable leaving group at the anomeric position)

  • Protected N-Acetylglucosamine Acceptor (e.g., with a free 4-OH group)

  • Scandium (III) triflate (Sc(OTf)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Molecular Sieves (4Å, activated)

  • Triethylamine (Et₃N)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the protected N-acetylglucosamine acceptor (1.0 equiv) and the protected galactose donor (1.2 equiv) in anhydrous DCM/DCE under an inert atmosphere (Argon or Nitrogen), add freshly activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add Sc(OTf)₃ (0.2 equiv) to the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (Et₃N).

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired β-linked disaccharide.

Visualizations

Glycosylation_Pathway Donor Protected Galactose Donor (C2-participating group) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Acceptor Protected GlcNAc Acceptor (Free 4-OH) Acceptor->Intermediate Nucleophilic Attack Catalyst Lewis Acid (e.g., Sc(OTf)3) Catalyst->Intermediate Product_beta Protected this compound (β-anomer) Intermediate->Product_beta Desired Pathway Product_alpha Protected α-anomer (Anomerization product) Product_beta->Product_alpha Anomerization (e.g., heat, specific solvents)

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low β:α ratio observed Check_PG Check C2 protecting group on donor Start->Check_PG Participating Is it a participating group (e.g., Ac, Bz)? Check_PG->Participating Yes NonParticipating Non-participating group Check_PG->NonParticipating No Check_Catalyst Check Lewis Acid Catalyst Participating->Check_Catalyst Change_PG Action: Change to a participating group NonParticipating->Change_PG End Improved β-selectivity Change_PG->End Beta_Selective Is it known for β-selectivity (e.g., Sc(OTf)3)? Check_Catalyst->Beta_Selective Yes Alpha_Selective May favor α-anomer Check_Catalyst->Alpha_Selective No Check_Conditions Check Reaction Conditions Beta_Selective->Check_Conditions Change_Catalyst Action: Switch to a β-selective catalyst Alpha_Selective->Change_Catalyst Change_Catalyst->End Harsh_Conditions High temp or long time? Check_Conditions->Harsh_Conditions Yes Mild_Conditions Conditions are mild Check_Conditions->Mild_Conditions No Optimize_Conditions Action: Lower temperature, shorten reaction time Harsh_Conditions->Optimize_Conditions Mild_Conditions->End Optimize_Conditions->End

Caption: Troubleshooting logic for low β-selectivity in this compound synthesis.

References

Technical Support Center: Deprotection in Epi-N-Acetyl-lactosamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Epi-N-Acetyl-lactosamine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the critical deprotection steps of this complex disaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for the hydroxyl groups in this compound synthesis, and what are the standard methods for their removal?

A1: In the synthesis of this compound, hydroxyl groups are typically protected with acetyl (Ac) or benzyl (Bn) groups. Acetyl groups are valued for their ease of introduction and removal, while benzyl groups offer stability across a range of reaction conditions.[1][2][3]

  • Acetyl (Ac) Groups: These are commonly removed under basic conditions, a procedure known as Zemplén deacetylation.[4] This involves treating the acetylated sugar with a catalytic amount of sodium methoxide in methanol.

  • Benzyl (Bn) Groups: These are typically removed by catalytic transfer hydrogenation.[2][5][6] This method uses a palladium catalyst (e.g., Pd/C) and a hydrogen donor, such as formic acid or ammonium formate, to cleave the benzyl ethers.[5][6]

Q2: How is the amino group of the glucosamine unit typically protected, and what are the recommended deprotection methods?

A2: The amino group of the N-acetylglucosamine moiety is often protected as a phthalimido (Phth) group. This protecting group is stable under a variety of conditions used to manipulate other protecting groups on the sugar rings. The most common method for its removal is hydrazinolysis, which involves treatment with hydrazine hydrate in a protic solvent like methanol or ethanol.[7]

Q3: What is an orthogonal protecting group strategy, and why is it important in the synthesis of this compound?

A3: An orthogonal protecting group strategy involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[8][9][10] This is crucial in complex oligosaccharide synthesis, like that of this compound, as it allows for the selective deprotection of specific hydroxyl or amino groups for further modification, such as glycosylation or the introduction of other functional groups, while the rest of the molecule remains protected.[9][10]

Q4: Can multiple protecting groups be removed in a single step (global deprotection)?

A4: Yes, a global deprotection strategy can be employed to remove all protecting groups simultaneously at the final stage of the synthesis. For a fully protected this compound with, for example, acetyl and benzyl ethers and an N-phthaloyl group, a sequential one-pot approach might be necessary as a single set of conditions is unlikely to remove all groups cleanly. However, if the protecting group strategy is designed carefully, for instance using only benzyl-type protecting groups for hydroxyls and a hydrogenolysis-labile amine protecting group, a one-pot global deprotection by catalytic hydrogenation could be feasible.

Troubleshooting Guides

Issue 1: Incomplete Deprotection of Acetyl Groups (Zemplén Deacetylation)

Symptoms:

  • TLC analysis shows the presence of starting material or partially deacetylated intermediates.

  • NMR spectrum of the product shows residual acetyl signals.

Possible Causes and Solutions:

CauseSolution
Insufficient catalyst (Sodium Methoxide) Increase the amount of sodium methoxide solution added. The reaction should be catalytic, but sometimes slightly more is needed to initiate the reaction, especially if any acidic impurities are present.
Reaction time is too short Monitor the reaction closely by TLC. Continue stirring at room temperature until the starting material spot has completely disappeared.
Poor quality or wet methanol Use anhydrous methanol to ensure the sodium methoxide remains active. Water can consume the catalyst.
Neutralization issues Ensure the reaction mixture is properly neutralized with an acid resin (e.g., Amberlite IR-120 H+) before workup. An incomplete neutralization can lead to product degradation during concentration.
Issue 2: Incomplete Deprotection of Benzyl Groups (Catalytic Transfer Hydrogenation)

Symptoms:

  • TLC or Mass Spectrometry indicates the presence of benzyl groups in the final product.

  • 1H NMR shows characteristic aromatic signals of the benzyl group.

Possible Causes and Solutions:

CauseSolution
Catalyst poisoning Ensure all reagents and solvents are free of catalyst poisons such as sulfur-containing compounds. If poisoning is suspected, filter the reaction mixture and add fresh catalyst.
Inefficient hydrogen donor Formic acid and ammonium formate are common hydrogen donors. Ensure the donor is fresh and used in a sufficient molar excess.
Insufficient catalyst loading Increase the weight percentage of the Pd/C catalyst relative to the substrate.
Steric hindrance In complex oligosaccharides, some benzyl groups may be sterically hindered. Longer reaction times or heating the reaction mixture may be necessary. In some cases, switching to a different debenzylation method, like dissolving metal reduction (e.g., Na/NH3), might be required, but this is a much harsher method.
Issue 3: Side Reactions during N-Phthaloyl Group Removal

Symptoms:

  • Formation of multiple unexpected products observed by TLC or LC-MS.

  • Low yield of the desired amine.

Possible Causes and Solutions:

CauseSolution
Acyl migration from adjacent hydroxyl groups If there are neighboring O-acetyl groups, they can migrate to the newly formed amino group under the basic conditions of hydrazinolysis. It is often best to remove O-acetyl groups after deprotecting the N-phthaloyl group.
Incomplete reaction Ensure a sufficient excess of hydrazine hydrate is used and allow the reaction to proceed to completion. The reaction can be monitored by the disappearance of the UV-active phthalimido group on TLC.
Difficult workup The phthalhydrazide byproduct can sometimes be difficult to remove. It is sparingly soluble in many organic solvents. Trituration with a suitable solvent or chromatography may be necessary for its complete removal.

Experimental Protocols

Protocol 1: Zemplén Deacetylation of Peracetylated this compound
  • Dissolution: Dissolve the peracetylated this compound (1 equivalent) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: To the stirred solution at room temperature, add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 equivalents of a 0.5 M solution).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/methanol). The reaction is typically complete within 1-2 hours.

  • Neutralization: Once the starting material is consumed, neutralize the reaction mixture by adding an acidic ion-exchange resin (e.g., Amberlite® IR120 H+ form) until the pH is neutral.

  • Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the deacetylated this compound.

Protocol 2: Catalytic Transfer Hydrogenation for Debenzylation
  • Reaction Setup: To a solution of the benzylated sugar (1 equivalent) in a mixture of methanol and ethyl acetate, add 10% Palladium on carbon (Pd/C, 10-20% by weight of the substrate).

  • Hydrogen Donor Addition: Add a hydrogen donor, such as ammonium formate (5-10 equivalents) or formic acid (5-10 equivalents), to the suspension.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by chromatography to yield the debenzylated product.

Protocol 3: Deprotection of N-Phthaloyl Group
  • Reaction Mixture: Dissolve the N-phthaloyl protected sugar (1 equivalent) in ethanol or methanol.

  • Reagent Addition: Add hydrazine hydrate (10-20 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux for 4-16 hours. A white precipitate of phthalhydrazide will form.

  • Workup: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and filter off the phthalhydrazide precipitate.

  • Purification: Concentrate the filtrate and purify the crude product by an appropriate method, such as silica gel chromatography or recrystallization, to obtain the free amine. This amine is often immediately N-acetylated in the subsequent step.

Data Presentation

Table 1: Comparison of Common Deprotection Methods for Hydroxyl Groups

Protecting GroupReagents and ConditionsTypical Yield RangeAdvantagesDisadvantages
Acetyl (Ac) Catalytic NaOMe in MeOH (Zemplén)85-98%Mild conditions, fast reaction, high yields.Sensitive to base-labile groups.
Benzyl (Bn) H2, Pd/C90-99%High yielding, clean reaction.Requires specialized hydrogenation equipment.
Benzyl (Bn) Catalytic Transfer Hydrogenation (e.g., HCO2NH4, Pd/C)80-95%Does not require H2 gas, milder conditions.Can be slower, potential for side reactions with some donors.
Benzylidene Acetal Mild acid (e.g., 80% acetic acid) or H2, Pd/C80-95%Can be removed selectively.Acidic conditions may affect other acid-labile groups.

Table 2: Comparison of Deprotection Methods for the Amino Group

Protecting GroupReagents and ConditionsTypical Yield RangeAdvantagesDisadvantages
Phthalimido (Phth) Hydrazine hydrate in EtOH or MeOH70-90%Robust protecting group, reliable deprotection.Hydrazine is toxic, byproduct can be difficult to remove.
Azido (N3) H2, Pd/C or PPh3, H2O (Staudinger)85-95%Mild deprotection conditions.Azides are potentially explosive.

Visualizations

Deprotection_Workflow Start Fully Protected This compound (e.g., Peracetylated, N-Phthaloyl) Step1 Hydrazinolysis (Hydrazine Hydrate) Start->Step1 Intermediate1 O-Acetylated Epi-N-Amino-lactosamine Step1->Intermediate1 Step2 N-Acetylation (Acetic Anhydride) Intermediate1->Step2 Intermediate2 Peracetylated This compound Step2->Intermediate2 Step3 Zemplén Deacetylation (cat. NaOMe, MeOH) Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: Orthogonal deprotection strategy for a peracetylated, N-phthaloyl protected this compound.

Troubleshooting_Logic Incomplete_Deprotection Incomplete Deprotection? Check_Catalyst Check Catalyst Activity and Loading Incomplete_Deprotection->Check_Catalyst Yes Side_Reactions Side Reactions Observed? Incomplete_Deprotection->Side_Reactions No Increase_Time_Temp Increase Reaction Time or Temperature Check_Catalyst->Increase_Time_Temp Check_Reagents Check Reagent Purity (e.g., anhydrous solvent) Increase_Time_Temp->Check_Reagents Check_Reagents->Incomplete_Deprotection Change_Conditions Change Reaction Conditions (e.g., milder base, different H2 donor) Side_Reactions->Change_Conditions Yes Purification_Issue Purification Issues? Side_Reactions->Purification_Issue No Change_Conditions->Purification_Issue Optimize_Chromatography Optimize Chromatography (solvent system, column packing) Purification_Issue->Optimize_Chromatography Yes Successful_Deprotection Successful Deprotection Purification_Issue->Successful_Deprotection No

References

Enhancing the stability of glycosyltransferase for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the stability of glycosyltransferases (GTs) for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of glycosyltransferase instability in industrial settings?

Glycosyltransferases often exhibit limited stability under industrial process conditions, which can include elevated temperatures, non-optimal pH, presence of organic solvents, and mechanical stress from agitation.[1][2] Key factors contributing to instability include:

  • Thermal Denaturation: Many GTs have optimal temperatures for activity that are not necessarily optimal for long-term stability, leading to unfolding and loss of function at industrial operating temperatures.[3][4][5]

  • pH Inactivation: Extreme pH values can alter the ionization state of amino acid residues, disrupting the enzyme's three-dimensional structure and catalytic activity.[6]

  • Dilution-Induced Inactivation: Some GTs, particularly from the GT1 family, can lose activity at low concentrations, a phenomenon that can be synergistic with chemical instability.[4][5]

  • Substrate/Product Inhibition or Degradation: The acceptor substrates or the products of the glycosylation reaction can sometimes lead to enzyme inactivation.[4]

  • Shear Stress: In large-scale bioreactors, mechanical forces from stirring and pumping can cause physical denaturation of the enzyme.

  • Presence of Organic Solvents: Organic solvents, often used to dissolve poorly soluble acceptor substrates, can strip essential water molecules from the enzyme surface, leading to denaturation.[7]

Q2: What are the main strategies to improve the stability of glycosyltransferases?

Several strategies can be employed to enhance the stability of GTs for industrial use. These can be broadly categorized as protein engineering, immobilization, and process optimization.

  • Protein Engineering: This involves modifying the amino acid sequence of the enzyme to improve its intrinsic properties.[8][9]

    • Rational Design: Uses knowledge of the protein's structure to predict and introduce stabilizing mutations.[3]

    • Directed Evolution: Involves creating random mutations and screening for variants with improved stability and activity.[10][11][12]

  • Immobilization: This technique involves attaching the enzyme to a solid support material, which can protect it from harsh environmental conditions and improve reusability.[13][14][15][16] Common supports include graphene nanoplatelets, agarose beads, and magnetic carriers.[13][14][16][17]

  • Reaction Condition Optimization: This involves adjusting process parameters to create a more favorable environment for the enzyme. This includes optimizing pH, temperature, and substrate concentration.[6][18]

  • Use of Additives and Excipients: The addition of stabilizers such as polyols (e.g., sucrose, trehalose), amino acids, or surfactants can help maintain the enzyme's conformational integrity.[19][20][21][22]

Q3: How does enzyme immobilization enhance the stability of glycosyltransferases?

Immobilization enhances GT stability through several mechanisms:

  • Increased Rigidity: Covalent attachment to a support restricts the enzyme's conformational flexibility, making it more resistant to unfolding at high temperatures or in the presence of denaturants.[16]

  • Protection from Microenvironment: The support matrix can create a protective microenvironment, shielding the enzyme from harsh pH, organic solvents, or proteolytic degradation.[15]

  • Prevention of Aggregation: By physically separating enzyme molecules, immobilization prevents intermolecular aggregation, which is a common cause of inactivation at high concentrations.

  • Enhanced Reusability: Immobilization allows for the easy separation of the enzyme from the reaction mixture, enabling its reuse over multiple cycles and reducing operational costs.[13][14][16]

Troubleshooting Guide

Problem: Rapid loss of glycosyltransferase activity during the reaction.

This is a common issue that can be caused by several factors. The following logical workflow can help diagnose and address the problem.

G start Start: Rapid Activity Loss Observed check_temp Is the reaction temperature too high? start->check_temp check_ph Is the pH outside the optimal range? check_temp->check_ph No sol_temp Action: Lower temperature or use a thermostable mutant. check_temp->sol_temp Yes check_agitation Is mechanical agitation too vigorous? check_ph->check_agitation No sol_ph Action: Adjust buffer pH. Check enzyme's pH stability profile. check_ph->sol_ph Yes check_substrate Is there substrate or product inhibition? check_agitation->check_substrate No sol_agitation Action: Reduce agitation speed or immobilize the enzyme. check_agitation->sol_agitation Yes check_dilution Is the enzyme concentration too low? check_substrate->check_dilution No sol_substrate Action: Optimize substrate feed rate or use fed-batch process. check_substrate->sol_substrate Yes sol_dilution Action: Increase enzyme loading or add stabilizing excipients. check_dilution->sol_dilution Yes end_node Resolution: Stability Improved check_dilution->end_node No, further investigation needed sol_temp->end_node sol_ph->end_node sol_agitation->end_node sol_substrate->end_node sol_dilution->end_node G cluster_0 Directed Evolution Cycle start 1. Starting Gene mutagenesis 2. Create Gene Variants (e.g., Error-Prone PCR) start->mutagenesis library 3. Gene Library Construction (Ligation into Plasmids) mutagenesis->library expression 4. Expression in Host (e.g., E. coli) library->expression screening 5. High-Throughput Screening (for improved stability/activity) expression->screening selection 6. Select Best Variant(s) screening->selection next_round 7. Use as Template for Next Round selection->next_round final 8. Characterize Final Improved Enzyme selection->final Sufficient Improvement next_round->mutagenesis Iterate

References

Validation & Comparative

Comparative analysis of different galactosyl donors for glycosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a galactosyl donor is a critical determinant for the success of a glycosynthesis campaign. A donor's reactivity, stability, and the stereoselectivity it imparts on the newly formed glycosidic bond are paramount considerations. This guide provides a comparative analysis of common galactosyl donors, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic challenges.

Performance Comparison of Galactosyl Donors

The efficiency of a galactosyl donor is often evaluated by the yield and the stereochemical outcome of the glycosylation reaction. The following tables summarize the performance of three major classes of galactosyl donors—thioglycosides, glycosyl halides, and glycosyl trichloroacetimidates—in representative glycosylation reactions.

Galactosyl Thioglycosides

Thioglycosides are popular donors due to their stability and the wide array of available activation methods. Their reactivity can be tuned by altering the protecting groups and the nature of the thiol aglycon.

DonorAcceptorPromoter SystemSolventTemp (°C)Yield (%)α:β RatioReference
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranosideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS/TfOHCH₂Cl₂-20851:3[1]
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseDMTSTCH₂Cl₂0921:9[1]
4-Nitrophenyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-1-thio-β-D-galactopyranosideTrisaccharide AcceptorAgOTf/p-TolSClCH₂Cl₂/MeCN-7057N/A[2]
Galactosyl Halides (Bromides and Chlorides)

Glycosyl halides, particularly bromides, are highly reactive donors often employed in Koenigs-Knorr type reactions. Their stability can be a concern, but they often provide good to excellent yields in a short reaction time. The stereochemical outcome is highly dependent on the protecting group at the C-2 position and the reaction conditions.

DonorAcceptorPromoter SystemSolventTemp (°C)Yield (%)α:β RatioReference
2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl BromideCyclohexanolAg₂CO₃CH₂Cl₂RT881:12[3]
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl BromideMethanolAg₂OMethanolRT951:9[4]
3,4-di-O-benzoyl-galactosyl chlorideGlycosyl acceptor with 3-OHAg₂SO₄/Bi(OTf)₃CH₂Cl₂-10 to RT7716-20:1[5]
4,6-O-benzylidene-2,3-di-O-benzoyl-α-D-galactopyranosyl chlorideGlycosyl acceptor with 6-OHAg₂SO₄/Bi(OTf)₃CH₂Cl₂-10 to RT95>20:1[5]
Galactosyl Trichloroacetimidates

Glycosyl trichloroacetimidates are highly reactive and versatile donors that can be activated under mildly acidic conditions. They are known for their high reactivity and ability to glycosylate even hindered or deactivated acceptors.

DonorAcceptorPromoter SystemSolventTemp (°C)Yield (%)α:β RatioReference
2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidateMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideTMSOTf (cat.)CH₂Cl₂-40911:4[6][7]
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidateCholesterolBF₃·OEt₂ (cat.)CH₂Cl₂0851:8[7]
2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidateMethanolOrganocatalystSolvent-freeRT991:73[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of glycosylation reactions. Below are representative protocols for the activation of the three classes of galactosyl donors discussed.

Protocol 1: Glycosylation using a Thioglycoside Donor

This protocol describes a general procedure for the activation of a thioglycoside donor using N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH)[1].

Materials:

  • Galactosyl thioglycoside donor (1.2 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) solution (0.1 M in CH₂Cl₂, 0.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the galactosyl thioglycoside donor, glycosyl acceptor, and activated molecular sieves (4 Å).

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add NIS to the mixture and stir for 5 minutes.

  • Add the TfOH solution dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Koenigs-Knorr Glycosylation using a Galactosyl Bromide

This protocol outlines the classical Koenigs-Knorr reaction using a per-acylated galactosyl bromide and a silver salt promoter[3][4].

Materials:

  • Per-O-acetylated or per-O-benzoylated galactosyl bromide (1.1 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • Silver carbonate (Ag₂CO₃) or Silver oxide (Ag₂O) (1.5 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂) or the acceptor alcohol as solvent

  • Activated molecular sieves (4 Å)

  • Celite®

Procedure:

  • To a flame-dried, foil-wrapped round-bottom flask under an argon atmosphere, add the glycosyl acceptor, silver salt, and activated molecular sieves (4 Å).

  • Add anhydrous solvent and stir the suspension at room temperature for 1 hour.

  • Add a solution of the galactosyl bromide in the anhydrous solvent dropwise to the stirring suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite®, washing the pad thoroughly.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Glycosylation using a Galactosyl Trichloroacetimidate Donor

This protocol describes a typical glycosylation reaction using a galactosyl trichloroacetimidate donor activated by a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf)[6][7].

Materials:

  • Galactosyl trichloroacetimidate donor (1.2 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in CH₂Cl₂, 0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated molecular sieves (4 Å)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the galactosyl trichloroacetimidate donor, glycosyl acceptor, and activated molecular sieves (4 Å).

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add the TMSOTf solution dropwise.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite®, washing with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Glycosynthesis: The Chemoenzymatic Synthesis of GM1 Ganglioside

The chemoenzymatic synthesis of the GM1 ganglioside provides an excellent example of a multi-step glycosylation process. The following diagram illustrates the sequential addition of monosaccharide units, highlighting the role of different glycosyltransferases.

GM1_Synthesis Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer UDP-Glc Glucosyltransferase LacCer Lactosylceramide (LacCer) GlcCer->LacCer UDP-Gal Galactosyltransferase I GM3 GM3 Ganglioside LacCer->GM3 GM2 GM2 Ganglioside GM3->GM2 UDP-GalNAc GalNAc Transferase GM1 GM1 Ganglioside GM2->GM1 UDP-Gal Galactosyltransferase II

Caption: Chemoenzymatic synthesis pathway of GM1 ganglioside.

This workflow demonstrates the power of combining chemical and enzymatic methods to construct complex glycoconjugates. The initial lactosylceramide core is assembled chemically, followed by sequential enzymatic glycosylations to build the complete oligosaccharide chain of the GM1 ganglioside.

Experimental Workflow for Comparative Analysis

To objectively compare the performance of different galactosyl donors, a standardized experimental workflow is essential. The following diagram outlines a logical process for such a comparative study.

Donor_Comparison_Workflow cluster_prep Preparation cluster_reaction Glycosylation Reactions cluster_analysis Analysis cluster_comparison Comparison Donor_Prep Prepare Galactosyl Donors (Thioglycoside, Halide, Trichloroacetimidate) Reaction_Thio Glycosylation with Thioglycoside Donor Donor_Prep->Reaction_Thio Reaction_Halide Glycosylation with Glycosyl Halide Donor_Prep->Reaction_Halide Reaction_Imidate Glycosylation with Trichloroacetimidate Donor Donor_Prep->Reaction_Imidate Acceptor_Prep Prepare Standardized Glycosyl Acceptor Acceptor_Prep->Reaction_Thio Acceptor_Prep->Reaction_Halide Acceptor_Prep->Reaction_Imidate Purification Purification of Products (Column Chromatography) Reaction_Thio->Purification Reaction_Halide->Purification Reaction_Imidate->Purification Yield_Det Determine Reaction Yield Purification->Yield_Det Stereo_Det Determine Stereoselectivity (α:β ratio) (NMR Spectroscopy) Purification->Stereo_Det Data_Table Compile Data into Comparative Tables Yield_Det->Data_Table Stereo_Det->Data_Table Conclusion Draw Conclusions on Donor Performance Data_Table->Conclusion

Caption: Workflow for comparing galactosyl donor performance.

This systematic approach ensures that the comparison is based on consistent experimental parameters, allowing for a reliable assessment of each donor's strengths and weaknesses. By following such a workflow, researchers can confidently select the most appropriate galactosyl donor for their specific synthetic goals.

References

Validating the Biological Activity of Synthetic Epi-N-Acetyl-lactosamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of synthetic Epi-N-Acetyl-lactosamine, offering a comparative analysis with its well-studied epimer, N-Acetyl-lactosamine (LacNAc). While direct experimental data on the biological activity of this compound is limited in publicly available literature, this document outlines key experimental approaches and expected outcomes based on the established roles of LacNAc in cellular processes.

Introduction to N-Acetyl-lactosamine and its Epimer

N-Acetyl-lactosamine (LacNAc) is a fundamental disaccharide unit found in a vast array of complex glycans on the surface of cells and in secreted glycoproteins.[1] It plays a crucial role in cell-cell recognition, signaling, and immune responses.[1] The biological activity of LacNAc is dictated by its unique structure, which allows it to be recognized by specific glycan-binding proteins, such as lectins.

This compound is a stereoisomer of LacNAc, differing in the configuration of a hydroxyl group on the galactose residue. While commercially available as a synthetic glycosylation agent, its distinct biological activities have not been extensively characterized. Understanding the in vitro effects of this epimer is critical for its potential application in drug development and glycobiology research.

Comparative Biological Activities: A Hypothetical Framework

Based on the known functions of LacNAc, we can hypothesize the potential biological activities of this compound and outline in vitro assays to test these hypotheses.

Biological ProcessN-Acetyl-lactosamine (LacNAc) ActivityHypothetical this compound ActivityRecommended In Vitro Assay
Cell Adhesion Mediates cell-cell and cell-extracellular matrix interactions by binding to selectins and other lectins.May exhibit altered binding affinity to selectins, potentially leading to reduced or enhanced cell adhesion.Cell adhesion assays using specific cell lines (e.g., endothelial cells, leukocytes) and purified lectins.
Immune Modulation Modulates immune responses by interacting with immune cell receptors like Siglecs.Could act as an antagonist or a weaker agonist for immune receptors, thereby altering cytokine production or cell activation.Cytokine release assays (e.g., ELISA) from primary immune cells (e.g., T cells, macrophages) upon stimulation.
Cell Signaling Can influence signaling pathways by modulating the glycosylation of receptors like the Epidermal Growth Factor Receptor (EGFR).May differentially affect receptor glycosylation and downstream signaling cascades (e.g., MAPK/ERK pathway).Western blot analysis of key signaling proteins (e.g., phosphorylated ERK, Akt) in response to growth factors.
Pathogen Binding Serves as a receptor for various pathogens, including viruses and bacteria.Could potentially block pathogen binding by competing with LacNAc or fail to be recognized by pathogen adhesins.Pathogen-host cell binding assays using fluorescently labeled pathogens and relevant host cell lines.

Experimental Protocols

Lectin Binding Affinity Assay

Objective: To compare the binding affinity of synthetic this compound and LacNAc to a panel of known LacNAc-binding lectins (e.g., Galectins, Selectins).

Methodology:

  • Immobilization: Immobilize the lectins of interest on a surface plasmon resonance (SPR) sensor chip or ELISA plate.

  • Binding: Flow solutions of synthetic this compound and LacNAc at various concentrations over the immobilized lectins.

  • Detection: Measure the binding response in real-time (SPR) or using a labeled secondary antibody (ELISA).

  • Data Analysis: Calculate the dissociation constants (Kd) for each interaction to quantify binding affinity.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of a specific cell line compared to LacNAc.

Methodology:

  • Cell Culture: Plate cells (e.g., cancer cell lines known to be sensitive to glycan modifications) in a 96-well plate.

  • Treatment: Treat the cells with varying concentrations of synthetic this compound and LacNAc for 24-72 hours.

  • Quantification: Measure cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for each compound.

In Vitro Glycosylation Assay

Objective: To determine if synthetic this compound can be utilized by glycosyltransferases as a substrate for glycan chain extension.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing a specific glycosyltransferase (e.g., β-1,3-N-acetylglucosaminyltransferase), an acceptor substrate (e.g., a fluorescently labeled monosaccharide), and either UDP-Galactose (for LacNAc synthesis) or a hypothetical UDP-Epi-Galactose. Add synthetic this compound or LacNAc as a potential acceptor.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Analysis: Analyze the reaction products using high-performance liquid chromatography (HPLC) or mass spectrometry to detect the formation of elongated glycans.

Visualizing the Concepts

To aid in the understanding of the experimental workflows and potential signaling implications, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assays In Vitro Bioactivity Assays cluster_analysis Data Analysis & Comparison Syn_EpiLacNAc Synthetic This compound QC Quality Control (NMR, MS) Syn_EpiLacNAc->QC Syn_LacNAc Synthetic N-Acetyl-lactosamine Syn_LacNAc->QC Lectin_Binding Lectin Binding (SPR, ELISA) QC->Lectin_Binding Cell_Proliferation Cell Proliferation (MTT, WST-1) QC->Cell_Proliferation Glycosylation_Assay In Vitro Glycosylation QC->Glycosylation_Assay Data_Analysis Comparative Analysis (Kd, IC50) Lectin_Binding->Data_Analysis Cell_Proliferation->Data_Analysis Glycosylation_Assay->Data_Analysis

Caption: Workflow for comparative in vitro validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activation LacNAc LacNAc LacNAc->EGFR Modulates Glycosylation EpiLacNAc Epi-LacNAc EpiLacNAc->EGFR Hypothetical Modulation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Stimulation EGF EGF EGF->EGFR

Caption: Potential impact on EGFR signaling pathway.

Conclusion

The validation of synthetic this compound's biological activity is a critical step towards understanding its potential applications. While direct comparative data with LacNAc is currently scarce, the experimental framework provided in this guide offers a robust starting point for researchers. By systematically evaluating its interaction with key biological partners and its influence on cellular processes, the scientific community can begin to unravel the unique biological profile of this synthetic glycan. The proposed in vitro assays, coupled with the provided conceptual diagrams, will facilitate a comprehensive and objective comparison, ultimately paving the way for novel discoveries in glycobiology and drug development.

References

Epi-N-Acetyl-lactosamine vs. N-Acetyllactosamine: A Comparative Guide to Lectin Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of lectin-carbohydrate interactions is a cornerstone of glycobiology, with profound implications for cellular communication, pathogen recognition, and the development of novel therapeutics. N-Acetyllactosamine (LacNAc), a common disaccharide unit in N- and O-glycans, is a well-established ligand for a variety of lectins. However, subtle changes in its stereochemistry, such as the epimerization to Epi-N-Acetyl-lactosamine (Epi-LacNAc), can dramatically alter binding affinities and specificities. This guide provides a comparative analysis of the binding of LacNAc and its epimer to specific lectins, supported by experimental data and detailed methodologies.

Understanding the Structural Difference

N-Acetyllactosamine is composed of a galactose molecule linked to an N-acetylglucosamine molecule via a β-1,4-glycosidic bond. This compound is an epimer of LacNAc, meaning it differs in the stereochemical configuration at one chiral center. This seemingly minor alteration can significantly impact the three-dimensional structure of the carbohydrate and its ability to fit into the carbohydrate recognition domain (CRD) of a lectin. The precise nature of this impact—whether it enhances, diminishes, or abolishes binding—is lectin-dependent.

Comparative Binding Affinity Data

While extensive quantitative data directly comparing the binding of Epi-LacNAc to a wide range of lectins is limited in the literature, we can analyze the well-characterized binding of LacNAc to infer the effects of epimerization. The following table summarizes the binding affinities of LacNAc for several well-studied lectins.

Lectin FamilySpecific LectinLigandBinding Affinity (Kd)Experimental Method
GalectinGalectin-1LacNAc-containing neoglycoprotein~23 µM[1]ELISA-type assay
GalectinGalectin-33'-O-sulfated LacNAc analog14.7 µM[2]Isothermal Titration Calorimetry (ITC)
Plant LectinRicinus communis agglutinin I (RCA-I)N-acetyllactosamineComparable to glycopeptide with KA = 3.81 × 10^4 M-1Surface Plasmon Resonance (SPR)
Plant LectinErythrina cristagalli lectin (ECA)N-acetyllactosamineKa ~ 1.4 X 10^4 M-113C-NMR spectroscopy[3]

Inferred Impact of Epimerization on Lectin Binding

The binding of a carbohydrate to a lectin is a highly specific interaction mediated by a network of hydrogen bonds and van der Waals forces between the hydroxyl groups of the sugar and the amino acid residues in the lectin's CRD.

A change in the orientation of a single hydroxyl group, as in an epimer, can disrupt this delicate network. For instance, if a particular hydroxyl group on LacNAc acts as a hydrogen bond donor to an amino acid in the CRD, and in Epi-LacNAc this group is reoriented, the hydrogen bond may be weakened or completely lost, leading to a decrease in binding affinity. Conversely, the new orientation in the epimer could potentially form a more favorable interaction with the CRD, resulting in a higher binding affinity, although this is generally less common for established lectin-ligand pairs.

Experimental Protocols

Accurate determination of binding affinities is crucial for understanding lectin specificity. The following are detailed methodologies for key experiments used to quantify lectin-carbohydrate interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of biomolecular interactions.[4][5]

Methodology:

  • Lectin Immobilization:

    • A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The lectin of interest, dissolved in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface, leading to covalent immobilization via amine coupling.

    • Remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP) is continuously passed over the sensor surface.

    • Serial dilutions of the carbohydrate ligand (N-Acetyllactosamine or this compound) in the running buffer are injected over the immobilized lectin.

    • The association of the carbohydrate to the lectin is monitored in real-time as an increase in the resonance signal.

    • Following the association phase, the running buffer is passed over the surface to monitor the dissociation of the carbohydrate.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][7][8]

Methodology:

  • Sample Preparation:

    • The lectin and carbohydrate solutions are prepared in the exact same buffer to minimize heats of dilution. The buffer should be degassed prior to use.

    • The lectin solution is placed in the sample cell of the calorimeter, and the carbohydrate solution is loaded into the injection syringe.

  • Titration:

    • A series of small, precise injections of the carbohydrate solution are made into the lectin solution in the sample cell.

    • The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis:

    • The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

    • The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Enzyme-Linked Lectin Assay (ELLA)

The Enzyme-Linked Lectin Assay is a plate-based method for determining the relative binding affinities of carbohydrates.[9][10][11]

Methodology:

  • Plate Coating:

    • Microtiter plates are coated with a glycoprotein or a neoglycoprotein containing the carbohydrate of interest (e.g., LacNAc-BSA).

  • Competitive Binding:

    • A fixed concentration of a labeled lectin (e.g., biotinylated or enzyme-conjugated) is pre-incubated with varying concentrations of the free carbohydrate to be tested (N-Acetyllactosamine or this compound).

    • These mixtures are then added to the coated wells of the microtiter plate.

  • Detection:

    • The plate is washed to remove unbound lectin.

    • If a biotinylated lectin is used, an enzyme-conjugated streptavidin is added, followed by a substrate that produces a colorimetric or fluorescent signal. If an enzyme-conjugated lectin is used, the substrate is added directly.

  • Data Analysis:

    • The signal intensity is inversely proportional to the binding affinity of the free carbohydrate. The concentration of free carbohydrate required to inhibit the binding of the lectin to the coated plate by 50% (IC50) is determined.

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Binding Assay cluster_analysis Data Analysis cluster_comp Comparison Lectin Purified Lectin SPR Surface Plasmon Resonance (SPR) Lectin->SPR ITC Isothermal Titration Calorimetry (ITC) Lectin->ITC ELLA Enzyme-Linked Lectin Assay (ELLA) Lectin->ELLA LacNAc N-Acetyllactosamine LacNAc->SPR LacNAc->ITC LacNAc->ELLA EpiLacNAc This compound EpiLacNAc->SPR EpiLacNAc->ITC EpiLacNAc->ELLA Kd Determine Kd (Binding Affinity) SPR->Kd ITC->Kd Thermo Thermodynamic Parameters (ΔH, ΔS) ITC->Thermo IC50 Determine IC50 ELLA->IC50 Compare Compare Binding Affinities Kd->Compare IC50->Compare

Caption: Experimental workflow for comparing lectin binding affinities.

Epimer_Binding_Logic cluster_ligand Ligand Structure cluster_lectin Lectin CRD cluster_interaction Binding Interaction cluster_affinity Binding Affinity LacNAc N-Acetyllactosamine (Specific 3D Structure) OptimalFit Optimal Fit (Favorable H-bonds, van der Waals) LacNAc->OptimalFit interacts with EpiLacNAc This compound (Altered 3D Structure) SuboptimalFit Suboptimal or No Fit (Disrupted Interactions) EpiLacNAc->SuboptimalFit interacts with CRD Carbohydrate Recognition Domain (CRD) (Defined Binding Pocket) CRD->OptimalFit provides CRD->SuboptimalFit provides HighAffinity High Affinity OptimalFit->HighAffinity results in LowAffinity Low or No Affinity SuboptimalFit->LowAffinity results in

Caption: Impact of epimerization on lectin-carbohydrate binding.

References

A Researcher's Guide to Determining Enzyme Kinetic Parameters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of biochemistry, drug discovery, and molecular biology, a thorough understanding of enzyme kinetics is paramount. The quantitative characterization of enzyme activity, particularly the determination of kinetic parameters such as the Michaelis-Menten constant (K m) and the maximum reaction velocity (Vmax), provides invaluable insights into enzyme function, efficiency, and mechanism of action. This guide offers a comparative overview of common methodologies for determining these critical parameters, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Comparing the Tools of the Trade: A Look at Key Methodologies

The selection of an appropriate assay for determining enzyme kinetic parameters is contingent on various factors, including the nature of the enzyme and its substrate, the required sensitivity, and the available instrumentation. The most prevalent methods are spectrophotometric assays, fluorometric assays, and progress curve analysis.

MethodPrincipleAdvantagesDisadvantages
Spectrophotometric Assays Measures the change in absorbance of light as a substrate is converted to a product. This can be a direct measurement if the substrate or product is colored or absorbs light at a specific wavelength.[1][2][3][4] Coupled enzyme assays can be used if the primary reaction does not produce a measurable change in absorbance.[1][5][6]Widely accessible, relatively low cost, robust, and suitable for a broad range of enzymes.[4]Lower sensitivity compared to fluorometric assays, potential for interference from other components in the assay mixture that absorb light at the same wavelength.
Fluorometric Assays Measures the change in fluorescence as a non-fluorescent substrate is converted to a fluorescent product, or vice versa.[1][2][3]High sensitivity, allowing for the use of lower enzyme and substrate concentrations.[1][3]Susceptible to interference from fluorescent compounds in the sample, and fluorescent probes can be expensive and may alter the enzyme's activity.[3]
Progress Curve Analysis Involves continuously monitoring the entire time course of an enzyme-catalyzed reaction and fitting the data to an integrated rate equation to determine kinetic parameters.[7][8][9][10][11]Provides a wealth of information from a single experiment, can be more accurate than initial rate methods, and is useful for studying complex reaction mechanisms.[8][9]Requires more complex data analysis and specialized software, and can be sensitive to enzyme instability over the course of the reaction.[12]
NMR Spectroscopy Allows for the direct and simultaneous real-time monitoring of the concentrations of substrates, products, and even intermediates in a reaction mixture.[13][14]Provides detailed structural and quantitative information, does not require a chromogenic or fluorogenic substrate, and can be used to study complex multi-substrate reactions.Lower sensitivity compared to other methods, requires specialized and expensive equipment, and data acquisition and processing can be time-consuming.

In Focus: A Detailed Protocol for Spectrophotometric Analysis of β-Galactosidase Kinetics

To illustrate a practical application, this section provides a detailed protocol for determining the kinetic parameters of the enzyme β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[15][16][17][18] The hydrolysis of ONPG by β-galactosidase produces o-nitrophenol (ONP), a yellow-colored product that absorbs light at 420 nm.[17]

Materials:

  • Purified β-galactosidase enzyme of known concentration

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (substrate)

  • Z-buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol[19]

  • Sodium carbonate (Na2CO3) solution (to stop the reaction)

  • Spectrophotometer capable of measuring absorbance at 420 nm

  • Cuvettes or a 96-well microplate

  • Incubator or water bath set to the optimal temperature for the enzyme (e.g., 37°C)

Procedure:

  • Prepare a series of ONPG substrate concentrations: Dilute the stock ONPG solution in Z-buffer to create a range of concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM).

  • Set up the reaction mixtures: In separate tubes or wells of a microplate, add a fixed volume of each ONPG dilution.

  • Equilibrate the temperature: Pre-incubate the substrate solutions and the enzyme solution at the optimal temperature for the reaction.

  • Initiate the reaction: Add a small, fixed amount of β-galactosidase to each substrate concentration to start the reaction. The total reaction volume should be consistent for all assays.

  • Monitor the reaction: Immediately after adding the enzyme, start monitoring the increase in absorbance at 420 nm over a set period. For initial rate determination, it is crucial to measure the absorbance during the linear phase of the reaction.[7]

  • Stop the reaction: For discontinuous assays, at a specific time point within the linear range, add a quenching agent like sodium carbonate to stop the reaction.[15][18] For continuous assays, the rate is determined directly from the slope of the absorbance versus time plot.

  • Calculate the initial reaction velocity (v₀): Convert the rate of change in absorbance per minute to the rate of product formation (in µmol/min) using the Beer-Lambert law and the molar extinction coefficient of ONP.

Data Analysis and Interpretation

The initial reaction velocities (v₀) obtained at different substrate concentrations ([S]) are then used to determine the kinetic parameters Vmax and Km. This is typically done using graphical methods:

  • Michaelis-Menten Plot: A plot of v₀ versus [S] results in a hyperbolic curve.[20][21][22] Vmax is the plateau of the curve, and Km is the substrate concentration at which the reaction rate is half of Vmax.[20][23]

  • Lineweaver-Burk Plot: A double reciprocal plot of 1/v₀ versus 1/[S] yields a straight line.[20][21][22][24] The y-intercept of this line is equal to 1/Vmax, and the x-intercept is equal to -1/Km.[24][25] While historically popular, this method can distort the error structure of the data.[24] Non-linear regression fitting of the Michaelis-Menten equation is now generally preferred for more accurate parameter determination.[24]

Example Data Presentation:

Substrate [ONPG] (mM)Initial Velocity (v₀) (µmol/min)1/[S] (mM⁻¹)1/v₀ (min/µmol)
0.15.010.00.200
0.2510.04.00.100
0.516.72.00.060
1.025.01.00.040
2.535.70.40.028
5.041.70.20.024

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate a generic enzyme-catalyzed reaction and the experimental workflow for determining kinetic parameters.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Substrate prep_enzyme->mix prep_substrate Prepare Substrate Dilutions prep_substrate->mix incubate Incubate at Optimal Temperature mix->incubate measure Measure Product Formation (e.g., Absorbance) incubate->measure calc_velocity Calculate Initial Velocity (v₀) measure->calc_velocity plot Plot Data (Michaelis-Menten or Lineweaver-Burk) calc_velocity->plot determine_params Determine Vmax and Km plot->determine_params

References

The Gold Standard for Measuring Epi-N-Acetyl-lactosamine Binding: An Isothermal Titration Calorimetry (ITC) Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermodynamics of molecular interactions is paramount. When it comes to characterizing the binding of carbohydrate ligands like Epi-N-Acetyl-lactosamine to their protein targets, Isothermal Titration Calorimetry (ITC) stands out as a powerful and direct method. This guide provides an objective comparison of ITC with alternative techniques, supported by experimental data, detailed protocols, and clear visualizations to aid in experimental design and data interpretation.

Note: While the topic specifies "this compound," the available scientific literature predominantly focuses on its more common isomer, N-Acetyl-lactosamine (LacNAc), particularly in the context of galectin binding. Therefore, this guide will focus on the extensive data available for LacNAc and its derivatives as a close and relevant model.

Probing the Energetics of Recognition: ITC in Action

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[1][2][3] This allows for a complete thermodynamic characterization of the interaction in a single experiment, providing the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][2][3] This rich thermodynamic data offers deep insights into the forces driving the binding process.

A Typical ITC Experimental Workflow

The process of conducting an ITC experiment to measure the binding of a LacNAc derivative to a target protein, such as a galectin, follows a well-defined workflow. The following diagram illustrates the key steps involved.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p Protein Purification & Dialysis load Load Protein into Cell & Ligand into Syringe p->load l Ligand Synthesis & Purification l->load b Buffer Preparation & Matching b->load equil Thermal Equilibration load->equil titrate Automated Titration equil->titrate raw Generate Raw Data (Heat Pulses) titrate->raw integrate Integrate Peaks to Create Binding Isotherm raw->integrate fit Fit Data to a Binding Model integrate->fit thermo Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) fit->thermo Galectin3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gal3_extra Extracellular Galectin-3 Receptor Glycoprotein Receptor (e.g., Integrin, EGFR) Gal3_extra->Receptor binds to LacNAc FAK FAK Receptor->FAK Ras Ras Receptor->Ras LacNAc N-Acetyl-lactosamine (on Glycan Chain) PI3K PI3K FAK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Adhesion) Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Gal3_intra Intracellular Galectin-3 Beta_Catenin β-catenin Gal3_intra->Beta_Catenin Beta_Catenin->Transcription

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of N-Acetyl-lactosamine (LacNAc) and related compounds, with a particular focus on their interactions with galectins, a family of β-galactoside-binding proteins implicated in a range of physiological and pathological processes, including inflammation, fibrosis, and cancer. Due to a lack of available quantitative data for the inhibitory activity of Epi-N-Acetyl-lactosamine, this guide will focus on a comparison of the well-characterized inhibitors N-Acetyl-lactosamine (LacNAc) and Thiodigalactoside (TDG). The potential influence of epimerization on binding affinity and selectivity will be discussed in the context of these findings.

Data Presentation: Inhibitory Potency Against Galectins

The following table summarizes the available quantitative data for the inhibitory potency of N-Acetyl-lactosamine and Thiodigalactoside against human galectin-1 and galectin-3. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating the efficacy of an inhibitor, with lower values indicating higher potency.

CompoundTarget GalectinInhibition MetricValue (µM)
N-Acetyl-lactosamine (LacNAc)Galectin-3Kd~4.2[1]
Thiodigalactoside (TDG)Galectin-1Kd24[2][3]
Thiodigalactoside (TDG)Galectin-3Kd49[2][3]
Thiodigalactoside (TDG)-BSA ConjugateGalectin-3IC500.00188[4]

Note on this compound: Extensive searches for quantitative inhibitory data (IC50, Ki, or Kd values) for this compound did not yield any specific results. However, studies on related epimers of galactoside derivatives have shown that changes in the stereochemistry at a single carbon atom can significantly alter binding affinity and selectivity for different galectin isoforms. It is therefore plausible that this compound exhibits a distinct inhibitory profile compared to N-Acetyl-lactosamine, but experimental data is required to confirm this.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of inhibitor potency.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity (Kd)

Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (galectin) and is considered the gold standard for determining the dissociation constant (Kd).

Materials:

  • Purified recombinant human galectin protein

  • Inhibitor compound (e.g., N-Acetyl-lactosamine, Thiodigalactoside)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Degassing station

  • Dialysis buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze the purified galectin protein against the ITC buffer to ensure buffer matching.

    • Prepare a stock solution of the inhibitor in the same dialysis buffer.

    • Determine the accurate concentrations of the protein and the inhibitor using a reliable method (e.g., UV-Vis spectroscopy for protein, and a calibrated balance for the inhibitor).

    • Degas both the protein and inhibitor solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • ITC Experiment Setup:

    • Load the galectin solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature (typically 25°C), stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of injections of the inhibitor solution into the protein solution.

    • Record the heat change after each injection. The initial injections will produce larger heat changes as more binding sites are available. As the protein becomes saturated with the inhibitor, the heat changes will diminish.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software.

    • The software will calculate the thermodynamic parameters of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and enthalpy change (ΔH).

Fluorescence Anisotropy/Polarization Assay for Competitive Binding Analysis

This is a high-throughput method used to determine the inhibitory potential of compounds by measuring their ability to displace a fluorescently labeled ligand from the galectin's binding site.

Materials:

  • Purified recombinant human galectin protein

  • Fluorescently labeled probe with known affinity for the galectin (e.g., fluorescein-labeled lactoside)

  • Test inhibitor compounds

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • Prepare a solution of the galectin protein and the fluorescent probe in the assay buffer. The concentrations should be optimized to give a stable and significant fluorescence polarization signal.

    • Prepare serial dilutions of the test inhibitor compounds.

  • Competition Assay:

    • In a microplate, add the galectin-probe mixture to wells containing the different concentrations of the inhibitor.

    • Include control wells with the galectin-probe mixture only (maximum polarization) and the probe only (minimum polarization).

    • Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe.

Signaling Pathways and Experimental Workflows

The inhibitory effects of these compounds are often mediated through the modulation of specific signaling pathways. Galectin-3, for instance, is known to influence pathways involved in cell growth, adhesion, and inflammation.

Galectin-3 Mediated Signaling Pathway

// Nodes Extracellular [label="Extracellular Space", shape=plaintext, fontcolor="#202124"]; CellSurface [label="Cell Surface", shape=plaintext, fontcolor="#202124"]; Intracellular [label="Intracellular Space", shape=plaintext, fontcolor="#202124"];

Gal3_ext [label="Extracellular\nGalectin-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Glycoprotein\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Integrin [label="Integrin", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Lactosamine-based\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"];

Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Adhesion [label="Cell Adhesion\n& Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Inhibitor -> Gal3_ext [arrowhead=tee, color="#EA4335", style=dashed]; Gal3_ext -> Receptor [color="#4285F4"]; Gal3_ext -> Integrin [color="#4285F4"]; Receptor -> PI3K [color="#202124"]; Integrin -> FAK [color="#202124"]; PI3K -> Akt [color="#202124"]; FAK -> Ras [color="#202124"]; Ras -> Raf -> MEK -> ERK [color="#202124"]; Akt -> Proliferation [color="#202124"]; ERK -> Proliferation [color="#202124"]; FAK -> Adhesion [color="#202124"]; } .dot Caption: Galectin-3 signaling pathway and point of inhibition.

Experimental Workflow for Assessing Inhibitor Efficacy

The following diagram illustrates a typical workflow for evaluating the inhibitory potential of a compound, from initial screening to more detailed mechanistic studies.

// Nodes Start [label="Compound Library\n(Lactosamine Derivatives)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="High-Throughput Screening\n(e.g., Fluorescence Polarization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification\n(Compounds with significant inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Response [label="Dose-Response & IC50 Determination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Affinity [label="Binding Affinity Measurement\n(Isothermal Titration Calorimetry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Assay [label="Cell-Based Assays\n(e.g., Migration, Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Western Blot for signaling pathways)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Screening [color="#202124"]; Screening -> Hit_ID [color="#202124"]; Hit_ID -> Dose_Response [color="#202124"]; Dose_Response -> Affinity [color="#202124"]; Dose_Response -> Cell_Assay [color="#202124"]; Cell_Assay -> Mechanism [color="#202124"]; Mechanism -> Lead_Opt [color="#202124"]; Affinity -> Lead_Opt [color="#202124"]; } .dot Caption: A typical workflow for inhibitor discovery and characterization.

References

Assessing the Purity of Epi-N-Acetyl-lactosamine Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides a comparative assessment of analytical methodologies for determining the purity of Epi-N-Acetyl-lactosamine preparations, a critical disaccharide in glycobiology research and pharmaceutical development. We present a comparison of key analytical techniques, detailed experimental protocols, and a workflow for purity assessment.

Comparative Analysis of Purity Assessment Techniques

The purity of this compound can be effectively determined using several analytical techniques. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly employed methods.

HPAEC-PAD is a highly sensitive technique for the analysis of carbohydrates without the need for derivatization. It separates oligosaccharides based on their charge at high pH. qNMR , on the other hand, provides structural information and can quantify the analyte against a certified internal standard without the need for an identical reference standard of the analyte itself.

Below is a table summarizing a hypothetical comparison of three commercial this compound preparations, illustrating the type of data that can be obtained from these analytical methods.

Parameter Preparation A Preparation B Preparation C
Purity by qNMR (%) 98.596.299.1
Purity by HPAEC-PAD (%) 98.295.999.0
Major Impurity (Structure) N-Acetyl-lactosamine (isomer)UnidentifiedN-Acetyl-lactosamine (anomer)
Impurity Level by HPLC (%) 1.22.50.5
**Moisture Content (Karl Fischer, %) **0.31.10.4
Endotoxin Level (EU/mg) < 0.1< 0.5< 0.1

Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is ideal for the separation and quantification of this compound and its isomers.

Instrumentation:

  • High-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Anion-exchange column (e.g., CarboPac PA20).

Reagents:

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (NaOH), 50% (w/w)

  • Sodium acetate (NaOAc), anhydrous

  • This compound reference standard

Procedure:

  • Eluent Preparation:

    • Eluent A: 100 mM NaOH

    • Eluent B: 100 mM NaOH, 1 M NaOAc

  • Sample Preparation:

    • Dissolve this compound in deionized water to a final concentration of 1 mg/mL.

    • Prepare a series of calibration standards from the reference standard (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Chromatographic Conditions:

    • Column: CarboPac PA20 (3 x 150 mm)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-10 min: 0% B

      • 10-25 min: 0-20% B (linear gradient)

      • 25-30 min: 100% B (wash)

      • 30-40 min: 0% B (equilibration)

    • Detection: Pulsed Amperometry (PAD) with a standard carbohydrate waveform.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • Certified internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of D₂O (e.g., 0.6 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

    • Use a calibrated 90° pulse.

  • Data Processing and Analysis:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Integrate a well-resolved signal from this compound (e.g., the anomeric proton) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for assessing the purity of this compound preparations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Interpretation cluster_results Results start This compound Preparation dissolve Dissolve in Appropriate Solvent start->dissolve hpaec_pad HPAEC-PAD Analysis dissolve->hpaec_pad Aqueous Solution qnmr qNMR Analysis dissolve->qnmr Deuterated Solvent + Internal Standard hpaec_data Chromatogram Analysis (Peak Integration) hpaec_pad->hpaec_data qnmr_data Spectrum Analysis (Signal Integration) qnmr->qnmr_data purity_hpaec Purity (%) hpaec_data->purity_hpaec impurities Impurity Profile hpaec_data->impurities purity_qnmr Purity (%) qnmr_data->purity_qnmr final_report Comprehensive Purity Report purity_hpaec->final_report purity_qnmr->final_report impurities->final_report

Caption: Experimental workflow for purity assessment.

logical_relationship cluster_impurities Potential Impurities cluster_techniques Analytical Techniques for Detection compound This compound isomers Structural Isomers (e.g., N-Acetyl-lactosamine) compound->isomers can contain anomers Anomers (α and β forms) compound->anomers can contain process_related Process-Related (e.g., starting materials, side-products) compound->process_related can contain moisture Residual Moisture compound->moisture can contain hplc HPAEC-PAD / HPLC isomers->hplc nmr qNMR isomers->nmr anomers->hplc anomers->nmr process_related->hplc process_related->nmr kf Karl Fischer Titration moisture->kf

Epi-N-Acetyl-lactosamine: A Comparative Analysis of Its Dual Roles as an Inhibitor and a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of glycobiology, the disaccharide Epi-N-Acetyl-lactosamine (Epi-LacNAc) presents a fascinating duality, capable of acting as both a competitive inhibitor of crucial cell-signaling proteins and a substrate for glycan chain elongation. This guide provides a comprehensive functional comparison of these two roles, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and protocols for further investigation. While specific quantitative data for Epi-LacNAc is limited in the current literature, this comparison draws upon the extensive research on its close structural isomer, N-Acetyl-lactosamine (LacNAc), to infer its functional characteristics.

Executive Summary

This compound, a disaccharide composed of N-acetylglucosamine (GlcNAc) and a galactose epimer, can function either as an inhibitor, primarily by competing with natural ligands for the binding sites of galectins, or as a substrate for glycosyltransferases, enabling the extension of glycan chains. The specific function of Epi-LacNAc is dictated by the enzymatic and cellular context. This guide will delve into the molecular mechanisms underpinning these opposing roles, present available quantitative data for the closely related LacNAc to provide a comparative framework, and detail the experimental methodologies required to assess these functions.

Functional Comparison: Inhibitor vs. Substrate

Epi-LacNAc as an Inhibitor: Targeting Galectin-Mediated Pathways

Epi-LacNAc is expected to act as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins that play pivotal roles in cancer progression, inflammation, and immune responses. By mimicking the terminal galactose-containing structures of natural glycoprotein ligands, Epi-LacNAc can occupy the carbohydrate recognition domain (CRD) of galectins, thereby blocking their interaction with cell surface receptors and extracellular matrix components. This inhibitory action can disrupt downstream signaling pathways involved in cell adhesion, proliferation, and apoptosis.

Table 1: Inhibitory Activity of LacNAc Analogs against Human Galectin-3

CompoundKd (µM)Assay MethodReference
Methyl β-D-lactoside91.0Isothermal Titration Calorimetry (ITC)[1]
3′-O-sulfated propargylated LacNAc14.7Isothermal Titration Calorimetry (ITC)[1]
3′-O-sulfated PNP lactose20.4Isothermal Titration Calorimetry (ITC)[1]
3′-O-sulfated PNP LacNAc22.2Isothermal Titration Calorimetry (ITC)[1]

Note: This data is for N-Acetyl-lactosamine (LacNAc) and its derivatives, not Epi-LacNAc. The epimerization at the C4' position of the galactose in Epi-LacNAc would likely alter the binding affinity for galectins, a hypothesis that warrants experimental validation.

G Inhibitory Action of Epi-LacNAc on Galectin-3 Signaling Epi-LacNAc Epi-LacNAc Galectin-3 Galectin-3 Epi-LacNAc->Galectin-3 Binds to CRD Inhibition Inhibition Epi-LacNAc->Inhibition Cell Surface Receptor Cell Surface Receptor Galectin-3->Cell Surface Receptor Interaction Blocked Downstream Signaling Downstream Signaling Cell Surface Receptor->Downstream Signaling Pathway Interrupted Inhibition->Galectin-3

Caption: Inhibitory pathway of Epi-LacNAc on Galectin-3.

Epi-LacNAc as a Substrate: Building Complex Glycans

In its role as a substrate, Epi-LacNAc can be recognized by specific glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds. For instance, a β-1,3-N-acetylglucosaminyltransferase (B3GNT) could potentially utilize Epi-LacNAc as an acceptor to add a GlcNAc residue, thereby extending a poly-N-acetyllactosamine (poly-LacNAc) chain. These chains are integral components of glycoproteins and glycolipids, influencing protein folding, stability, and cell-cell recognition.

The substrate efficiency of a glycosyltransferase is typically characterized by the Michaelis constant (Km), representing the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax) of the reaction. While specific kinetic data for Epi-LacNAc as a substrate for glycosyltransferases is not available, the study of related enzymes provides a basis for how it might be evaluated.

Table 2: Kinetic Parameters of a Glycosyltransferase

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Bovine β-1,4-GalactosyltransferaseN-Acetylglucosamine121.5(Data inferred from general knowledge)

Note: This table provides example kinetic parameters for a related enzyme and substrate to illustrate the type of data required. The specific Km and Vmax for a glycosyltransferase with Epi-LacNAc as a substrate would need to be determined experimentally.

G Epi-LacNAc as a Substrate in Glycan Elongation Epi-LacNAc Epi-LacNAc Glycosyltransferase (e.g., B3GNT) Glycosyltransferase (e.g., B3GNT) Epi-LacNAc->Glycosyltransferase (e.g., B3GNT) Acceptor Substrate UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->Glycosyltransferase (e.g., B3GNT) Donor Substrate Elongated Glycan Elongated Glycan Glycosyltransferase (e.g., B3GNT)->Elongated Glycan Catalyzes UDP UDP Glycosyltransferase (e.g., B3GNT)->UDP Releases

Caption: Enzymatic utilization of Epi-LacNAc as a substrate.

Experimental Protocols

To empirically determine the functional characteristics of this compound, the following experimental protocols can be adapted.

Competitive ELISA for Galectin-3 Inhibition

This assay measures the ability of Epi-LacNAc to inhibit the binding of a known ligand to galectin-3.

Materials:

  • 96-well microtiter plates

  • Asialofetuin (ASF) for coating

  • Recombinant human galectin-3

  • This compound (inhibitor)

  • Anti-galectin-3 primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3′,5,5′-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coat the wells of a 96-well plate with ASF overnight at 4°C.

  • Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.

  • In separate tubes, pre-incubate a fixed concentration of galectin-3 with varying concentrations of Epi-LacNAc for 1 hour.

  • Add the galectin-3/Epi-LacNAc mixtures to the coated wells and incubate for 2 hours at room temperature.

  • Wash the wells and add the anti-galectin-3 primary antibody. Incubate for 1 hour.

  • Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the wells and add TMB substrate. Allow color to develop.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • The IC50 value can be calculated by plotting the absorbance against the logarithm of the Epi-LacNAc concentration.

G Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Inhibition Reaction cluster_2 Detection Coat with ASF Coat with ASF Wash & Block Wash & Block Coat with ASF->Wash & Block Pre-incubate Gal-3 + Epi-LacNAc Pre-incubate Gal-3 + Epi-LacNAc Add to Plate Add to Plate Pre-incubate Gal-3 + Epi-LacNAc->Add to Plate Add Primary Ab Add Primary Ab Add Secondary Ab Add Secondary Ab Add Primary Ab->Add Secondary Ab Add TMB Substrate Add TMB Substrate Add Secondary Ab->Add TMB Substrate Read Absorbance Read Absorbance Add TMB Substrate->Read Absorbance

Caption: Workflow for the competitive ELISA.

Glycosyltransferase Activity Assay

This assay determines the kinetic parameters of a glycosyltransferase using Epi-LacNAc as a substrate.

Materials:

  • Recombinant glycosyltransferase (e.g., β-1,3-N-acetylglucosaminyltransferase)

  • This compound (acceptor substrate)

  • UDP-GlcNAc (donor substrate)

  • Reaction buffer (specific to the enzyme)

  • Method for product detection (e.g., HPLC, mass spectrometry, or a coupled enzyme assay that detects the released UDP)

Procedure:

  • Prepare a series of reaction mixtures containing a fixed concentration of the glycosyltransferase and UDP-GlcNAc, and varying concentrations of Epi-LacNAc in the reaction buffer.

  • Initiate the reactions by adding the enzyme and incubate at the optimal temperature for a defined period.

  • Stop the reactions (e.g., by heat inactivation or addition of a quenching agent).

  • Quantify the amount of product formed using a suitable detection method. For example, HPLC can be used to separate and quantify the unreacted substrate and the product.

  • Calculate the initial reaction velocities for each substrate concentration.

  • Determine the Km and Vmax values by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

G Glycosyltransferase Assay Workflow cluster_0 Reaction Setup cluster_1 Reaction & Quenching cluster_2 Analysis Prepare Reaction Mixes (varying [Epi-LacNAc]) Prepare Reaction Mixes (varying [Epi-LacNAc]) Initiate with Enzyme Initiate with Enzyme Prepare Reaction Mixes (varying [Epi-LacNAc])->Initiate with Enzyme Incubate Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Quantify Product (e.g., HPLC) Quantify Product (e.g., HPLC) Calculate Velocity Calculate Velocity Quantify Product (e.g., HPLC)->Calculate Velocity Determine Km & Vmax Determine Km & Vmax Calculate Velocity->Determine Km & Vmax

Caption: Workflow for the glycosyltransferase activity assay.

Conclusion

This compound holds significant potential in glycobiology research and therapeutic development due to its dual capacity to act as both an inhibitor of galectin-mediated pathways and a substrate for glycan biosynthesis. Understanding the structural and contextual determinants of these opposing functions is crucial for harnessing its potential. While direct quantitative data for Epi-LacNAc remains an area for future research, the comparative framework and experimental protocols provided in this guide offer a solid foundation for its investigation. Further studies are warranted to elucidate the precise binding kinetics and substrate efficiencies of Epi-LacNAc, which will undoubtedly contribute to the design of novel glycomimetic drugs and a deeper understanding of complex carbohydrate interactions.

References

Safety Operating Guide

Proper Disposal of Epi-N-Acetyl-lactosamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Epi-N-Acetyl-lactosamine, a glycosylation agent used in various laboratory applications. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines disposal procedures based on guidelines for similar non-hazardous carbohydrate compounds and general laboratory safety protocols.

Core Safety and Handling Information

This compound is a carbohydrate-based reagent.[1][2] Based on information for structurally similar compounds like N-Acetyl-D-glucosamine, it is not classified as a hazardous chemical.[3][4] However, as with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling and disposal.

Key Chemical Properties:

PropertyValue
Chemical Formula C14H25NO11[1][2]
Molecular Weight 383.35 g/mol [1][2]
Appearance Typically a white to off-white powder[3]
Solubility Soluble in water[5]

Step-by-Step Disposal Protocol

Given the likely non-hazardous nature of this compound, the following disposal methods are recommended. The choice between solid waste disposal and drain disposal depends on the physical state of the waste and local regulations.

1. Solid Waste Disposal (Preferred Method for Powder):

  • Ensure the container is empty: All practicable amounts of the powder should be removed from the container.

  • Decontaminate the container (if necessary): If the container is to be disposed of in regular trash, it should be triple-rinsed with water. The rinsate should be disposed of as aqueous waste.

  • Deface the label: All chemical identification markings on the empty container should be obscured or removed.[6]

  • Dispose of the container: The clean, empty, and defaced container can typically be disposed of in the regular laboratory trash.[7]

  • For residual powder: Small amounts of residual powder can be swept up with a damp cloth or paper towel and disposed of in the regular trash, provided it is securely packaged.[8]

2. Aqueous Solution Disposal:

  • Dilution: Small quantities of this compound dissolved in water can be further diluted with copious amounts of water.

  • Drain Disposal: Following dilution, the solution can be poured down the sanitary sewer. It is crucial to flush the drain with a significant amount of water to ensure it is cleared from the plumbing system.[6] This practice is generally acceptable for non-hazardous, water-soluble substances like sugars.[8]

Important Note: Always consult your institution's Environmental Health and Safety (EHS) office or equivalent department to ensure compliance with local and federal regulations before disposing of any chemical waste.[9][10]

Disposal Workflow and Decision Making

The following diagrams illustrate the recommended workflow for the disposal of this compound and a general decision-making process for laboratory chemical waste.

start Start: this compound Waste is_solid Is the waste in solid form? start->is_solid solid_disposal Follow Solid Waste Disposal Protocol is_solid->solid_disposal Yes aqueous_disposal Follow Aqueous Solution Disposal Protocol is_solid->aqueous_disposal No (Aqueous Solution) end_node End of Disposal Process solid_disposal->end_node aqueous_disposal->end_node

Disposal Workflow for this compound.

start Generated Chemical Waste is_hazardous Is the chemical listed as hazardous in its SDS? start->is_hazardous hazardous_waste Treat as Hazardous Waste: Follow Institutional EHS Procedures is_hazardous->hazardous_waste Yes is_water_soluble Is the waste water-soluble and non-toxic? is_hazardous->is_water_soluble No consult_ehs Consult Institutional EHS for Guidance hazardous_waste->consult_ehs drain_disposal Dilute with water and dispose down the sanitary sewer is_water_soluble->drain_disposal Yes (Aqueous) solid_waste Dispose of in regular laboratory trash (ensure container is empty and defaced) is_water_soluble->solid_waste Yes (Solid) is_water_soluble->consult_ehs No/Unsure

General Chemical Waste Disposal Decision Tree.

Experimental Protocols

The request for detailed methodologies for key experiments is not applicable in the context of a disposal procedure. The information provided here is intended to guide the safe and compliant disposal of this compound after its use in various experimental workflows. The handling and disposal should always be conducted in accordance with your laboratory's established safety protocols and your institution's waste management policies.

References

Personal protective equipment for handling Epi-N-Acetyl-lactosamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Epi-N-Acetyl-lactosamine. The following procedures detail personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2] The primary concern when handling this and similar biochemicals in powdered form is the potential for aerosolization and inhalation.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the tasks to be performed.[3][4] However, the following table summarizes the minimum recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Disposable Nitrile GlovesStandard laboratory gradeProvides protection against incidental skin contact.[3]
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1 approvedProtects eyes from airborne particles and splashes.[3]
Body Protection Laboratory CoatCotton or a cotton/polyester blendProtects skin and personal clothing from contamination.[3][5]
Respiratory Protection N95 Dust MaskNIOSH-approvedRecommended when handling the powder outside of a fume hood or ventilated enclosure to prevent inhalation.[6]
General Attire Long Pants and Closed-Toe Shoes---Standard laboratory practice to protect against spills and physical hazards.[3][7]

Handling and Storage

Engineering Controls:

  • When weighing or transferring the powder, it is best practice to work in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of dust.[2]

  • Ensure a safety shower and eye wash station are readily accessible.[2]

Procedural Guidance:

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid the formation of dust when opening and handling the container.[1][8]

  • Carefully weigh the required amount of this compound, minimizing agitation.

  • If any material comes into contact with the skin, wash the affected area immediately with plenty of water.[1][8]

  • In case of eye contact, rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][8]

  • After handling, thoroughly wash hands and face.[2]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated area.[1][2][8]

  • It is recommended to keep the product refrigerated.[1][8]

  • Keep away from strong acids and bases.[1]

Spill and Disposal Plan

Spill Response:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, sweep up the spilled solid material.

  • Avoid generating dust during cleanup.

  • Place the collected material into a suitable, labeled container for disposal.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Empty containers should be disposed of as chemical waste.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety Weigh Powder Weigh Powder Prepare Workspace->Weigh Powder Proceed to handling Dissolve/Use Dissolve/Use Weigh Powder->Dissolve/Use Transfer material Clean Workspace Clean Workspace Dissolve/Use->Clean Workspace After use Dispose Waste Dispose Waste Clean Workspace->Dispose Waste Segregate waste Doff PPE Doff PPE Dispose Waste->Doff PPE Final step

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.